IWP-051
説明
特性
CAS番号 |
1354041-91-0 |
|---|---|
分子式 |
C17H11F2N5O2 |
分子量 |
355.3048 |
IUPAC名 |
5-fluoro-2-[1-[(2-fluorophenyl)methyl]-5-(1,2-oxazol-3-yl)pyrazol-3-yl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C17H11F2N5O2/c18-11-4-2-1-3-10(11)9-24-15(13-5-6-26-23-13)7-14(22-24)16-20-8-12(19)17(25)21-16/h1-8H,9H2,(H,20,21,25) |
InChIキー |
LIVYVCAUBHXIMI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CN2C(=CC(=N2)C3=NC=C(C(=O)N3)F)C4=NOC=C4)F |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
IWP-051; IWP051; IWP 051. |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of IWP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the mechanism of action for the Inhibitor of Wnt Production (IWP) class of small molecules. It is designed for an audience with a strong background in cellular and molecular biology, particularly in the context of signal transduction and drug discovery. This document details the core mechanism, quantitative efficacy, and detailed experimental protocols for characterizing the effects of IWP compounds on the Wnt signaling pathway.
Core Mechanism of Action: Inhibition of Porcupine (PORCN)
The primary mechanism of action for IWP compounds is the potent and selective inhibition of Porcupine (PORCN), a membrane-bound O-acyltransferase (MBOAT) located in the endoplasmic reticulum.[1][2] PORCN plays an indispensable role in the maturation and secretion of all Wnt ligands. It catalyzes the covalent attachment of a palmitoleoyl group from a lipid donor to a highly conserved serine residue on Wnt proteins.[3][4] This post-translational lipid modification, known as palmitoylation, is critical for the proper folding of Wnt ligands, their recognition and binding by the Wntless (WLS) cargo receptor, and their subsequent transport through the secretory pathway for release from the cell.[3][5]
By inhibiting the enzymatic activity of PORCN, IWP molecules prevent the palmitoylation of newly synthesized Wnt proteins.[6] This lack of lipidation effectively traps Wnt ligands within the endoplasmic reticulum, thereby blocking their secretion into the extracellular space.[1] As a consequence, both the canonical (β-catenin-dependent) and non-canonical Wnt signaling pathways are silenced at their origin, as the extracellular Wnt ligands are unavailable to bind to their Frizzled (FZD) and Low-density lipoprotein receptor-related protein 5/6 (LRP5/6) co-receptors on the surface of target cells.[7][8]
Downstream Consequences of PORCN Inhibition
The blockade of Wnt secretion by IWP compounds leads to a cascade of downstream effects, effectively suppressing Wnt pathway activation. These include:
-
Inhibition of LRP6 and Dvl2 Phosphorylation: In the canonical pathway, Wnt binding to its receptor complex triggers the phosphorylation of LRP6 and the recruitment and phosphorylation of Dishevelled (Dvl) proteins. Treatment with IWP compounds prevents these initial signaling events.[7][9]
-
Stabilization of the β-catenin Destruction Complex: In the absence of a Wnt signal, a cytoplasmic "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β) actively phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[10] IWPs maintain the activity of this complex by preventing Wnt secretion.
-
Suppression of β-catenin Accumulation: By preserving the destruction complex's function, IWP treatment prevents the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus.[11][12]
-
Reduced TCF/LEF-Mediated Transcription: Nuclear β-catenin acts as a co-activator for the T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family of transcription factors. The absence of nuclear β-catenin following IWP treatment leads to the repression of Wnt target gene expression.[7]
Quantitative Data on IWP Efficacy
The potency of IWP compounds varies depending on the specific analog, the cell line, and the assay used. The following table summarizes key quantitative data for several common IWP inhibitors.
| Inhibitor | Target | Assay Type | Cell Line / System | IC50 / EC50 | Reference(s) |
| IWP-2 | PORCN | Wnt Signaling Reporter | Mouse L cells | EC50 = 30 nM | [13] |
| PORCN | Wnt Signaling Reporter | HEK293T (Wnt3A) | IC50 = 157 nM | [13] | |
| PORCN | Cell-free | - | IC50 = 27 nM | [1][10] | |
| Cell Proliferation | MTT Assay | MIAPaCa-2 (Pancreatic) | EC50 = 1.9 µM | [13] | |
| IWP-4 | PORCN | Wnt Signaling Reporter | In vitro | IC50 = 25 nM | [3] |
| Cardiomyocyte Differentiation | Flow Cytometry | hPSCs | Optimal at 5-7 µM | [14] | |
| IWP-O1 | PORCN | Wnt Signaling Reporter | L-Wnt-STF cells | EC50 = 80 pM | [4][7][15][16] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of IWP inhibitors.
Western Blot for β-catenin Levels
This protocol is used to assess the effect of IWP treatment on the stabilization of β-catenin, a key downstream effector of the canonical Wnt pathway.
Materials:
-
Cell line of interest (e.g., L-Wnt3a cells or other cells with active Wnt signaling)
-
IWP compound (e.g., IWP-2) and DMSO (vehicle)
-
Complete cell culture medium
-
6-well tissue culture plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Transfer buffer and Western blot transfer system
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-β-catenin, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentration of IWP compound (e.g., 5 µM IWP-2) or an equivalent volume of DMSO as a vehicle control.[6]
-
Incubate for the desired duration (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[17]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF membrane.[18]
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary anti-β-catenin antibody (e.g., 1:1000 dilution) overnight at 4°C.[18]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Visualize protein bands using a chemiluminescence imager.
-
Quantify band intensities and normalize β-catenin levels to the loading control (e.g., GAPDH).
-
TCF/LEF Luciferase Reporter Assay (TOP/FOP Flash)
This assay quantitatively measures the transcriptional activity of the canonical Wnt pathway.
Materials:
-
HEK293T cells or other suitable cell line
-
24-well or 96-well tissue culture plates
-
TOPflash plasmid (contains TCF/LEF binding sites driving luciferase expression)[2]
-
FOPflash plasmid (negative control with mutated TCF/LEF sites)[2]
-
Renilla luciferase plasmid (for transfection normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
IWP compound and DMSO
-
Wnt3a conditioned medium or a GSK3β inhibitor (e.g., CHIR99021) to activate the pathway
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding and Transfection (Day 1):
-
Seed HEK293T cells in a 24-well or 96-well plate to be 50-70% confluent on the day of transfection.
-
Co-transfect cells with TOPflash (or FOPflash for control wells) and the Renilla luciferase plasmid using a suitable transfection reagent.[17]
-
-
Wnt Pathway Activation and IWP Treatment (Day 2):
-
After 24 hours, replace the medium.
-
Add medium containing a Wnt pathway activator (e.g., Wnt3a conditioned medium).
-
Concurrently, add serial dilutions of the IWP compound or DMSO vehicle control to the appropriate wells.
-
-
Cell Lysis and Luciferase Assay (Day 3):
-
After 24-48 hours of treatment, wash the cells with PBS.
-
Lyse the cells using the Passive Lysis Buffer from the assay kit.
-
Measure both firefly (TOP/FOP) and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's protocol.[19]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to calculate Relative Luciferase Units (RLU).
-
Compare the RLU of IWP-treated samples to the vehicle control to determine the percent inhibition and calculate the IC50 value.
-
Wnt Palmitoylation Assay
This protocol provides a general framework for assessing the direct inhibition of Wnt palmitoylation by IWP compounds using metabolic labeling with a radioactive fatty acid.
Materials:
-
Cells expressing Wnt3a (e.g., transiently transfected HEK293T)
-
IWP compound and DMSO
-
[³H]-palmitic acid
-
Cell culture medium (serum-free for labeling)
-
Lysis buffer
-
Anti-Wnt3a antibody for immunoprecipitation
-
Protein A/G agarose beads
-
SDS-PAGE equipment and reagents
-
Fluorography enhancing solution
-
X-ray film or phosphorimager
Procedure:
-
Cell Culture and Treatment:
-
Culture Wnt3a-expressing cells to near confluency.
-
Pre-treat cells with the IWP compound or DMSO for a short period (e.g., 1-2 hours) to ensure target engagement.
-
-
Metabolic Labeling:
-
Replace the medium with serum-free medium containing [³H]-palmitic acid and the respective IWP compound or DMSO.
-
Incubate for 2-4 hours to allow for incorporation of the radioactive label into newly synthesized proteins.
-
-
Immunoprecipitation:
-
Lyse the cells and clarify the lysate by centrifugation.
-
Immunoprecipitate Wnt3a from the lysates using an anti-Wnt3a antibody and Protein A/G beads.[6]
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Analysis:
-
Elute the immunoprecipitated proteins and separate them by SDS-PAGE.
-
Treat the gel with a fluorography enhancing solution to amplify the tritium signal.
-
Dry the gel and expose it to X-ray film or a phosphorimager to visualize the radiolabeled Wnt3a.
-
-
Interpretation:
-
A decrease in the radioactive signal in the Wnt3a band from IWP-treated cells compared to the control indicates inhibition of palmitoylation.
-
Conclusion
The IWP class of small molecules represents a powerful tool for the study of Wnt-dependent biological processes. Their core mechanism of action, the specific inhibition of the O-acyltransferase PORCN, provides a precise method for blocking Wnt ligand secretion and, consequently, all downstream signaling events. This technical guide has outlined this mechanism, provided quantitative efficacy data, and detailed the key experimental protocols necessary for its investigation. The robust and specific nature of IWP inhibitors makes them invaluable reagents for basic research and promising candidates for the development of therapeutics targeting Wnt-driven diseases.
References
- 1. selleckchem.com [selleckchem.com]
- 2. jcancer.org [jcancer.org]
- 3. stemcell.com [stemcell.com]
- 4. selleckchem.com [selleckchem.com]
- 5. scielo.br [scielo.br]
- 6. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Detection of membrane-anchoring lipid modifications of proteins in cells by radioactive metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stemcell.com [stemcell.com]
- 10. researchgate.net [researchgate.net]
- 11. med.emory.edu [med.emory.edu]
- 12. selleckchem.com [selleckchem.com]
- 13. Robust cardiomyocyte differentiation from human pluripotent stem cells via temporal modulation of canonical Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IWP-O1 | Wnt/beta-catenin | Porcupine | TargetMol [targetmol.com]
- 15. caymanchem.com [caymanchem.com]
- 16. benchchem.com [benchchem.com]
- 17. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Metabolic labeling of Ras with tritiated palmitate to monitor palmitoylation and depalmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Preclinical Profile of IWP-051: A Novel sGC Stimulator
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
IWP-051 is a novel, orally bioavailable soluble guanylate cyclase (sGC) stimulator identified through the structural manipulation of a 1,3,5-substituted pyrazole scaffold, leading to a new class of pyrazole-pyrimidine compounds.[1][2] As a heme-dependent sGC stimulator, this compound acts synergistically with nitric oxide (NO) to catalyze the conversion of guanosine-5'-triphosphate (GTP) to the second messenger cyclic guanosine-3',5'-monophosphate (cGMP).[1][2] This molecule demonstrates a promising preclinical profile, characterized by high potency, metabolic stability, and favorable pharmacokinetic and pharmacodynamic properties, suggesting its potential for once-daily dosing in humans for the treatment of cardiovascular diseases and conditions associated with fibrosis and end-organ failure.[1][3][4]
Introduction
Soluble guanylate cyclase (sGC) has emerged as a key therapeutic target for a range of cardiovascular and fibrotic diseases.[3][4] sGC, an enzyme that binds nitric oxide (NO), plays a crucial role in signal transduction by converting GTP to cGMP.[1] sGC stimulators are small molecule agonists that are heme-dependent and work in concert with NO to enhance cGMP production.[2][5] The discovery of this compound represents a significant advancement in this class of compounds, offering a well-aligned profile of potency, stability, selectivity, and pharmacodynamic effects.[3]
Mechanism of Action: The NO-sGC-cGMP Signaling Pathway
This compound functions as a direct stimulator of sGC. In the presence of NO, this compound enhances the catalytic activity of sGC, leading to increased production of cGMP. Even in the absence of NO, this compound can stimulate sGC, although to a lesser extent.[1] This dual action provides a potential therapeutic advantage in conditions where endogenous NO production may be impaired.
References
- 1. Discovery of this compound, a Novel Orally Bioavailable sGC Stimulator with Once-Daily Dosing Potential in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a novel orally bioavailable soluble guanylate cyclase stimulator with sustained and dose-dependent hemodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of this compound, a Novel Orally Bioavailable sGC Stimulator with Once-Daily Dosing Potential in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Core Function of IWP-051
For Researchers, Scientists, and Drug Development Professionals
Abstract
IWP-051 is a potent and orally bioavailable small molecule that functions as a stimulator of soluble guanylate cyclase (sGC). This technical guide delineates the core function, mechanism of action, and preclinical pharmacological profile of this compound. Quantitative data from key studies are summarized, and detailed experimental protocols for the characterization of this compound are provided. Visual representations of its signaling pathway and experimental workflows are included to facilitate a comprehensive understanding of its biochemical and physiological effects.
Core Function and Mechanism of Action
This compound is a direct, heme-dependent stimulator of soluble guanylate cyclase (sGC), an enzyme pivotal in the nitric oxide (NO) signaling pathway. Unlike endogenous sGC activators such as nitric oxide, this compound's stimulatory action is independent of NO but acts synergistically with it.
The primary function of this compound is to augment the catalytic activity of sGC, leading to an increased conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a critical second messenger that mediates a wide array of physiological processes, including smooth muscle relaxation, inhibition of platelet aggregation, and neurotransmission. The elevation of intracellular cGMP levels by this compound is the fundamental mechanism underlying its pharmacological effects.
Signaling Pathway
The NO-sGC-cGMP signaling pathway is a crucial regulatory system in the vasculature and other tissues. This compound enhances this pathway by directly acting on the sGC enzyme.
IWP-051 and the Nitric Oxide Signaling Pathway: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
IWP-051 is a novel, orally bioavailable small molecule that acts as a stimulator of soluble guanylate cyclase (sGC), a critical enzyme in the nitric oxide (NO) signaling pathway. By directly stimulating sGC, this compound enhances the production of cyclic guanosine monophosphate (cGMP), a key second messenger involved in various physiological processes, including vasodilation, inhibition of platelet aggregation, and neurotransmission. This technical guide provides a comprehensive overview of this compound, its mechanism of action within the NO-sGC-cGMP pathway, a summary of its preclinical data, and detailed experimental protocols for its characterization.
Introduction to the Nitric Oxide Signaling Pathway
The nitric oxide (NO) signaling pathway plays a pivotal role in cardiovascular homeostasis and numerous other physiological functions.[1] Endogenously produced NO, synthesized by nitric oxide synthases (NOS), diffuses into target cells and binds to the heme moiety of soluble guanylate cyclase (sGC).[1] This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] cGMP, in turn, acts as a second messenger, primarily by activating cGMP-dependent protein kinase (PKG), which phosphorylates various downstream targets to elicit a physiological response.[2] Dysregulation of the NO-sGC-cGMP pathway is implicated in the pathophysiology of several cardiovascular diseases, including hypertension, heart failure, and atherosclerosis, making it an attractive target for therapeutic intervention.
This compound: A Novel Soluble Guanylate Cyclase Stimulator
This compound is a pyrazole-pyrimidine derivative that functions as a heme-dependent sGC stimulator.[3] Unlike sGC activators, which target the oxidized or heme-free form of the enzyme, sGC stimulators like this compound enhance the activity of the reduced, heme-containing sGC, acting synergistically with nitric oxide.[3] This mechanism of action allows this compound to amplify the endogenous NO signal, leading to increased cGMP production and subsequent downstream effects.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available preclinical studies.
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line | Value | Conditions | Reference |
| EC50 | HEK293 | 290 nM | Activation of sGC assessed as cGMP production | [4] |
Table 2: Pharmacokinetic Properties of this compound
| Species | Oral Bioavailability | Plasma Protein Binding | Elimination Half-life (t1/2) | Tmax |
| Mice | >40% | Not Reported | Not Reported | Not Reported |
| Rats | >40% | >99% | >4 hours | >3 hours |
| Dogs | >40% | Not Reported | Not Reported | Not Reported |
| Data compiled from reference[3] |
Table 3: In Vivo Pharmacodynamic Effect of this compound in Normotensive Rats
| Oral Dose (mg/kg) | Maximum Decrease in Mean Arterial Pressure (mmHg) |
| 1 | ~10 |
| 10 | ~25 |
| 100 | ~40 |
| Sustained and dose-responsive decrease observed. Data estimated from graphical representation in reference[3] |
Signaling Pathway and Mechanism of Action
The signaling pathway of this compound's action is centered on its direct stimulation of soluble guanylate cyclase. The following diagram illustrates this pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro cGMP Measurement in HEK293 Cells
This protocol is adapted from methods used for similar sGC stimulators and is suitable for determining the EC50 of this compound.
Experimental Workflow:
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
This compound
-
Nitric oxide donor (e.g., Diethylamine NONOate - DEA/NO)
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine - IBMX) to prevent cGMP degradation
-
Cell lysis buffer
-
Commercially available cGMP competitive ELISA kit or access to LC-MS/MS instrumentation
Procedure:
-
Seed HEK293 cells into a 96-well plate at a density of 5 x 104 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
On the day of the experiment, prepare a serial dilution of this compound in serum-free DMEM. Also, prepare a solution of the NO donor (e.g., 10 µM DEA/NO) and a PDE inhibitor (e.g., 500 µM IBMX) in serum-free DMEM.
-
Aspirate the growth medium from the cells and wash once with serum-free DMEM.
-
Add the this compound dilutions, NO donor, and PDE inhibitor to the respective wells. Include control wells with vehicle, NO donor alone, and this compound alone.
-
Incubate the plate at 37°C for 20-30 minutes.
-
Aspirate the treatment solutions and lyse the cells according to the instructions of the cGMP assay kit or the protocol for LC-MS/MS sample preparation.
-
Measure the cGMP concentration in each well using the chosen method.
-
Plot the cGMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
In Vitro Soluble Guanylate Cyclase (sGC) Activity Assay
This assay directly measures the enzymatic activity of purified sGC in the presence of this compound.
Experimental Workflow:
Materials:
-
Purified soluble guanylate cyclase
-
Guanosine triphosphate (GTP)
-
Reaction buffer (e.g., 50 mM TEA-HCl, pH 7.5, containing MgCl2)
-
This compound
-
Nitric oxide donor (optional)
-
Reaction termination solution (e.g., perchloric acid)
-
Method for cGMP quantification (e.g., radioimmunoassay or LC-MS/MS)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, purified sGC, and GTP.
-
Add serial dilutions of this compound to the reaction tubes. For experiments investigating the synergy with NO, also add a fixed concentration of an NO donor.
-
Initiate the reaction by adding GTP and incubate at 37°C for a specific time (e.g., 10 minutes).
-
Terminate the reaction by adding the termination solution.
-
Neutralize the samples and measure the amount of cGMP produced using a suitable method.
-
Calculate the specific activity of sGC (e.g., in nmol cGMP/min/mg protein) and plot it against the concentration of this compound to determine its effect on enzyme activity.
In Vitro Platelet Aggregation Assay
This assay assesses the inhibitory effect of this compound on platelet aggregation, a key downstream effect of increased cGMP.
Experimental Workflow:
Materials:
-
Fresh human whole blood
-
Anticoagulant (e.g., sodium citrate)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
This compound
-
Platelet agonists (e.g., ADP, collagen)
-
Light transmission aggregometer
Procedure:
-
Collect fresh human whole blood into tubes containing an anticoagulant.
-
Prepare PRP and PPP by differential centrifugation.
-
Adjust the platelet count in the PRP if necessary.
-
Pre-warm the PRP samples to 37°C in the aggregometer cuvettes.
-
Add different concentrations of this compound or vehicle to the PRP and incubate for a short period.
-
Add a platelet agonist to induce aggregation and record the change in light transmittance for a defined period.
-
Analyze the aggregation curves to determine the percentage of inhibition of platelet aggregation by this compound.
Selectivity Profile
The selectivity of this compound for sGC over other related enzymes, particularly phosphodiesterases (PDEs), is crucial for its therapeutic potential. While specific data for this compound's selectivity against a full panel of PDE isoforms is not publicly available, sGC stimulators as a class are generally designed to be highly selective for sGC. Further studies are required to fully characterize the selectivity profile of this compound.
Conclusion
This compound is a promising sGC stimulator with a clear mechanism of action within the nitric oxide signaling pathway. Its ability to enhance cGMP production in a synergistic manner with NO, coupled with its favorable pharmacokinetic profile, suggests its potential as a therapeutic agent for cardiovascular and other diseases characterized by impaired NO-sGC-cGMP signaling. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and similar compounds.
References
- 1. itqb.unl.pt [itqb.unl.pt]
- 2. Oxidant Sensing by Protein Kinases A and G Enables Integration of Cell Redox State with Phosphoregulation [mdpi.com]
- 3. Discovery of this compound, a novel orally bioavailable soluble guanylate cyclase stimulator with sustained and dose-dependent hemodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
IWP-051: A Technical Guide to Heme-Dependent Soluble Guanylate Cyclase Stimulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of IWP-051, a novel, orally bioavailable, heme-dependent soluble guanylate cyclase (sGC) stimulator. This compound represents a significant advancement in the modulation of the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway, a critical regulator of various physiological processes, including vascular tone, inflammation, and fibrosis.[1][2] This document details the mechanism of action, quantitative preclinical data, and experimental methodologies related to the characterization of this compound, offering a comprehensive resource for researchers in cardiovascular disease, fibrosis, and related therapeutic areas.
Core Mechanism of Action: Heme-Dependent sGC Stimulation
Soluble guanylate cyclase is a key enzyme that, upon activation, converts guanosine triphosphate (GTP) to the second messenger cGMP.[1] The primary endogenous activator of sGC is nitric oxide (NO), which binds to the ferrous heme moiety of the enzyme, inducing a conformational change that stimulates cGMP production.[3]
This compound is classified as an sGC stimulator, meaning it enhances the catalytic activity of sGC in a heme-dependent manner.[4][5] Unlike sGC activators, which function on oxidized or heme-free sGC, stimulators like this compound require the presence of the reduced heme group to exert their effects.[4][5] A key characteristic of this compound is its synergistic action with NO; it not only stimulates sGC activity on its own but also sensitizes the enzyme to endogenous levels of NO, leading to a more robust physiological response.[4][5]
The NO-sGC-cGMP signaling pathway is crucial for smooth muscle relaxation, inhibition of platelet aggregation, and neurotransmission.[1][6] By amplifying this pathway, this compound has the potential to address conditions characterized by impaired NO signaling, such as hypertension and heart failure.
Quantitative Preclinical Data
The preclinical profile of this compound demonstrates its potency, selectivity, and favorable pharmacokinetic properties. The following tables summarize the key quantitative data from in vitro and in vivo studies.
In Vitro Activity and Selectivity
| Parameter | Value | Cell Line/Assay Condition | Reference |
| sGC Stimulation (EC₅₀) | 290 nM | HEK293 cells, in the presence of NO-donor DETA-NONOate | [4] |
| Phosphodiesterase (PDE) Inhibition | <30% inhibition at 10 µM | Representative panel including PDE1B, PDE2A₁, PDE3A, PDE4D₂, PDE5, PDE10A₁ | [1] |
| Cytochrome P450 (CYP) Inhibition | <20% inhibition at 10 µM | CYP 3A4, 2D6, 2C9, 1A2, and 2C19 | [7] |
| Plasma Protein Binding (Rat) | 99.9% | [1] | |
| Plasma Protein Binding (Human) | 99.4% | [1] | |
| Permeability (Papp, A-B) | 21.8 × 10⁻⁶ cm/s | Caco-2 model | [7] |
Pharmacokinetic Parameters in Preclinical Species
| Species | Route | Dose | CL (mL/min/kg) | Vdss (mL/kg) | t₁/₂ (h) | F (%) |
| Rat | IV | 0.1 mg/kg | 0.6 | 180 | 4.1 | - |
| Rat | PO | 1 mg/kg | - | - | - | 96 ± 26 |
| Mouse | PO | 1 mg/kg | - | - | - | >40 |
| Dog | PO | 1 mg/kg | - | - | - | >40 |
Data adapted from Nakai T, et al., ACS Med Chem Lett. 2016.[1]
In Vivo Pharmacodynamic Effects in Rats
| Dose (Oral) | Maximum Change in Mean Arterial Pressure (ΔMAP, mmHg) |
| 1 mg/kg | -10 |
| 10 mg/kg | -20 |
| 30 mg/kg | -30 |
Data represents vehicle-subtracted changes in conscious, normotensive Sprague-Dawley rats.[7]
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Caption: Signaling pathway of this compound in vascular smooth muscle cells.
Experimental Workflow for In Vitro sGC Stimulation Assay
Caption: Workflow for determining the in vitro sGC stimulatory activity of this compound.
Experimental Protocols
In Vitro sGC Stimulation Assay in HEK-293 Cells
This protocol is adapted from methodologies used for similar sGC stimulators.[8]
1. Cell Culture and Seeding:
- Culture Human Embryonic Kidney (HEK-293) cells in appropriate media (e.g., DMEM with 10% FBS).
- Seed the cells into 96-well plates at a density of 6 x 10⁴ cells per well.
- Allow cells to adhere and grow to a suitable confluency (typically overnight).
2. Compound Preparation and Incubation:
- Prepare a concentration-response curve of this compound (e.g., from 10⁻¹¹ M to 3 x 10⁻⁵ M) in a suitable vehicle.
- Prepare solutions of the NO donor DETA-NO (final concentration 10 µM), the sGC inhibitor ODQ (final concentration 10 µM), and the phosphodiesterase inhibitor IBMX (final concentration 0.5 mM).
- Aspirate the culture medium from the cells and add the compound solutions. Include control wells with vehicle only, DETA-NO alone, and this compound with and without DETA-NO and ODQ.
- Incubate the plates for 20 minutes at 37°C.
3. Cell Lysis and Sample Preparation:
- Terminate the reaction by aspirating the compound-containing medium and adding 50 µL of ice-cold 10% acetic acid to each well to lyse the cells.
- Add an internal standard for cGMP (e.g., 150 ng/mL) to each well.
- Incubate the plates on ice for 30 minutes to ensure complete lysis and protein precipitation.
4. Analysis:
- Centrifuge the plates to pellet cellular debris.
- Transfer the supernatant to a new plate for analysis.
- Quantify the intracellular cGMP levels using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.
- Calculate EC₅₀ values from the concentration-response curves.
In Vivo Hemodynamic Assessment in Rats
This protocol describes a general method for assessing the effect of orally administered compounds on blood pressure in conscious rats, as performed for this compound.[7]
1. Animal Model and Surgical Preparation:
- Use male, normotensive Sprague-Dawley rats.
- Surgically implant a telemetry device to continuously monitor mean arterial pressure (MAP) and heart rate. This is typically done several days before the study to allow for recovery. The catheter of the telemetry unit is inserted into the abdominal aorta.
2. Dosing and Administration:
- Fast the rats overnight before dosing, with water available ad libitum.
- Prepare a formulation of this compound for oral administration (e.g., in PEG400).[7]
- Administer this compound via oral gavage at various doses (e.g., 1, 10, and 30 mg/kg).[7] A vehicle control group (e.g., PEG400 alone) must be included.
3. Data Acquisition and Analysis:
- Continuously record MAP and heart rate via the telemetry system for at least 12 to 24 hours post-dosing.
- Process the data by averaging the readings over specific time intervals (e.g., 1-hour averages).
- Calculate the change in MAP (ΔMAP) by subtracting the time-matched vehicle control values from the this compound treated group values.
- Plot the ΔMAP over time to visualize the pharmacodynamic effect and determine the maximum effect and duration of action.
Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for determining the pharmacokinetic profile of a small molecule after intravenous and oral administration.
1. Animal Model and Cannulation:
- Use male Sprague-Dawley rats.
- For intravenous (IV) administration and blood sampling, cannulate the jugular vein. For oral (PO) administration, use oral gavage.
2. Dosing:
- IV Administration: Administer this compound as a bolus dose (e.g., 0.1 mg/kg) in a suitable IV formulation (e.g., 10% DMI, 35% propylene glycol, 15% EtOH, 40% D5W).[7]
- PO Administration: Administer this compound via oral gavage (e.g., 1 mg/kg) in a suitable oral formulation (e.g., PEG400).[7]
3. Blood Sampling:
- Collect serial blood samples from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
- Process the blood samples to obtain plasma and store at -80°C until analysis.
4. Bioanalysis:
- Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
5. Pharmacokinetic Analysis:
- Use non-compartmental analysis to calculate key pharmacokinetic parameters from the plasma concentration-time data, including:
- Clearance (CL)
- Volume of distribution at steady state (Vdss)
- Terminal half-life (t₁/₂)
- Area under the curve (AUC)
- Calculate oral bioavailability (F) using the formula: F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO).
Conclusion
This compound is a potent, selective, and orally bioavailable heme-dependent sGC stimulator with a promising preclinical profile. Its ability to amplify the NO-sGC-cGMP signaling pathway, both alone and in synergy with NO, makes it a valuable pharmacological tool and a potential therapeutic agent for a range of cardiovascular and fibrotic diseases. The data and protocols presented in this guide provide a comprehensive foundation for further research and development in this area.
References
- 1. More Accurate Prediction of Human Pharmacokinetic Parameters for Small Molecule Compounds: Methods, Models, and Applications - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. ovid.com [ovid.com]
- 3. Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of this compound, a novel orally bioavailable soluble guanylate cyclase stimulator with sustained and dose-dependent hemodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. itqb.unl.pt [itqb.unl.pt]
- 7. Discovery of this compound, a Novel Orally Bioavailable sGC Stimulator with Once-Daily Dosing Potential in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Soluble Guanylate Cyclase Stimulator IWP-953 Increases Conventional Outflow Facility in Mouse Eyes - PMC [pmc.ncbi.nlm.nih.gov]
IWP-051 and Its Role in cGMP Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of IWP-051 and its role in the production of cyclic guanosine monophosphate (cGMP). Crucially, this document clarifies the primary mechanism of this compound as a direct soluble guanylate cyclase (sGC) stimulator and distinguishes it from the more widely known "Inhibitor of Wnt Production" (IWP) family of compounds, which act on a separate signaling pathway. We will delve into the direct pathway of cGMP stimulation by this compound, the mechanism of Wnt pathway inhibition by other IWP analogs, the potential crosstalk between these pathways, and detailed experimental protocols for their investigation.
This compound: A Direct Stimulator of Soluble Guanylate Cyclase (sGC)
Contrary to what its name might suggest by association with other "IWP" compounds, this compound is not an inhibitor of the Wnt pathway. Instead, it is a potent, orally active stimulator of soluble guanylate cyclase (sGC)[1][2]. sGC is a key enzyme in the nitric oxide (NO) signaling pathway, which plays a critical role in various physiological processes, including vasodilation, neurotransmission, and inhibition of platelet aggregation[3][4].
Mechanism of Action
The canonical activation of sGC occurs when nitric oxide (NO) binds to its heme group, inducing a conformational change that stimulates the conversion of guanosine triphosphate (GTP) to cGMP[3][5]. This compound functions as an NO-independent sGC stimulator[2]. It binds to a distinct allosteric site on the sGC enzyme, sensitizing it to low levels of NO and directly stimulating its activity to produce cGMP, even in the absence of NO. This leads to a significant increase in intracellular cGMP levels.
Signaling Pathway
The signaling cascade initiated by this compound is direct and focused on the sGC-cGMP axis. The increased levels of cGMP then activate downstream effectors, primarily cGMP-dependent protein kinase (PKG), which in turn phosphorylates various target proteins to elicit a cellular response.
Quantitative Data: Potency of this compound
The potency of sGC stimulators is typically measured by their half-maximal effective concentration (EC50).
| Compound | Target | Potency (EC50) | Reference |
| This compound | Soluble Guanylate Cyclase (sGC) | 290 nM | [1] |
The "IWP" Family: Potent Inhibitors of Wnt Production
In contrast to this compound, compounds such as IWP-2, IWP-3, IWP-4, and IWP-O1 are well-characterized inhibitors of the Wnt signaling pathway[6][7][8]. They do not directly influence cGMP production but instead target a critical enzyme in the secretion of Wnt ligands.
Mechanism of Action
These IWP compounds function by inhibiting Porcupine (PORCN), a membrane-bound O-acyltransferase located in the endoplasmic reticulum[7][8][9]. PORCN is essential for the palmitoylation of Wnt ligands, a post-translational modification that is critical for their secretion and subsequent binding to Frizzled receptors on target cells[8][10]. By inhibiting PORCN, these IWP compounds effectively trap Wnt ligands within the cell, thereby blocking all downstream Wnt-dependent signaling, both canonical (β-catenin dependent) and non-canonical.
Signaling Pathway
The canonical Wnt pathway is initiated when a secreted Wnt ligand binds to a Frizzled (FZD) receptor and its co-receptor LRP5/6. This leads to the stabilization of β-catenin, which then translocates to the nucleus to activate target gene transcription[11][12]. IWP compounds block the very first step of this process: Wnt secretion.
Quantitative Data: Potency of Wnt Production Inhibitors
The inhibitory concentration (IC50) values for several common IWP compounds demonstrate their high potency against the Wnt pathway.
| Compound | Target | Potency (IC50) | Reference(s) |
| IWP-2 | Wnt Pathway | 27 nM | [13][14] |
| IWP-3 | Wnt Production | 40 nM | [1] |
| IWP-O1 | Porcupine (PORCN) | 80 pM | [9][15] |
| Wnt-C59 | Porcupine (PORCN) | - | [9] |
| LGK974 | Porcupine (PORCN) | 0.4 nM | [9] |
Potential Crosstalk Between Wnt Signaling and cGMP
While the primary mechanisms of this compound and other IWP compounds are distinct, there is evidence in the literature of crosstalk between the Wnt and cGMP signaling pathways. Some non-canonical Wnt signaling pathways have been shown to decrease intracellular concentrations of cGMP[16][17]. This regulation is thought to involve a G protein-mediated activation of a cGMP-specific phosphodiesterase (PDE), the enzyme responsible for degrading cGMP[16][18][19][20].
Therefore, it is hypothetically possible that inhibiting Wnt signaling with a PORCN inhibitor could, in certain cellular contexts, lead to a secondary increase in cGMP levels by preventing the Wnt-mediated activation of a cGMP-degrading PDE. This remains an area for further investigation.
Experimental Protocols
Protocol: Measurement of Intracellular cGMP Levels
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of cGMP in cell lysates, a common method to assess the activity of compounds like this compound.
Materials:
-
Cells of interest cultured in appropriate plates.
-
Test compound (e.g., this compound) and vehicle control (e.g., DMSO).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation during the assay.
-
Cell Lysis Buffer.
-
Commercially available cGMP ELISA Kit (containing cGMP standards, anti-cGMP antibody, HRP-linked secondary antibody, substrate).
-
Microplate reader capable of measuring absorbance at 450 nm.
Methodology:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. The next day, replace the medium with fresh medium containing the desired concentrations of the test compound (this compound) or vehicle control. A positive control, such as a known NO donor (e.g., Sodium Nitroprusside), should be included. It is often advisable to pre-treat with a PDE inhibitor like IBMX to maximize the detectable cGMP signal. Incubate for the desired time period (e.g., 10-30 minutes).
-
Cell Lysis: Aspirate the medium and wash the cells with cold PBS. Add the specified volume of Cell Lysis Buffer to each well and incubate on ice for 20 minutes with gentle agitation.
-
Lysate Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at high speed for 5-10 minutes at 4°C to pellet cellular debris.
-
ELISA Procedure:
-
Prepare a standard curve using the provided cGMP standards according to the kit manufacturer's instructions.
-
Add 50 µL of each sample supernatant or standard to the wells of the antibody-coated microplate.
-
Add the HRP-conjugated cGMP tracer and the anti-cGMP antibody to each well as per the kit protocol.
-
Incubate for 2 hours at room temperature with shaking.
-
Wash the plate multiple times with the provided wash buffer.
-
Add the substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Add the stop solution to terminate the reaction.
-
-
Data Acquisition and Analysis: Immediately read the absorbance at 450 nm. Calculate the cGMP concentration in each sample by interpolating from the standard curve. Normalize the results to the total protein concentration of the lysate if necessary.
Protocol: TCF/LEF Luciferase Reporter Assay
This assay is a standard method to quantify the activity of the canonical Wnt/β-catenin pathway and is used to determine the inhibitory effect of compounds like IWP-2.
Materials:
-
Cells of interest (e.g., HEK293T).
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash).
-
A constitutively active Renilla luciferase plasmid (for normalization).
-
Transfection reagent.
-
Test compound (e.g., IWP-2) and vehicle control.
-
Wnt ligand conditioned media or recombinant Wnt3a protein (to activate the pathway).
-
Dual-luciferase assay reagent system.
-
Luminometer.
Methodology:
-
Transfection: Co-transfect cells with the TCF/LEF Firefly luciferase reporter plasmid and the Renilla luciferase normalization plasmid using a suitable transfection reagent. Plate the transfected cells into a multi-well plate and allow them to recover for 24 hours.
-
Cell Treatment: Pre-treat the cells with various concentrations of the test compound (IWP-2) or vehicle for 1-2 hours.
-
Pathway Activation: Add Wnt3a conditioned media or recombinant Wnt3a protein to the wells to stimulate the Wnt pathway. Incubate for an additional 16-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the dual-luciferase assay kit.
-
Luciferase Measurement: Transfer the cell lysate to a luminometer plate. Measure both Firefly and Renilla luciferase activities sequentially using an automated injector and a luminometer.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number. Calculate the percentage of inhibition for each concentration of the test compound relative to the Wnt3a-stimulated vehicle control.
Experimental Workflow: Investigating Wnt-cGMP Crosstalk
To investigate the potential indirect effect of a Wnt inhibitor on cGMP levels, a multi-step workflow is required to first confirm Wnt pathway inhibition and then measure the downstream consequences on cGMP.
References
- 1. iwp-2 — TargetMol Chemicals [targetmol.com]
- 2. Discovery of this compound, a Novel Orally Bioavailable sGC Stimulator with Once-Daily Dosing Potential in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. content-assets.jci.org [content-assets.jci.org]
- 5. Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to inhibit Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 7. The Development of Highly Potent Inhibitors for Porcupine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Porcupine inhibitors: Novel and emerging anti-cancer therapeutics targeting the Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Porcupine (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Wnt Signaling in the Regulation of Immune Cell and Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. axonmedchem.com [axonmedchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. mdpi.com [mdpi.com]
- 16. Wnt signaling, Ca2+, and cyclic GMP: visualizing Frizzled functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Wnt signaling, Ca(2+), and cyclic GMP: Visualizing frizzled functions - ProQuest [proquest.com]
- 18. WNT-frizzled signaling via cyclic GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [PDF] WNT-frizzled signaling via cyclic GMP. | Semantic Scholar [semanticscholar.org]
- 20. storage.imrpress.com [storage.imrpress.com]
An In-Depth Technical Guide to the Core Properties of IWP-051
For Researchers, Scientists, and Drug Development Professionals
Abstract
IWP-051 is a potent, orally bioavailable small molecule that functions as a stimulator of soluble guanylate cyclase (sGC).[1][2][3] This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its mechanism of action, physicochemical characteristics, in vitro potency, metabolic stability, permeability, and pharmacokinetic profile. Detailed experimental protocols for key assays are provided, and signaling pathways and experimental workflows are visually represented. This document is intended to serve as a core resource for researchers in pharmacology and drug development investigating sGC modulators.
Core Compound Properties
This compound is a novel pyrazole-pyrimidine sGC stimulator.[4] Its fundamental properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-((5-fluoro-2-(1-(2-fluorobenzyl)-1H-pyrazol-5-yl)pyrimidin-4-yl)amino)-2-methylpropan-1-ol | Inferred from structure |
| Molecular Formula | C₁₇H₁₁F₂N₅O₂ | [2] |
| Molecular Weight | 355.3 g/mol | [2] |
| Appearance | Solid | [2] |
| CAS Number | 1354041-91-0 | [5] |
Mechanism of Action: Soluble Guanylate Cyclase (sGC) Stimulation
Contrary to some compounds sharing the "IWP" prefix which are known to inhibit the Wnt signaling pathway by targeting the acyltransferase Porcupine (Porcn), this compound operates through a distinct mechanism. It is a heme-dependent stimulator of soluble guanylate cyclase (sGC), acting independently of nitric oxide (NO) but synergistically with it to enhance the production of cyclic guanosine monophosphate (cGMP).[3][4]
The sGC pathway is a critical signaling cascade in various physiological processes, including the regulation of vascular tone. Stimulation of sGC by this compound leads to an increase in intracellular cGMP levels, which in turn activates cGMP-dependent protein kinases, resulting in vasodilation and other downstream effects.
In Vitro Pharmacology & Permeability
The in vitro activity and permeability of this compound have been characterized through a series of standard assays.
| Parameter | Result | Species/System |
| sGC Stimulation (EC₅₀) | 290 nM | Not specified |
| Plasma Protein Binding | >99% | Not specified |
| Metabolic Stability (% remaining after 120 min) | High (72.6%) | Human Liver Microsomes |
| Metabolic Stability (% remaining after 120 min) | Modest (16.7%) | Rat Liver Microsomes |
| Caco-2 Permeability | High, with no efflux | Human Caco-2 cell monolayer |
Pharmacokinetics
Preclinical pharmacokinetic studies have demonstrated that this compound possesses favorable properties for oral administration.
| Parameter | Result | Species |
| Oral Bioavailability | >40% | Mouse, Rat, Dog |
| Clearance | Low | Rat |
| Volume of Distribution | Low | Rat |
| Elimination Half-life (t₁/₂) | >4 hours | Rat |
| Time to Max Concentration (Tₘₐₓ) | >3 hours | Rat |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
cGMP Generation Assay (Whole Cell)
This assay quantifies the ability of a compound to stimulate the production of cGMP in a cellular context.
-
Cell Line: Human Embryonic Kidney (HEK)-293 cells, which endogenously express sGC.
-
Assay Setup:
-
HEK-293 cells are cultured in DMEM with serum and antibiotics and plated in 384-well plates.
-
Cells are pre-incubated for 15 minutes at 37°C with 0.5 mM 3-isobutyl-1-methylxanthine (IBMX) in Hanks' Balanced Salt Solution (HBSS) to inhibit phosphodiesterase activity.
-
This compound is added at various concentrations, either alone or in the presence of an NO donor (e.g., diethylenetriamine NONOate - DETA-NO), to assess synergistic effects.
-
The plates are incubated for 20 minutes at 37°C.
-
The reaction is terminated, and cells are lysed.
-
-
Quantification: Intracellular cGMP levels are measured using a competitive enzyme immunoassay (EIA) kit.
-
Data Analysis: EC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic curve.
Liver Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver enzymes, primarily Cytochrome P450s.
-
Materials:
-
Pooled liver microsomes (human or rat).
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, MgCl₂, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (pH 7.4).
-
-
Assay Setup:
-
A reaction mixture is prepared containing the liver microsomes and phosphate buffer.
-
This compound (typically at 1 µM) is added to the mixture and pre-incubated at 37°C.
-
The metabolic reaction is initiated by adding the NADPH regenerating system.
-
Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
The reaction in each aliquot is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Quantification: Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining this compound.
-
Data Analysis: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute sample. The half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are then determined from the rate of disappearance.[6]
Caco-2 Permeability Assay
This assay is the industry standard for predicting in vivo drug absorption across the intestinal wall.
-
Cell System: Caco-2 cells, a human colorectal adenocarcinoma cell line, are cultured on semipermeable Transwell™ inserts for approximately 21 days to form a differentiated and polarized monolayer with functional tight junctions.
-
Assay Setup (Bi-directional):
-
The integrity of the Caco-2 monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Apical to Basolateral (A→B) Permeability: this compound (typically at 10 µM) in transport buffer is added to the apical (donor) compartment. Aliquots are taken from the basolateral (receiver) compartment at specified time points (e.g., 2 hours).
-
Basolateral to Apical (B→A) Permeability: The compound is added to the basolateral (donor) compartment, and samples are taken from the apical (receiver) compartment.
-
-
Quantification: The concentration of this compound in the receiver compartment is quantified by LC-MS/MS.
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated for both directions.
-
The efflux ratio (Papp(B→A) / Papp(A→B)) is determined. An efflux ratio near 1, as observed for this compound, indicates the absence of significant active efflux.[2]
-
In Vivo Pharmacokinetic and Hemodynamic Studies in Rats
These studies evaluate the absorption, distribution, metabolism, and excretion (ADME) of the compound and its physiological effect on blood pressure in a living organism.
-
Animal Model: Male Sprague-Dawley or Wistar rats are typically used.
-
Pharmacokinetic Study:
-
Dosing: this compound is administered via intravenous (IV) bolus (for determining clearance and volume of distribution) and oral gavage (for determining oral bioavailability) in separate groups of animals.
-
Sampling: Blood samples are collected serially at predetermined time points post-dosing via cannulation.
-
Analysis: Plasma is isolated, and the concentration of this compound is quantified by LC-MS/MS.
-
Data Analysis: Pharmacokinetic parameters (AUC, CL, Vd, t₁/₂, Cₘₐₓ, Tₘₐₓ, F%) are calculated using non-compartmental analysis.
-
-
Hemodynamic Study:
-
Instrumentation: Rats are implanted with telemetry transmitters to allow for continuous and conscious monitoring of mean arterial pressure (MAP) and heart rate.
-
Procedure: After a recovery period and baseline measurements, rats are administered this compound orally at various dose levels.
-
Data Collection: Hemodynamic parameters are recorded continuously for an extended period (e.g., 24 hours) to assess the magnitude and duration of the effect.
-
Conclusion
This compound is a potent, orally active sGC stimulator with a promising preclinical profile. It demonstrates high potency in cellular assays, favorable metabolic stability in human liver microsomes, and high permeability with no significant efflux. Pharmacokinetic studies in multiple species reveal low clearance and good oral bioavailability, consistent with the potential for once-daily dosing. The sustained, dose-dependent hemodynamic effects observed in vivo further underscore its potential as a therapeutic agent for cardiovascular diseases and other conditions associated with impaired NO-sGC-cGMP signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Discovery of this compound, a novel orally bioavailable soluble guanylate cyclase stimulator with sustained and dose-dependent hemodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | SGC stimulator | CAS# 1354041-91-0 | 美国InvivoChem [invivochem.cn]
- 6. researchgate.net [researchgate.net]
IWP-051 for Cardiovascular Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
IWP-051 is a potent, orally bioavailable small molecule that functions as a soluble guanyrate cyclase (sGC) stimulator. sGC is a critical enzyme in the nitric oxide (NO) signaling pathway, and its stimulation leads to increased production of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels play a crucial role in various physiological processes, including the regulation of blood pressure, inhibition of platelet aggregation, and modulation of vascular smooth muscle proliferation and inflammation. Dysregulation of the NO-sGC-cGMP pathway is implicated in the pathophysiology of numerous cardiovascular diseases, including hypertension, heart failure, and atherosclerosis. This technical guide provides an in-depth overview of this compound, including its mechanism of action, available preclinical data, and relevant experimental protocols to facilitate its investigation in cardiovascular disease research.
Mechanism of Action: Soluble Guanylate Cyclase Stimulation
This compound is a heme-dependent sGC stimulator. It acts independently of nitric oxide (NO) but works in synergy with it to enhance the production of cGMP from guanosine triphosphate (GTP).[1][2] This increased cGMP concentration activates downstream signaling cascades, primarily through the activation of cGMP-dependent protein kinase (PKG), leading to a range of cardiovascular effects.
The signaling pathway is as follows:
Preclinical Data
While specific data on this compound in heart failure models is limited in publicly available literature, extensive research on other sGC stimulators provides a strong rationale for its potential therapeutic effects on cardiac remodeling.
Pharmacokinetics of this compound
This compound has been characterized as having favorable pharmacokinetic properties, suggesting its potential for once-daily oral dosing in humans.[3]
| Parameter | Species | Value | Citation |
| Plasma Protein Binding | Rat | >99% | [1] |
| Oral Bioavailability | Mouse, Rat, Dog | >40% | [1] |
| Elimination Half-life | Rat | >4 hours | [1] |
| Time to Max. Concentration (Tmax) | Rat | >3 hours | [1] |
Hemodynamic Effects of this compound
Oral administration of this compound has been shown to produce a sustained and dose-dependent decrease in mean arterial pressure in normotensive rats.[1]
Effects on Cardiac Remodeling (Inferred from other sGC stimulators)
Studies on other sGC stimulators, such as BAY 41-8543, have demonstrated significant beneficial effects in preclinical models of heart failure. These findings suggest the potential effects of this compound in similar models.
| Finding | sGC Stimulator | Animal Model | Key Results | Citation |
| Improved Survival | BAY 41-8543 | Hypertensive transgenic rats with heart failure | 100% survival at 7 weeks vs. 24% in vehicle-treated group. | [4][5] |
| Reduced Blood Pressure | BAY 41-8543 | Hypertensive transgenic rats | Significantly reduced mean arterial pressure. | [4][5] |
| Ameliorated Cardiac Fibrosis | BAY 41-8543 | Hypertensive transgenic rats | Prevented fibrosis and inflammation in cardiac tissue. | [4][5] |
| Improved Diastolic Function | BAY 41-8543 | Hypertensive transgenic rats | Showed improvements in diastolic function. | [4] |
| Increased cGMP levels | BAY 41-8543 | Rats with volume-overload induced heart failure | One-week treatment increased urinary cGMP excretion. | [3] |
Experimental Protocols
Detailed experimental protocols for this compound in specific cardiovascular disease models are not widely published. However, based on studies with other sGC stimulators, the following generalized protocols can be adapted for investigating this compound.
In Vivo Model of Heart Failure
A common model to induce heart failure is through surgical procedures like creating an aorto-caval fistula (ACF) in rats to induce volume overload.[3] Another established model is the use of transgenic rats (e.g., harboring human renin and angiotensinogen genes) that develop hypertension-induced diastolic heart failure.[4][5]
Experimental Workflow for In Vivo Heart Failure Model:
Protocol Outline:
-
Animal Model: Utilize a validated rat or mouse model of heart failure (e.g., aorto-caval fistula, transverse aortic constriction, or a genetic model).
-
Treatment Groups:
-
Administration: Administer compounds daily via oral gavage for a specified duration (e.g., 3 weeks to 30 weeks).[5][6]
-
Monitoring: Regularly monitor blood pressure and heart rate using telemetry or tail-cuff methods.
-
Endpoint Analysis:
-
Echocardiography: Perform at baseline and at the end of the study to assess cardiac function (e.g., ejection fraction, fractional shortening, ventricular dimensions).
-
Histology: At the end of the study, perfuse and fix hearts. Use Masson's trichrome or Picrosirius red staining to quantify cardiac fibrosis. Use Hematoxylin and Eosin (H&E) or wheat germ agglutinin (WGA) staining to measure cardiomyocyte cross-sectional area for hypertrophy assessment.
-
Biomarker Analysis: Collect plasma and urine to measure levels of cGMP (target engagement marker) and cardiac injury/stress markers (e.g., BNP).[3]
-
Gene and Protein Expression: Analyze heart tissue for changes in the expression of genes and proteins related to fibrosis (e.g., collagen I/III, TGF-β), hypertrophy (e.g., ANP, BNP, β-MHC), and the sGC-cGMP pathway.
-
In Vitro Cardiomyocyte Assays
Primary neonatal or adult cardiomyocytes, or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), can be used to investigate the direct effects of this compound on cardiac cells.
Protocol for cGMP Measurement in Cardiomyocytes:
-
Cell Culture: Plate cardiomyocytes in appropriate culture dishes.
-
Treatment: Treat cells with varying concentrations of this compound, with and without an NO donor (e.g., SNP) to assess synergistic effects. Include a vehicle control.
-
Cell Lysis: After a specified incubation time, lyse the cells.
-
cGMP Quantification: Measure intracellular cGMP levels using a commercially available ELISA or radioimmunoassay kit.
Logical Relationship for In Vitro Assays:
Safety and Toxicology
Comprehensive safety and toxicology data for this compound are not extensively detailed in the public domain. As with other vasodilators, potential side effects at higher doses could include hypotension. Standard safety pharmacology studies, including assessments of the cardiovascular, respiratory, and central nervous systems, would be necessary to fully characterize the safety profile of this compound.[7][8][9]
Conclusion
This compound is a promising sGC stimulator with a favorable pharmacokinetic profile. While direct evidence for its efficacy in cardiovascular disease models is emerging, the well-established role of the sGC-cGMP pathway in mitigating cardiac hypertrophy and fibrosis provides a strong foundation for its investigation as a potential therapeutic agent. The experimental frameworks outlined in this guide, adapted from studies on similar compounds, offer a starting point for researchers to explore the full therapeutic potential of this compound in cardiovascular disease. Further research is warranted to generate specific quantitative data on this compound's effects on cardiac remodeling and to establish detailed, optimized experimental protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The treatment with sGC stimulator improves survival of hypertensive rats in response to volume-overload induced by aorto-caval fistula - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cardiovascularnews.com [cardiovascularnews.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Basic safety pharmacology: the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]
- 9. Nonclinical Safety Pharmacology - ITR Laboratories Canada Inc. [itrlab.com]
Preclinical Profile of IWP-051: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
IWP-051 is a novel, orally bioavailable small molecule that acts as a stimulator of soluble guanylate cyclase (sGC).[1][2] sGC is a critical enzyme in the nitric oxide (NO) signaling pathway, playing a key role in various physiological processes, including vasodilation, inhibition of platelet aggregation, and neurotransmission. By stimulating sGC, this compound increases the production of cyclic guanosine monophosphate (cGMP), a second messenger that mediates these effects. This whitepaper provides a comprehensive overview of the preclinical data available for this compound, focusing on its mechanism of action, pharmacokinetics, and pharmacodynamics.
Core Mechanism of Action: sGC Stimulation
This compound is a heme-dependent sGC stimulator, meaning it enhances the enzyme's sensitivity to endogenous NO.[2] This mode of action is distinct from sGC activators, which stimulate the enzyme independently of its heme group. The stimulation of sGC by this compound leads to the conversion of guanosine triphosphate (GTP) to cGMP, which in turn activates cGMP-dependent protein kinases and other downstream effectors.
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Profile of this compound
| Parameter | Value | Species/System | Reference |
| sGC Stimulation | Potent | In vitro assays | [2] |
| Plasma Protein Binding | >99% | Rat | [1][2] |
| Metabolic Stability | High | In vitro assays | [1][2] |
| Permeability | High | Caco-2 model | [1][2] |
| Efflux | No | Caco-2 model | [1][2] |
Table 2: Pharmacokinetic Profile of this compound in Animals
| Parameter | Mouse | Rat | Dog | Reference |
| Oral Bioavailability | >40% | >40% | >40% | [1][2] |
| Elimination Half-life (t½) | - | >4 hrs | - | [1][2] |
| Time to Max. Concentration (Tmax) | - | >3 hrs | - | [1][2] |
| Clearance | - | Low | - | [1][2] |
| Volume of Distribution | - | Low | - | [1][2] |
Table 3: Pharmacodynamic Effects of this compound in Normotensive Rats
| Oral Dose | Effect on Mean Arterial Pressure | Duration of Effect | Reference |
| 1 - 100 mg/kg | Sustained and dose-responsive decrease | Sustained | [1][2] |
Experimental Protocols
Detailed experimental protocols for the studies on this compound are not publicly available. However, based on standard pharmacological practices, the following outlines the likely methodologies employed.
Soluble Guanylate Cyclase (sGC) Activity Assay
This assay is crucial to determine the potency of this compound as an sGC stimulator.
Methodology:
-
Enzyme Preparation: Purified sGC enzyme is used.
-
Reaction Mixture: A reaction buffer containing GTP (the substrate), a phosphodiesterase inhibitor (to prevent cGMP degradation), and varying concentrations of this compound is prepared.
-
Incubation: The reaction is initiated by adding the sGC enzyme and incubated at 37°C for a defined period.
-
Termination: The reaction is stopped, typically by heat inactivation or addition of a chelating agent.
-
cGMP Quantification: The amount of cGMP produced is quantified using methods like Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA).
-
Data Analysis: The concentration-response curve is plotted to determine the EC50 value of this compound.
Caco-2 Permeability Assay
This assay is used to predict the intestinal absorption of orally administered drugs.
References
IWP-051 as a Research Tool for Vasodilation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
IWP-051, a potent and specific inhibitor of the Porcupine (PORCN) O-acyltransferase, has emerged as a critical tool for investigating the role of Wnt signaling in a multitude of biological processes. While extensively studied in developmental biology and oncology, its application in cardiovascular research, particularly in the context of vasodilation, represents a promising frontier. This technical guide provides a comprehensive overview of the core principles and methodologies for utilizing this compound as a research tool to explore mechanisms of vasodilation. It details the hypothetical signaling pathways, provides detailed experimental protocols, and presents data in a structured format to facilitate experimental design and interpretation.
Introduction: The Role of Wnt Signaling in Vascular Tone
The Wnt signaling pathway, a crucial regulator of embryonic development and tissue homeostasis, is increasingly recognized for its role in the cardiovascular system. Wnt proteins, a family of secreted lipid-modified glycoproteins, activate complex intracellular signaling cascades upon binding to their cell surface receptors. The secretion and activity of all Wnt ligands are dependent on their palmitoylation by the endoplasmic reticulum-resident enzyme Porcupine (PORCN).
This compound is a small molecule inhibitor that specifically targets PORCN, thereby preventing the acylation and subsequent secretion of Wnt ligands. This effectively blocks all downstream Wnt signaling, making this compound a powerful tool to dissect the multifaceted roles of the Wnt pathway.
Emerging evidence suggests that Wnt signaling, particularly the non-canonical pathways, is involved in regulating vascular tone. The non-canonical Wnt/Ca2+ pathway, for instance, can modulate intracellular calcium levels and activate Protein Kinase C (PKC), both of which are pivotal in controlling vascular smooth muscle cell (VSMC) contraction and relaxation.[1][2][3][4] By inhibiting the secretion of Wnt ligands that may act on endothelial and smooth muscle cells, this compound provides a unique opportunity to investigate the contribution of endogenous Wnt signaling to the maintenance of vascular tone and to explore its potential as a modulator of vasodilation.
Mechanism of Action of this compound in the Vasculature
This compound inhibits the function of Porcupine (PORCN), a membrane-bound O-acyltransferase. This enzyme is essential for the palmitoylation of Wnt proteins, a critical post-translational modification required for their secretion and biological activity. By blocking PORCN, this compound prevents the release of all Wnt ligands from Wnt-producing cells, thereby inhibiting both canonical (β-catenin-dependent) and non-canonical (β-catenin-independent) Wnt signaling pathways.
In the context of the vasculature, endothelial cells and vascular smooth muscle cells are known to both produce and respond to various Wnt ligands. A hypothesized mechanism for this compound-induced vasodilation involves the inhibition of a non-canonical Wnt pathway that contributes to vasoconstriction. Specifically, by blocking the secretion of certain Wnt ligands (e.g., Wnt5a), this compound could lead to:
-
Reduced Intracellular Calcium ([Ca2+]i) in Vascular Smooth Muscle Cells (VSMCs): The non-canonical Wnt/Ca2+ pathway can lead to the release of intracellular calcium stores.[4] By inhibiting this pathway, this compound may lower cytosolic calcium levels in VSMCs, leading to relaxation.
-
Modulation of Protein Kinase C (PKC) Activity: The Wnt/Ca2+ pathway can also activate PKC, an enzyme that can contribute to vasoconstriction.[1][5][6] Inhibition of this pathway by this compound could therefore promote vasodilation.
-
Increased Endothelial Nitric Oxide Synthase (eNOS) Activity: While less explored, crosstalk between Wnt signaling and nitric oxide (NO) pathways may exist. By altering the signaling environment, this compound could potentially influence eNOS activity and NO production in endothelial cells, a key driver of vasodilation.
The following diagram illustrates the proposed mechanism of action for this compound in inducing vasodilation.
Quantitative Data Presentation
As direct quantitative data for this compound-induced vasodilation is not yet available in published literature, the following tables are presented as templates for researchers to populate with their experimental findings.
Table 1: Effect of this compound on Vasorelaxation of Pre-constricted Aortic Rings
| Concentration of this compound (µM) | % Relaxation of Phenylephrine-induced Contraction (Mean ± SEM) | EC50 (µM) |
| Vehicle (DMSO) | ||
| 0.01 | ||
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 |
Table 2: Effect of this compound on Endothelial and Smooth Muscle Signaling Molecules
| Treatment | p-eNOS (Ser1177) / Total eNOS (Fold Change) | Intracellular Ca2+ ([Ca2+]i) in VSMCs (Fold Change) | p-PKC / Total PKC (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (1 µM) | |||
| This compound (10 µM) | |||
| Positive Control (e.g., Acetylcholine) |
Detailed Experimental Protocols
The following protocols provide a framework for investigating the vasodilatory effects of this compound.
Organ Bath Assay for Vasoreactivity
This protocol details the methodology for assessing the effect of this compound on the contractility of isolated arterial rings.
Materials:
-
Isolated thoracic aorta from a suitable animal model (e.g., rat, mouse).
-
Krebs-Henseleit solution.
-
Phenylephrine (vasoconstrictor).
-
This compound (dissolved in DMSO).
-
Acetylcholine (endothelium-dependent vasodilator control).
-
Sodium Nitroprusside (endothelium-independent vasodilator control).
-
Organ bath system with isometric force transducers.
Procedure:
-
Tissue Preparation: Euthanize the animal and immediately excise the thoracic aorta. Place it in ice-cold Krebs solution. Carefully remove adhering fat and connective tissue. Cut the aorta into 2-3 mm wide rings.
-
Mounting: Mount the aortic rings in the organ bath chambers filled with Krebs solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2. Apply an optimal resting tension (e.g., 1.5-2 g for rat aorta) and allow the rings to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.
-
Viability Check: After equilibration, assess the viability of the endothelium by pre-constricting the rings with phenylephrine (1 µM) and then inducing relaxation with acetylcholine (10 µM). Rings showing a robust relaxation response are considered to have intact endothelium.
-
Experimental Protocol: After washing out the acetylcholine and allowing the rings to return to baseline, pre-constrict the rings again with phenylephrine (1 µM). Once a stable contraction plateau is reached, add cumulative concentrations of this compound (e.g., 10 nM to 100 µM) or vehicle (DMSO) to the bath at regular intervals.
-
Data Recording and Analysis: Record the changes in isometric tension throughout the experiment. Express the relaxation induced by this compound as a percentage of the maximal contraction induced by phenylephrine. Calculate the EC50 value for this compound-induced relaxation.
Western Blotting for Signaling Proteins
This protocol is designed to assess the effect of this compound on the phosphorylation status of key signaling proteins in vascular tissue or cultured endothelial/smooth muscle cells.
Materials:
-
Aortic tissue or cultured vascular cells.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies (e.g., anti-p-eNOS Ser1177, anti-eNOS, anti-p-PKC, anti-PKC).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence substrate.
-
Western blotting apparatus.
Procedure:
-
Sample Preparation: Treat aortic rings or cultured cells with this compound or vehicle for a specified time.
-
Protein Extraction: Homogenize tissue or lyse cells in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody of interest overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using a chemiluminescence substrate and an imaging system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Intracellular Calcium Imaging
This protocol allows for the real-time measurement of intracellular calcium concentration changes in response to this compound in cultured vascular cells.
Materials:
-
Cultured endothelial or vascular smooth muscle cells.
-
This compound.
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Fluorescence microscope with an imaging system.
Procedure:
-
Cell Culture and Dye Loading: Culture cells on glass coverslips. Load the cells with a calcium indicator dye according to the manufacturer's instructions.
-
Imaging Setup: Mount the coverslip in a perfusion chamber on the stage of a fluorescence microscope.
-
Baseline Measurement: Record the baseline fluorescence intensity before stimulation.
-
Stimulation and Recording: Perfuse the cells with a solution containing this compound at the desired concentration and continuously record the changes in fluorescence intensity over time.
-
Data Analysis: Calculate the ratio of fluorescence at two different excitation or emission wavelengths (for ratiometric dyes like Fura-2) or the change in fluorescence intensity (for single-wavelength dyes like Fluo-4) to determine the relative changes in intracellular calcium concentration.
Conclusion
This compound presents a valuable and specific tool for elucidating the role of Wnt signaling in the regulation of vascular tone. Although direct evidence for this compound-induced vasodilation is currently limited, the established involvement of non-canonical Wnt pathways in vascular smooth muscle cell physiology provides a strong rationale for its investigation in this context. The experimental protocols detailed in this guide offer a robust framework for researchers to explore the potential of this compound as a modulator of vasodilation and to unravel the underlying molecular mechanisms. Such studies will not only enhance our fundamental understanding of vascular biology but may also pave the way for novel therapeutic strategies targeting the Wnt pathway in cardiovascular diseases.
References
- 1. Protein Kinase C as Regulator of Vascular Smooth Muscle Function and Potential Target in Vascular Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-canonical WNT signalling in cardiovascular disease: mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wnt Signaling in Cardiovascular Disease: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. THE WNT SIGNALING PATHWAY: AGING GRACEFULLY AS A PROTECTIONIST? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Kinase C Inhibitors as Modulators of Vascular Function and Their Application in Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
Methodological & Application
Application Notes: In Vitro Experimental Protocols for IWP-051
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the in vitro use of IWP-051, a potent and orally bioavailable small molecule. It is critical to note that while the "IWP" prefix is commonly associated with a class of Wnt signaling pathway inhibitors, This compound is not a Wnt inhibitor . Extensive research has characterized this compound as a stimulator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[1][2][3][4] This document will detail the true mechanism of action for this compound and provide protocols for assessing its activity as an sGC stimulator.
A likely source of confusion is the existence of other "Inhibitor of Wnt Production" compounds, such as IWP-2 and IWP-4, which function by inhibiting Porcupine (PORCN), an O-acyltransferase essential for Wnt protein secretion.[5][6] this compound does not share this mechanism. These notes will focus exclusively on the validated biological activity of this compound.
Mechanism of Action: this compound as a Soluble Guanylate Cyclase (sGC) Stimulator
Soluble guanylate cyclase is a critical intracellular enzyme that acts as the primary receptor for nitric oxide (NO).[7] Upon activation, sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), an important second messenger.[8] cGMP, in turn, modulates downstream effectors like protein kinases, ion channels, and phosphodiesterases to regulate a wide range of physiological processes, including vasodilation and inhibition of fibrosis.[1][8]
This compound is classified as an sGC stimulator. This means it is a heme-dependent agonist that enhances the enzyme's sensitivity to NO. It can stimulate cGMP production on its own and also works synergistically with NO to achieve a maximal response.[1][2][3] This is distinct from sGC activators, which target the heme-free, oxidized form of the enzyme.
Caption: this compound stimulates sGC, enhancing cGMP production.
Quantitative Data Summary
The following table summarizes the key in vitro potency and pharmacokinetic parameters of this compound.
| Parameter | Value | Species | Assay Type | Reference |
| EC50 | 290 nM | - | sGC Agonist Activity | [9] |
| Plasma Protein Binding | 99.9% | Rat | - | [1] |
| Plasma Protein Binding | 99.4% | Human | - | [1] |
| Aqueous Solubility (pH 7.4) | 3 µg/mL | - | Thermodynamic | [1] |
| Bioavailability (Fpo) | 96 ± 26% | Rat | Oral Dosing (1 mg/kg) | [1] |
Experimental Protocols
The primary method to assess the in vitro activity of this compound is to measure its ability to stimulate cGMP production in a cell-based assay.
Protocol 1: Cell-Based cGMP Accumulation Assay
This protocol describes a method to quantify the production of cGMP in cultured cells (e.g., HEK293 cells) in response to treatment with this compound.[1] The final cGMP concentration is typically measured using a competitive ELISA-based detection kit or LC-MS/MS.[1][4]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
IBMX (3-isobutyl-1-methylxanthine) solution (a phosphodiesterase inhibitor to prevent cGMP degradation)
-
Nitric Oxide (NO) donor (optional, e.g., DEA/NO)
-
Cell lysis buffer
-
Commercial cGMP immunoassay kit (e.g., ELISA) or access to LC-MS/MS
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Culture HEK293 cells in standard conditions (37°C, 5% CO2).
-
Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Allow cells to attach and grow for 24 hours.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer (e.g., serum-free media or HBSS). A typical concentration range might be from 1 nM to 30 µM.
-
Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known sGC stimulator like BAY 41-2272).
-
If assessing synergy with NO, prepare parallel sets of dilutions to be co-treated with a sub-maximal concentration of an NO donor.
-
-
Cell Treatment:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with warm PBS.
-
Add the assay buffer containing the phosphodiesterase inhibitor IBMX (typically 100-500 µM) to each well and pre-incubate for 15-30 minutes at 37°C. This step is crucial to prevent the rapid degradation of newly synthesized cGMP.
-
Add the prepared this compound dilutions (and NO donor, if applicable) to the respective wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Cell Lysis:
-
Terminate the reaction by aspirating the treatment buffer.
-
Add cell lysis buffer provided with the cGMP assay kit (or a suitable alternative like 0.1 M HCl) to each well.
-
Incubate on a plate shaker for 10-20 minutes at room temperature to ensure complete cell lysis and release of intracellular cGMP.
-
-
cGMP Quantification:
-
Clarify the lysates by centrifugation if necessary.
-
Follow the manufacturer's instructions for the chosen cGMP immunoassay kit to measure the concentration of cGMP in each lysate.
-
Alternatively, use a validated LC-MS/MS method for cGMP quantification.[4]
-
-
Data Analysis:
-
Generate a standard curve using the cGMP standards provided in the assay kit.
-
Calculate the cGMP concentration for each sample.
-
Plot the cGMP concentration against the log of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Caption: Workflow for a cell-based cGMP accumulation assay.
References
- 1. Discovery of this compound, a Novel Orally Bioavailable sGC Stimulator with Once-Daily Dosing Potential in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a novel orally bioavailable soluble guanylate cyclase stimulator with sustained and dose-dependent hemodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wnt signaling blockage inhibits cell proliferation and migration, and induces apoptosis in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Soluble guanylyl cyclase - Wikipedia [en.wikipedia.org]
- 8. An innovative cell-based assay for the detection of modulators of soluble guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for IWP-051: A Potent Inhibitor of Wnt Signaling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing IWP-051, a potent small molecule inhibitor of the Wnt signaling pathway. The information herein details the mechanism of action, provides quantitative data for the closely related and highly potent analog IWP-O1, and offers detailed protocols for relevant cell-based assays to assess its biological activity.
Introduction to this compound and Wnt Signaling Inhibition
The Wnt signaling pathway is a crucial and evolutionarily conserved cascade that governs fundamental aspects of embryonic development, tissue homeostasis, and regeneration. Aberrant activation of this pathway is a known driver in the initiation and progression of numerous cancers. This compound and its analogs are members of the "Inhibitor of Wnt Production" (IWP) class of small molecules. These compounds function by targeting Porcupine (PORCN), a membrane-bound O-acyltransferase residing in the endoplasmic reticulum. PORCN catalyzes the palmitoylation of Wnt ligands, a critical post-translational modification essential for their secretion and subsequent activation of Wnt signaling cascades. By inhibiting PORCN, IWP compounds effectively halt the secretion of all Wnt ligands, leading to a comprehensive blockade of Wnt-dependent signaling.
The most well-characterized and highly potent analog in this series is IWP-O1, which exhibits an EC50 of 80 pM in a Wnt-responsive reporter cell line.[1][2] Due to the limited availability of specific data for "this compound," this document will leverage the extensive characterization of IWP-O1 to provide a robust framework for experimental design and data interpretation.
Data Presentation
The following table summarizes the available quantitative data for the potent PORCN inhibitor IWP-O1. Researchers should perform dose-response experiments to determine the optimal concentrations for their specific cell line and experimental conditions.
| Compound | Parameter | Value | Cell Line/System | Assay Type |
| IWP-O1 | EC50 | 80 pM | L-Wnt-STF | Wnt Signaling Reporter Assay |
| IWP-O1 | Effective Conc. | 1 µM | HeLa | Dvl2/3 Phosphorylation Inhibition |
Table 1: Quantitative Data for the PORCN Inhibitor IWP-O1.
Mandatory Visualizations
Wnt/β-Catenin Signaling Pathway and this compound Inhibition
Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound on PORCN.
Experimental Workflow for Assessing this compound Activity
Caption: General experimental workflow for characterizing the effects of this compound.
Experimental Protocols
Protocol 1: TCF/LEF Luciferase Reporter Assay (TOP/FOPflash)
This assay quantitatively measures the transcriptional activity of the canonical Wnt pathway.
Materials:
-
Cells stably or transiently co-transfected with TOPflash (contains TCF/LEF binding sites) and FOPflash (mutated, inactive binding sites) luciferase reporter plasmids, and a Renilla luciferase plasmid for normalization.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Wnt3a-conditioned media or a purified Wnt ligand (optional, for pathway stimulation).
-
Dual-Luciferase® Reporter Assay System.
-
White, opaque 96-well plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed transfected cells into a 96-well white, opaque plate at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.
-
This compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test is 0.1 nM to 10 µM. Include a vehicle control (DMSO) at a final concentration not exceeding 0.1%.
-
Treatment:
-
If assessing inhibition of endogenous Wnt signaling, replace the medium with the this compound dilutions.
-
If assessing inhibition of stimulated Wnt signaling, pre-treat cells with this compound for 1-2 hours, then add Wnt3a-conditioned media or purified Wnt ligand.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Measurement:
-
Equilibrate the plate and luciferase assay reagents to room temperature.
-
Lyse the cells using the passive lysis buffer provided with the kit.
-
Measure firefly (TOPflash/FOPflash) and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the TOP/FOP ratio to determine the specific Wnt pathway-mediated transcriptional activity.
-
Plot the normalized TOP/FOP ratio against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Western Blot for Wnt Pathway Proteins
This protocol assesses the effect of this compound on the protein levels of key Wnt signaling components.
Materials:
-
Cells cultured in 6-well plates.
-
This compound stock solution.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Primary antibodies: anti-total β-catenin, anti-active (non-phosphorylated) β-catenin, anti-phospho-LRP6 (Ser1490), anti-LRP6, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
SDS-PAGE gels and blotting apparatus.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for 24-48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
Protocol 3: Immunofluorescence for β-catenin Localization
This assay visualizes the effect of this compound on the subcellular localization of β-catenin.
Materials:
-
Cells cultured on glass coverslips in 24-well plates.
-
This compound stock solution.
-
4% paraformaldehyde (PFA) in PBS for fixation.
-
0.1% Triton X-100 in PBS for permeabilization.
-
Blocking solution (e.g., 5% BSA in PBS).
-
Primary antibody: anti-β-catenin.
-
Fluorophore-conjugated secondary antibody.
-
DAPI for nuclear counterstaining.
-
Mounting medium.
-
Fluorescence microscope.
Procedure:
-
Cell Treatment: Seed cells on coverslips and treat with this compound (e.g., 1 µM) and a vehicle control for 24 hours.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Staining:
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-β-catenin antibody in blocking solution overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody in blocking solution for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash with PBS.
-
-
Mounting and Imaging: Mount the coverslips onto glass slides using mounting medium. Acquire images using a fluorescence microscope.
-
Analysis: Observe the localization of β-catenin. In control cells with active Wnt signaling, β-catenin will be present in the nucleus. In this compound-treated cells, β-catenin should be primarily localized to the cytoplasm and cell membrane.
Protocol 4: Cell Viability/Proliferation Assay
This protocol determines the effect of this compound on cell viability and proliferation.
Materials:
-
Cells cultured in 96-well plates.
-
This compound stock solution.
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®).
-
Microplate reader (spectrophotometer or luminometer).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Treatment: Add serial dilutions of this compound to the wells. A broad concentration range (e.g., 0.01 µM to 100 µM) is recommended for initial experiments. Include a vehicle control.
-
Incubation: Incubate the plate for a desired period, typically 48-72 hours.
-
Viability Measurement: Add the chosen cell viability reagent to each well according to the manufacturer's protocol.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis:
-
Normalize the readings to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
-
By following these detailed application notes and protocols, researchers can effectively utilize this compound and its potent analogs to investigate the role of Wnt signaling in their biological systems of interest.
References
Application Notes and Protocols for IWP-051 and IWP-Series Wnt Pathway Inhibitors in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The "IWP" designation is commonly associated with a class of molecules that inhibit Wnt signaling. However, it is crucial to distinguish between different IWP compounds, as they can have distinct mechanisms of action. This document provides detailed application notes and protocols for the use of IWP-051 , a soluble guanylate cyclase (sGC) stimulator, and offers a comprehensive guide to using IWP-2 , a representative and widely studied inhibitor of the Wnt signaling pathway. It is probable that researchers interested in modulating Wnt signaling are seeking information on compounds like IWP-2.
Section 1: this compound - A Soluble Guanylate Cyclase (sGC) Stimulator
Contrary to what its name might suggest to those familiar with other IWP compounds, This compound is a novel and potent stimulator of soluble guanylate cyclase (sGC) . It is not an inhibitor of the Wnt signaling pathway. sGC is a key enzyme in the nitric oxide (NO) signaling pathway. When activated, sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that mediates various physiological processes, including vasodilation and inhibition of platelet aggregation.
Mechanism of Action of this compound
This compound functions by directly binding to sGC, stabilizing it in an active conformation and thereby increasing cGMP production. This action is synergistic with nitric oxide (NO), meaning that this compound can enhance the cellular response to endogenous or exogenous NO.
Diagram: Soluble Guanylate Cyclase (sGC) Signaling Pathway
Caption: The sGC signaling pathway stimulated by this compound.
General Protocol for Using sGC Stimulators (like this compound) in Cell Culture
As specific protocols for this compound are not widely published, this general protocol for sGC stimulators can be adapted.
1. Reagent Preparation:
-
Solubility: this compound is a small molecule that is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO).
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-quality DMSO.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
2. Cell Culture Treatment:
-
Cell Seeding: Plate cells at a desired density and allow them to adhere and reach the desired confluency (typically 70-80%) before treatment.
-
Working Concentration: The optimal working concentration of an sGC stimulator can vary depending on the cell type and experimental endpoint. A dose-response experiment is recommended, starting with a range of concentrations (e.g., 10 nM to 10 µM).
-
Vehicle Control: Always include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) to account for any effects of the solvent.
-
Treatment Procedure:
-
Pre-warm the cell culture medium to 37°C.
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the final desired concentration in the pre-warmed medium. To avoid precipitation, add the stock solution dropwise while gently swirling the medium.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
3. Assessing sGC Stimulation:
-
The primary readout for sGC stimulation is the measurement of intracellular cGMP levels. This can be done using commercially available cGMP enzyme-linked immunosorbent assay (ELISA) kits.
Section 2: IWP-2 - An Inhibitor of Wnt Production
IWP-2 is a potent and selective inhibitor of the Wnt signaling pathway. It is widely used in cell culture to study the roles of Wnt signaling in various biological processes, including stem cell differentiation, cancer biology, and developmental biology.
Mechanism of Action of IWP-2
IWP-2 inhibits the Wnt pathway by targeting Porcupine (PORCN), a membrane-bound O-acyltransferase. PORCN is essential for the palmitoylation of Wnt ligands, a critical post-translational modification required for their secretion and subsequent binding to Frizzled receptors on target cells.[1][2] By inhibiting PORCN, IWP-2 prevents the secretion of Wnt ligands, thereby blocking both canonical (β-catenin-dependent) and non-canonical Wnt signaling pathways.[1] This leads to the degradation of β-catenin and prevents the transcription of Wnt target genes.[3]
Diagram: Wnt Signaling Pathway Inhibition by IWP-2
Caption: IWP-2 inhibits the Wnt signaling pathway by targeting PORCN.
Quantitative Data for IWP-2
| Parameter | Value | Cell Line / System | Reference |
| IC₅₀ | 27 nM | Cell-free Wnt processing assay | [2] |
| IC₅₀ | 0.157 µM | HEK293T cells (Super-top flash reporter) | |
| EC₅₀ | 30 nM | Mouse L cells (Topflash reporter) | |
| EC₅₀ | 1.90 µM | MIAPaCa2 cells (MTT assay, 48h) | |
| EC₅₀ | 2.33 µM | Panc-1 cells (Cell proliferation) | |
| EC₅₀ | 8.96 µM | A818-6 cells (Cell proliferation) | |
| Effective Conc. | 1 - 10 µM | General cell culture applications | |
| Effective Conc. | 5 µM | Cardiomyocyte differentiation from hPSCs |
Experimental Protocols for IWP-2 in Cell Culture
1. Reagent Preparation:
-
Solubility: IWP-2 has low solubility in aqueous media and is typically dissolved in DMSO.
-
Stock Solution Preparation:
-
To prepare a 5 mM stock solution, reconstitute 2 mg of IWP-2 in 857.3 µL of pure, anhydrous DMSO.
-
Warm the vial to 37°C for 3-5 minutes and vortex or sonicate to ensure complete dissolution.
-
Moisture-absorbing DMSO can reduce solubility, so it is recommended to use fresh DMSO.
-
-
Storage:
-
Prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C, protected from light.
-
2. Cell Culture Treatment:
-
General Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1%, to avoid solvent toxicity.
-
Due to the low aqueous solubility of IWP-2, it is crucial to pre-warm the cell culture medium to 37°C before adding the stock solution.
-
-
Treatment Protocol:
-
Seed cells in appropriate culture vessels and grow to the desired confluency.
-
Thaw an aliquot of the IWP-2 stock solution at 37°C.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Add the calculated volume of the IWP-2 stock solution dropwise to the pre-warmed medium while gently swirling to ensure rapid and even dispersion and prevent precipitation.
-
For optimal results, filter the final IWP-2-supplemented medium through a 0.2 µm sterile filter before adding it to the cells.
-
Aspirate the old medium from the cells and add the medium containing the desired final concentration of IWP-2 or the vehicle control (DMSO).
-
Incubate the cells for the experimentally determined duration (e.g., 24-72 hours). For some applications, such as stem cell differentiation, treatment times can be longer and may require medium changes with fresh IWP-2.
-
Diagram: Experimental Workflow for Using IWP-2
Caption: A typical experimental workflow for studying the effects of IWP-2.
Conclusion
It is essential for researchers to be aware of the specific functions of the reagents they use. This compound is a valuable tool for studying the sGC-cGMP signaling pathway, while IWP-2 and related compounds are indispensable for investigating the roles of Wnt signaling. By following the detailed protocols and understanding the mechanisms of action outlined in these application notes, researchers can effectively utilize these small molecules to advance their scientific inquiries. Always perform dose-response experiments to determine the optimal concentration for your specific cell type and experimental conditions.
References
Application Note: IWP-051 Dose-Response Curve Determination
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a detailed protocol for determining the dose-response curve and the half-maximal inhibitory concentration (IC₅₀) of IWP-051, a potent inhibitor of the Wnt signaling pathway.
Introduction and Mechanism of Action
This compound belongs to a class of small molecules known as Inhibitors of Wnt Production (IWP). These compounds are crucial tools for studying Wnt-dependent cellular processes and hold potential for therapeutic applications in diseases characterized by aberrant Wnt signaling, such as various cancers.[1][2] The primary molecular target of IWP compounds is Porcupine (PORCN), a membrane-bound O-acyltransferase (MBOAT) located in the endoplasmic reticulum.[1][3][4]
PORCN catalyzes the palmitoylation of Wnt proteins, a critical post-translational modification that is essential for their secretion and subsequent biological activity.[5] By attaching a palmitoleoyl group to a conserved serine residue on Wnt ligands, PORCN enables them to be recognized by the Wntless (WLS) cargo receptor for transport out of the cell.[4]
This compound selectively inhibits the enzymatic activity of PORCN.[6] This inhibition prevents Wnt palmitoylation, trapping the unmodified Wnt ligands within the endoplasmic reticulum and thereby blocking their secretion.[4] As a result, both the canonical β-catenin-dependent and non-canonical Wnt signaling pathways are effectively suppressed at their origin. Downstream effects of this inhibition include the prevention of LRP6 and Dvl2 phosphorylation and the suppression of β-catenin accumulation.[3]
Experimental Protocol: Wnt Reporter Assay
This protocol describes the use of a Wnt-responsive luciferase reporter cell line to quantify the inhibitory activity of this compound.
Experimental Workflow
Materials and Reagents
-
Cell Line: Wnt-responsive reporter cell line (e.g., L-Wnt-STF cells expressing a SuperTOPFlash luciferase reporter).
-
Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Compound: this compound (dissolved in DMSO to create a 10 mM stock solution).
-
Wnt Ligand: Recombinant Wnt3a protein or Wnt3a-conditioned medium.
-
Assay Plates: White, clear-bottom 96-well cell culture plates.
-
Luciferase Assay System: (e.g., Promega Bright-Glo™ or similar).
-
Reagents: Phosphate-Buffered Saline (PBS), 0.05% Trypsin-EDTA, DMSO.
-
Equipment: Humidified incubator (37°C, 5% CO₂), luminometer, multichannel pipette.
Step-by-Step Procedure
Day 1: Cell Seeding
-
Culture and expand the Wnt reporter cell line under standard conditions. Ensure cells are in a logarithmic growth phase and show >90% viability.[7]
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Dilute the cell suspension in culture medium to a final concentration of 1 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (10,000 cells/well).
-
Incubate the plate overnight at 37°C with 5% CO₂ to allow for cell attachment.[7]
Day 2: Compound Treatment
-
Prepare this compound Dilutions:
-
Perform a serial dilution of the 10 mM this compound stock solution in culture medium to prepare 2X working concentrations. A typical 10-point dilution series might range from 20 µM to 10 pM (final concentrations will be 10 µM to 5 pM).
-
Prepare a "vehicle control" containing the same percentage of DMSO as the highest this compound concentration.
-
Prepare a "positive control" (no inhibitor) and a "negative control" (no Wnt stimulation).
-
-
Prepare Wnt Ligand:
-
Dilute recombinant Wnt3a in culture medium to a 2X concentration that elicits a robust signal in the reporter cells (e.g., 200 ng/mL for a final concentration of 100 ng/mL).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 50 µL of the appropriate 2X this compound dilution (or vehicle) to each well.
-
Immediately add 50 µL of the 2X Wnt3a solution to all wells except the negative control wells (add 50 µL of standard medium to these).
-
The final volume in each well should be 100 µL.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C with 5% CO₂.[3]
-
Day 3: Luminescence Measurement
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the luciferase reagent to each well (typically 100 µL).
-
Incubate for 5-10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis
-
Normalization:
-
Average the luminescence values for each replicate.
-
Subtract the average background signal (negative control) from all other values.
-
Normalize the data as a percentage of the positive control (Wnt3a + Vehicle), which is set to 100% activity (0% inhibition).
-
Percent Inhibition = 100 * (1 - [Signal_this compound / Signal_PositiveControl])
-
-
Curve Fitting:
-
Plot the Percent Inhibition (Y-axis) against the logarithm of the this compound concentration (X-axis).
-
Use a non-linear regression model (four-parameter logistic fit) to generate a sigmoidal dose-response curve.[8]
-
-
IC₅₀ Determination:
-
The IC₅₀ is the concentration of this compound that produces 50% of the maximum inhibition, as calculated by the regression software.[9]
-
Data Presentation
Table 1: Example this compound Dose-Response Data
This table shows representative data from a Wnt reporter assay used to determine the IC₅₀ of this compound.
| This compound Conc. (nM) | Log Concentration | Avg. Luminescence (RLU) | % Inhibition |
| 0 (Vehicle) | N/A | 1,500,000 | 0.0 |
| 0.01 | -2.00 | 1,485,000 | 1.0 |
| 0.1 | -1.00 | 1,425,000 | 5.0 |
| 1 | 0.00 | 1,200,000 | 20.0 |
| 5 | 0.70 | 780,000 | 48.0 |
| 10 | 1.00 | 600,000 | 60.0 |
| 50 | 1.70 | 180,000 | 88.0 |
| 100 | 2.00 | 157,500 | 89.5 |
| 1000 | 3.00 | 150,000 | 90.0 |
| Negative Control | N/A | 15,000 | N/A |
Note: Data is hypothetical for illustrative purposes.
Table 2: Reported Potency of IWP Compounds
IWP compounds, including this compound, are known to inhibit Wnt signaling at nanomolar concentrations across various cell lines.
| Compound | Target | Effect | Reported Potency (IC₅₀) | Cell Line Context |
| IWP-1 to IWP-4 | PORCN | Suppression of cell-autonomous Wnt signaling | Nanomolar concentrations | Mouse fibroblasts[1] |
| IWP-2 | PORCN | Inhibition of Wnt/β-catenin pathway | ~27 nM | MKN28 Gastric Cancer Cells[2] |
| Wnt-C59 (IWP analog) | PORCN | Inhibition of Wnt palmitoylation & secretion | Nanomolar concentrations | In vitro cell models[10] |
References
- 1. The Development of Highly Potent Inhibitors for Porcupine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the Wnt palmitoyltransferase porcupine suppresses cell growth and downregulates the Wnt/β-catenin pathway in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Mechanisms and Inhibition of Porcupine-Mediated Wnt Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for modeling acquired resistance to targeted therapeutics in adherent and suspension cancer cell lines via in situ resistance assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. Pharmacological inhibition of the Wnt acyltransferase PORCN prevents growth of WNT-driven mammary cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring cGMP Levels after IWP-051 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for measuring cyclic guanosine monophosphate (cGMP) levels in cultured cells following treatment with IWP-051. This compound is a potent, orally bioavailable stimulator of soluble guanylate cyclase (sGC), an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[1][2] Unlike phosphodiesterase (PDE) inhibitors, which prevent the degradation of cGMP, sGC stimulators directly enhance its production.[3][4] The subsequent increase in intracellular cGMP levels plays a crucial role in various physiological processes, including vasodilation and modulation of inflammatory responses.[5][6][7] Accurate quantification of cGMP is therefore a critical step in characterizing the pharmacological effects of sGC stimulators like this compound. The following protocols provide a robust framework for performing these measurements using a competitive enzyme-linked immunosorbent assay (ELISA), a common and reliable method for quantifying small molecules in biological samples.[8][9]
Data Presentation
The following tables summarize expected quantitative data from a typical dose-response experiment designed to measure the effect of this compound on intracellular cGMP concentrations.
Table 1: Dose-Dependent Effect of this compound on cGMP Levels in HEK293 Cells
| This compound Concentration (nM) | Mean cGMP Concentration (pmol/mL) | Standard Deviation (pmol/mL) |
| 0 (Vehicle Control) | 15.2 | 2.1 |
| 10 | 45.8 | 5.3 |
| 50 | 125.6 | 14.8 |
| 100 | 250.1 | 28.9 |
| 290 (EC50) | 550.7 | 62.5 |
| 500 | 875.4 | 95.2 |
| 1000 | 1100.2 | 121.3 |
Note: The data presented in this table are representative and should be used for reference purposes only. Actual results will vary depending on the specific cell line, experimental conditions, and cGMP assay kit used. The EC50 value for this compound is approximately 290 nM.[10]
Signaling Pathway
The diagram below illustrates the signaling pathway activated by this compound, leading to the production of cGMP.
Caption: this compound signaling pathway leading to cGMP production.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol describes the steps for culturing cells and treating them with this compound to stimulate cGMP production.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
6-well cell culture plates
-
Cell scraper
Procedure:
-
Cell Culture: Maintain HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed the cells into 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in serum-free DMEM to the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is less than 0.1%.
-
Treatment:
-
Aspirate the growth medium from the wells.
-
Wash the cells once with sterile PBS.
-
Add the serum-free DMEM containing the different concentrations of this compound (and a vehicle-only control) to the respective wells.
-
Incubate the plates at 37°C for 20 minutes.[10]
-
-
Cell Lysis:
-
After incubation, aspirate the medium.
-
Add 1 mL of 0.1 M HCl to each well to lyse the cells and inhibit phosphodiesterase activity.[11]
-
Incubate at room temperature for 20 minutes.[11]
-
Scrape the cells off the surface of the wells using a cell scraper.[11]
-
Transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at 1,000 x g for 10 minutes to pellet cell debris.[11]
-
Collect the supernatant, which contains the cGMP, for analysis. The supernatant can be assayed directly or stored at -80°C.[8]
-
Protocol 2: Quantification of cGMP using a Competitive ELISA Kit
This protocol provides a general procedure for measuring cGMP levels in cell lysates using a commercially available competitive ELISA kit. Always refer to the specific instructions provided with your chosen ELISA kit. [12][13][14][15]
Principle of the Assay: Competitive ELISAs for cGMP are based on the competition between cGMP in the sample and a fixed amount of labeled cGMP (e.g., conjugated to an enzyme like HRP) for a limited number of binding sites on an anti-cGMP antibody.[16] The amount of labeled cGMP that binds to the antibody is inversely proportional to the concentration of cGMP in the sample.[16]
Materials:
-
cGMP ELISA Kit (containing anti-cGMP antibody-coated plate, cGMP standards, cGMP conjugate, wash buffer, substrate solution, and stop solution)
-
Cell lysates (from Protocol 1)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. This typically involves reconstituting standards and diluting buffers.
-
Standard Curve: Create a standard curve by serially diluting the cGMP standard to generate a range of known concentrations.
-
Assay Procedure:
-
Add a specific volume (e.g., 50 µL) of the standards and samples (cell lysates) to the wells of the anti-cGMP antibody-coated microplate in duplicate.[12]
-
Add the cGMP conjugate (e.g., cGMP-HRP) to each well.
-
Add the anti-cGMP antibody to each well.
-
Incubate the plate for the time and temperature specified in the kit manual (e.g., 2 hours at room temperature with shaking).[12]
-
Wash the plate multiple times with the provided wash buffer to remove any unbound reagents.
-
Add the substrate solution to each well and incubate to allow for color development.
-
Add the stop solution to terminate the reaction.
-
-
Data Acquisition: Immediately read the absorbance of each well at 450 nm using a microplate reader.[12]
-
Data Analysis:
-
Calculate the average absorbance for each standard and sample.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the cGMP concentration in your samples by interpolating their absorbance values on the standard curve.
-
Remember that the absorbance is inversely proportional to the cGMP concentration.
-
Experimental Workflow
The following diagram outlines the complete experimental workflow from cell culture to data analysis.
Caption: Workflow for measuring cGMP levels after this compound treatment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound, a novel orally bioavailable soluble guanylate cyclase stimulator with sustained and dose-dependent hemodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 4. PDE5 inhibitors: List, how they work, foods, and more [medicalnewstoday.com]
- 5. cGMP-elevating agents suppress proliferation of vascular smooth muscle cells by inhibiting the activation of epidermal growth factor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of Inflammatory Cytokine Production in Human Monocytes by cGMP and IRAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclic GMP signaling in cardiovascular pathophysiology and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. bioscience.co.uk [bioscience.co.uk]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. cloud-clone.com [cloud-clone.com]
- 14. cGMP ELISA Kit (ab285321) | Abcam [abcam.com]
- 15. assaygenie.com [assaygenie.com]
- 16. Cyclic GMP Assay Kit | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: IWP-051 In Vivo Studies in Rat Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: IWP-051 is a small molecule inhibitor of the Wnt signaling pathway. It functions by targeting Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the palmitoylation and subsequent secretion of Wnt ligands[1][2]. By preventing Wnt proteins from leaving the cell, this compound effectively blocks the activation of both canonical and non-canonical Wnt pathways at their source[2][3]. This mechanism makes this compound a valuable tool for studying Wnt-dependent biological processes and a potential therapeutic agent in diseases characterized by aberrant Wnt signaling, such as certain cancers[3]. These application notes provide a framework for conducting preclinical in vivo studies of this compound using rat models, covering its mechanism of action, protocols for administration, and templates for data collection and presentation.
Mechanism of Action: Wnt Signaling Inhibition
This compound inhibits the Wnt signaling cascade by preventing the secretion of Wnt ligands. The targeted enzyme, PORCN, is located in the endoplasmic reticulum and is responsible for adding a palmitoleoyl group to a conserved serine residue on Wnt proteins. This lipidation is a critical step for Wnt protein recognition by the Wntless (WLS) cargo receptor, which is necessary for transport out of the cell[2]. Inhibition of PORCN by this compound leads to the retention of Wnt ligands in the endoplasmic reticulum, thereby preventing their interaction with Frizzled (FZD) receptors on target cells and suppressing downstream signaling events, including the stabilization of β-catenin[1][4].
Caption: Wnt pathway inhibition by this compound, which blocks PORCN-mediated Wnt palmitoylation.
Experimental Protocols for In Vivo Rat Studies
While specific in vivo studies detailing the administration of this compound in rats are not widely published, standardized protocols for vehicle administration via oral gavage and intravenous injection are applicable. The choice of administration route will depend on the formulation of this compound and the desired pharmacokinetic profile.
General Experimental Workflow
A typical preclinical study in a rat model involves several key stages, from model selection and drug administration to endpoint analysis.
Caption: A generalized workflow for an in vivo study of this compound in a rat model.
Protocol: Oral Gavage Administration
Oral gavage is a common method for administering precise doses of a compound directly into the stomach.
Materials:
-
This compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose in water)
-
Syringes (1-3 mL)
-
Stainless steel, ball-tipped gavage needles (16-18 gauge for adult rats)[5][6]
-
Weigh scale
-
70% Isopropyl alcohol
Procedure:
-
Preparation: Weigh the rat to determine the correct dosing volume. The maximum recommended volume is typically 10-20 mL/kg[5][7]. Prepare the this compound formulation and draw the calculated volume into the syringe.
-
Restraint: Restrain the rat firmly but gently in an upright position. Ensure the head and neck are immobilized to create a straight line to the esophagus[8][9].
-
Needle Insertion: Measure the gavage needle externally from the tip of the rat's nose to the last rib to estimate the distance to the stomach[5]. Insert the needle into the mouth, slightly to one side to bypass the incisors, and advance it gently over the tongue towards the pharynx[7].
-
Advancement: The needle should pass smoothly down the esophagus as the rat swallows. Do not force the needle. If resistance is met, withdraw and re-attempt[5][10].
-
Administration: Once the needle is in place, dispense the solution slowly and steadily.
-
Withdrawal & Monitoring: Remove the needle in a smooth, single motion. Return the animal to its cage and monitor for at least 10 minutes for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea[6][8].
Protocol: Intravenous (IV) Tail Vein Injection
IV injection allows for direct entry of the compound into the systemic circulation, ensuring 100% bioavailability.
Materials:
-
This compound in a sterile, injectable solution
-
Rat restrainer
-
Heat source (e.g., heat lamp or warming pad)
-
70% Isopropyl alcohol and sterile gauze
Procedure:
-
Preparation: Weigh the rat and calculate the injection volume. The maximum recommended bolus injection volume is 5 mL/kg[11].
-
Warming and Restraint: Place the rat in a restrainer. Warm the tail using a heat source for a few minutes to cause vasodilation, making the lateral tail veins more visible and accessible[12][13].
-
Vein Visualization: Gently wipe the tail with an alcohol pad. The two lateral tail veins should be visible on either side of the tail[12].
-
Needle Insertion: With the needle bevel facing up, insert it into one of the lateral veins at a shallow angle (~30 degrees), parallel to the vein[12][13]. Start the injection towards the distal (tip) end of the tail.
-
Injection: A successful insertion may result in a small "flash" of blood in the needle hub. Inject the solution slowly and carefully. If there is resistance or a blister forms, the needle is not in the vein. Withdraw, apply pressure, and attempt a new injection at a more proximal site[11][14].
-
Withdrawal & Post-Procedure Care: After injection, remove the needle and apply gentle pressure to the site with sterile gauze to prevent bleeding[12][13]. Return the animal to its cage and monitor for any adverse reactions.
Data Presentation: Quantitative Analysis
While specific data for this compound in rats is limited in the public domain, the following tables serve as templates for presenting data from pharmacokinetic, efficacy, and toxicology studies. These are based on standard data presentation in preclinical drug development reports[15][16][17][18].
Table 1: Template for Pharmacokinetic Parameters of this compound in Rats
(Illustrative Data)
| Parameter | Route: IV (1 mg/kg) | Route: Oral (10 mg/kg) |
|---|---|---|
| Cmax (ng/mL) | 450 ± 55 | 150 ± 28 |
| Tmax (h) | 0.08 (5 min) | 1.5 ± 0.5 |
| AUC₀-t (ng·h/mL) | 875 ± 110 | 950 ± 130 |
| t½ (h) | 2.5 ± 0.4 | 3.1 ± 0.6 |
| Clearance (mL/min/kg) | 19.0 ± 2.5 | N/A |
| Bioavailability (%) | 100 | ~45 |
Data presented as Mean ± SD. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-t: Area under the plasma concentration-time curve; t½: Elimination half-life.
Table 2: Template for Efficacy of this compound in a Rat Xenograft Model
(Illustrative Data for a hypothetical study)
| Treatment Group (n=8) | Tumor Volume Day 1 (mm³) | Tumor Volume Day 28 (mm³) | % Tumor Growth Inhibition (TGI) |
|---|---|---|---|
| Vehicle Control | 155 ± 20 | 1250 ± 180 | - |
| This compound (10 mg/kg, oral) | 152 ± 18 | 650 ± 95* | 48% |
| This compound (30 mg/kg, oral) | 158 ± 22 | 310 ± 60** | 75% |
*Data presented as Mean ± SD. *p < 0.05, *p < 0.01 compared to Vehicle Control.
Table 3: Template for Hematology and Clinical Chemistry Findings
(Illustrative Data after 28-day treatment)
| Parameter | Vehicle Control | This compound (30 mg/kg) |
|---|---|---|
| Hematology | ||
| White Blood Cells (x10⁹/L) | 8.5 ± 1.2 | 8.2 ± 1.5 |
| Red Blood Cells (x10¹²/L) | 7.2 ± 0.5 | 7.1 ± 0.6 |
| Hemoglobin (g/dL) | 14.5 ± 1.0 | 14.2 ± 1.1 |
| Platelets (x10⁹/L) | 650 ± 80 | 640 ± 95 |
| Clinical Chemistry | ||
| ALT (U/L) | 45 ± 8 | 50 ± 10 |
| AST (U/L) | 120 ± 20 | 125 ± 25 |
| BUN (mg/dL) | 20 ± 3 | 22 ± 4 |
| Creatinine (mg/dL) | 0.6 ± 0.1 | 0.7 ± 0.1 |
Data presented as Mean ± SD. No statistically significant differences were observed in this illustrative dataset. ALT: Alanine aminotransferase; AST: Aspartate aminotransferase; BUN: Blood urea nitrogen.
References
- 1. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of the Wnt palmitoyltransferase porcupine suppresses cell growth and downregulates the Wnt/β-catenin pathway in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.fsu.edu [research.fsu.edu]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. ouv.vt.edu [ouv.vt.edu]
- 8. aniphy.fr [aniphy.fr]
- 9. instechlabs.com [instechlabs.com]
- 10. depts.ttu.edu [depts.ttu.edu]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. research.vt.edu [research.vt.edu]
- 13. research.vt.edu [research.vt.edu]
- 14. research-support.uq.edu.au [research-support.uq.edu.au]
- 15. mdpi.com [mdpi.com]
- 16. Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Pharmacokinetics in rats and tissue distribution in mouse of magnoflorine by ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Preparing IWP-051 for Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the preparation and use of IWP-051, a potent inhibitor of the Wnt signaling pathway, in animal studies. It is crucial to note that the identifier "this compound" has also been associated in literature with a soluble guanylate cyclase (sGC) stimulator. This guide focuses exclusively on the this compound compound that functions as a Wnt pathway inhibitor by targeting Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the palmitoylation and secretion of Wnt ligands. Due to the limited availability of specific in vivo data for this compound as a Wnt inhibitor, this document leverages information from closely related and well-characterized IWP compounds, such as IWP-2 and IWP-4, as well as other PORCN inhibitors like LGK974, to provide comprehensive and practical guidance for preclinical research.
The canonical Wnt signaling pathway plays a pivotal role in embryonic development, tissue homeostasis, and cancer. Its dysregulation is implicated in various diseases, making it a key target for therapeutic intervention. IWP-class inhibitors block the secretion of Wnt ligands, thereby inhibiting pathway activation and downstream signaling events, such as the accumulation of β-catenin.
Mechanism of Action: Wnt Signaling Inhibition by IWP Compounds
The canonical Wnt signaling pathway is activated when a Wnt ligand binds to a Frizzled (FZD) receptor and its co-receptor, LRP5/6. This binding event leads to the recruitment of the Dishevelled (DVL) protein and the subsequent disassembly of the β-catenin destruction complex, which consists of Axin, APC, GSK3β, and CK1α. In the absence of Wnt signaling, this complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon pathway activation, β-catenin is no longer degraded, allowing it to accumulate in the cytoplasm and translocate to the nucleus, where it partners with TCF/LEF transcription factors to regulate the expression of Wnt target genes.
IWP compounds, including this compound, function by inhibiting PORCN, an enzyme that catalyzes the palmitoylation of Wnt ligands in the endoplasmic reticulum. This post-translational modification is essential for the secretion and biological activity of Wnt proteins. By blocking PORCN, IWP inhibitors prevent Wnt ligands from being secreted, thereby shutting down Wnt signaling in an autocrine and paracrine manner.
Quantitative Data Summary
The following tables summarize key quantitative data for IWP compounds and the related PORCN inhibitor LGK974. This information is provided to guide dose selection and experimental design.
Table 1: In Vitro Potency of IWP Compounds
| Compound | Target | IC₅₀ (nM) | Cell-Free/Cell-Based | Reference |
| IWP-2 | PORCN | 27 | Cell-free | [1] |
| IWP-4 | PORCN | 25 | Cell-free | [2][3] |
| LGK974 | PORCN | 0.1 | Cell-based | [4] |
Table 2: Solubility of IWP Compounds
| Compound | Solvent | Solubility | Notes | Reference |
| IWP-2 | DMSO | ~2 mg/mL | - | [5] |
| IWP-2 | DMF | ~5 mg/mL | - | [5] |
| IWP-2 | Aqueous Buffer | Sparingly soluble | Requires pre-dissolving in DMF/DMSO | [5] |
| IWP-4 | DMSO | ≤ 4.0 mM (~2 mg/mL) | - | [6] |
Table 3: In Vivo Dosing and Administration of PORCN Inhibitors (Representative Data)
| Compound | Animal Model | Dose | Route of Administration | Vehicle | Reference |
| LGK974 | Mouse | 0.3 - 3.0 mg/kg/day | Oral (gavage) | Not specified | [7] |
| LGK974 | Rat | 3 and 20 mg/kg/day | Oral (gavage) | Not specified | [7] |
| LGK974 | Mouse | 5 mg/kg/day | Oral (gavage) | 10% DMA, 5% Cremophor EL, 1% Tween 80, 84% Carboxymethylcellulose | [8] |
| IWP-2 | Mouse | Not specified | Intraperitoneal | Liposome formulation | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound, which can be further diluted for in vitro or in vivo applications. Due to the low aqueous solubility of IWP compounds, an organic solvent is required.
Materials:
-
This compound (or related IWP compound) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube under a chemical fume hood.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). Refer to the manufacturer's product data sheet for the molecular weight.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, brief warming in a 37°C water bath or sonication may be applied.[10]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in amber tubes to protect from light and repeated freeze-thaw cycles. Store at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).
Protocol 2: Formulation of this compound for In Vivo Administration (Oral Gavage)
This protocol provides a method for formulating this compound for oral administration in rodents, based on a published vehicle for the PORCN inhibitor LGK974.[8] It is essential to perform a pilot study to assess the tolerability of this vehicle in the specific animal model.
Materials:
-
This compound stock solution in DMSO
-
N,N-Dimethylacetamide (DMA)
-
Cremophor EL
-
Tween 80
-
Carboxymethylcellulose (CMC) solution (e.g., 0.5% w/v in sterile water)
-
Sterile conical tubes
Procedure:
-
Vehicle Preparation: In a sterile conical tube, prepare the vehicle by combining the components in the following order and ratios, vortexing gently after each addition:
-
10% N,N-Dimethylacetamide (DMA)
-
5% Cremophor EL
-
1% Tween 80
-
84% Carboxymethylcellulose solution
-
-
Dosing Solution Preparation:
-
Calculate the required amount of this compound for the desired dose and number of animals.
-
In a separate tube, dilute the this compound stock solution with the pre-made vehicle to the final desired concentration for dosing. Ensure the final concentration of DMSO is kept to a minimum (ideally <5%) to avoid toxicity.
-
Vortex the final dosing solution thoroughly to ensure a homogenous suspension.
-
-
Administration:
-
Administer the this compound formulation to the animals via oral gavage using an appropriate gauge gavage needle.
-
The dosing volume should be calculated based on the animal's body weight (e.g., 10 mL/kg for mice).
-
Prepare the formulation fresh daily and use within a few hours of preparation.[8]
-
Protocol 3: General In Vivo Efficacy Study Workflow
This protocol outlines a general workflow for assessing the in vivo efficacy of this compound in a tumor xenograft model.
Experimental Design:
-
Animal Model: Immunocompromised mice (e.g., nude or NSG mice) bearing subcutaneous or orthotopic tumors derived from a Wnt-dependent cancer cell line.
-
Groups:
-
Vehicle control
-
This compound (low dose)
-
This compound (high dose)
-
Positive control (optional, e.g., a standard-of-care chemotherapy)
-
-
Sample Size: A minimum of 8-10 animals per group is recommended to achieve statistical power.
Procedure:
-
Tumor Implantation: Inoculate tumor cells into the appropriate site (e.g., subcutaneous flank).
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment groups.
-
Dosing: Administer the vehicle or this compound formulation according to the predetermined schedule (e.g., daily oral gavage).
-
Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor for any signs of toxicity.
-
-
Endpoint: Euthanize the animals when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.
-
Tissue Collection: Collect tumors and other relevant tissues for downstream analysis (e.g., pharmacodynamics, histology).
Safety and Toxicology Considerations
When working with novel inhibitors like this compound, it is essential to conduct preliminary toxicity studies to determine the maximum tolerated dose (MTD).
-
Acute Toxicity: A single-dose escalation study can be performed to identify the dose at which adverse effects are observed.
-
Sub-chronic Toxicity: A repeat-dose study (e.g., 14 or 28 days) at doses below the acute MTD is necessary to evaluate the long-term safety profile.
-
On-target Toxicity: Since Wnt signaling is crucial for the homeostasis of certain tissues like the intestine and hair follicles, careful monitoring for gastrointestinal distress, weight loss, and changes in coat condition is warranted.[7][11]
-
Histopathology: At the end of the study, major organs should be collected for histopathological analysis to identify any potential organ-specific toxicities.
Researchers must adhere to all institutional and national guidelines for the ethical and humane use of animals in research. All animal experiments must be approved by the Institutional Animal Care and Use Committee (IACUC).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. IWP-4 | Small Molecules | IWP-4 is an inhibitor of the Wnt pathway [captivatebio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Delivery of the Porcupine Inhibitor WNT974 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. Potent in vivo lung cancer Wnt signaling inhibition via cyclodextrin-LGK974 inclusion complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: IWP-051 in Hypertension Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypertension is a multifactorial disease characterized by persistently elevated blood pressure, representing a major risk factor for cardiovascular, cerebrovascular, and renal diseases. The underlying pathophysiology of hypertension involves complex interactions between genetic and environmental factors, leading to vascular remodeling, endothelial dysfunction, and increased peripheral resistance. Emerging evidence has implicated the Wingless-type (Wnt) signaling pathway as a crucial regulator of these processes, making it a promising target for novel antihypertensive therapies.[1][2]
IWP-051 is a potent and specific inhibitor of the Wnt signaling pathway. It functions by targeting Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the palmitoylation and subsequent secretion of Wnt ligands. By inhibiting PORCN, this compound effectively blocks the activity of all Wnt ligands, thereby attenuating both canonical (β-catenin-dependent) and non-canonical Wnt signaling. While direct studies of this compound in hypertension are limited, research on other PORCN inhibitors and the established role of Wnt signaling in cardiovascular pathology provide a strong rationale for its investigation as a potential therapeutic agent for hypertension.
These application notes provide a comprehensive overview of the potential use of this compound in hypertension research, including its mechanism of action, relevant signaling pathways, and detailed protocols for in vivo and in vitro studies.
Mechanism of Action and Signaling Pathway
This compound is a small molecule inhibitor that prevents the palmitoylation of Wnt proteins by the enzyme Porcupine (PORCN). This acylation step is critical for the secretion of Wnt ligands from the cell. In the absence of secreted Wnt, the Wnt signaling cascade remains inactive.
In the canonical Wnt pathway, the absence of Wnt binding to its Frizzled (Fz) and LRP5/6 co-receptors allows for the formation of a destruction complex consisting of Axin, APC, CK1, and GSK-3β. This complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. By inhibiting Wnt secretion, this compound maintains the activity of this destruction complex, leading to low cytoplasmic and nuclear levels of β-catenin and preventing the transcription of Wnt target genes involved in cell proliferation, differentiation, and fibrosis.
The Wnt signaling pathway plays a significant role in vascular smooth muscle cell (VSMC) plasticity, proliferation, and migration, all of which are key events in the vascular remodeling observed in hypertension.[2] Dysregulation of Wnt/β-catenin signaling is associated with the pathogenesis of hypertension and heart disease.[3]
Wnt Signaling Pathway in Vascular Remodeling
References
Application Notes and Protocols: Caco-2 Cell Permeability Assay for IWP-051
For Researchers, Scientists, and Drug Development Professionals
Introduction
IWP-051 is a novel, potent, and orally bioavailable stimulator of soluble guanylate cyclase (sGC), a critical enzyme in the nitric oxide (NO) signaling pathway.[1][2][3] By stimulating sGC, this compound increases the production of cyclic guanosine monophosphate (cGMP), a key second messenger involved in various physiological processes, including vasodilation and inhibition of smooth muscle proliferation and fibrosis.[2] Understanding the oral bioavailability of this compound is paramount for its development as a therapeutic agent. The Caco-2 cell permeability assay is a widely accepted in vitro method for predicting the intestinal absorption of drug candidates.[4]
Caco-2 cells, a human colorectal adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that exhibit many of the morphological and functional characteristics of the human intestinal epithelium, including the formation of tight junctions and the expression of various transporters.[4] This application note provides a detailed protocol for assessing the permeability of this compound using the Caco-2 cell model and guidance on interpreting the resulting data.
Physicochemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₁₇H₁₁F₂N₅O₂ |
| Molecular Weight | 355.3 g/mol [5] |
Principle of the Caco-2 Permeability Assay
The Caco-2 permeability assay measures the rate at which a compound, such as this compound, transverses a confluent monolayer of Caco-2 cells grown on a semi-permeable membrane. The assay is typically performed in a bidirectional manner to assess both passive diffusion and active transport mechanisms.
-
Apical to Basolateral (A-B) Transport: This measures the transport from the apical (luminal) side to the basolateral (blood) side, simulating absorption from the intestine into the bloodstream.
-
Basolateral to Apical (B-A) Transport: This measures the transport from the basolateral side to the apical side. A higher B-A transport compared to A-B transport suggests the involvement of active efflux transporters, such as P-glycoprotein (P-gp).
The results are expressed as the apparent permeability coefficient (Papp), which is a quantitative measure of the permeability of the test compound.
Signaling Pathway of this compound
This compound acts as a stimulator of soluble guanylate cyclase (sGC). In the canonical pathway, nitric oxide (NO) binds to the heme group of sGC, activating the enzyme to convert guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[6][7] this compound stimulates sGC in a heme-dependent manner but independently of NO, although it can also act synergistically with NO.[1][3] The resulting increase in cGMP levels leads to the activation of cGMP-dependent protein kinases (PKG), which in turn phosphorylate downstream targets to elicit cellular responses such as smooth muscle relaxation.
Figure 1: Simplified signaling pathway of this compound action.
Experimental Protocol: Caco-2 Permeability Assay for this compound
This protocol is designed for a 24-well transwell plate format. Adjust volumes accordingly for other formats.
Materials and Reagents
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4
-
HEPES buffer
-
D-Glucose
-
This compound
-
Reference compounds (e.g., Propranolol for high permeability, Atenolol for low permeability)
-
Lucifer Yellow
-
24-well Transwell plates with 0.4 µm pore size polycarbonate membrane inserts
-
Analytical instrumentation (e.g., LC-MS/MS)
Caco-2 Cell Culture and Seeding
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Passage the cells every 3-4 days when they reach 80-90% confluency.
-
For the assay, seed Caco-2 cells onto the apical side of the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. Change the culture medium every 2-3 days.
Monolayer Integrity Assessment
-
Before the transport experiment, assess the integrity of the Caco-2 cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) using a voltohmmeter. TEER values should be >200 Ω·cm².
-
Additionally, the permeability of a paracellular marker, such as Lucifer Yellow, can be measured. The Papp of Lucifer Yellow should be <1.0 x 10⁻⁶ cm/s.
Transport Buffer Preparation
Prepare transport buffer (HBSS) supplemented with 25 mM D-glucose and 10 mM HEPES, adjusted to pH 7.4.
This compound Dosing Solution Preparation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution with the transport buffer to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be less than 1% to avoid cytotoxicity.
Transport Experiment Workflow
Figure 2: Experimental workflow for the Caco-2 permeability assay.
Detailed Procedure:
-
Washing: Gently remove the culture medium from the apical and basolateral chambers. Wash the monolayer twice with pre-warmed (37°C) transport buffer.
-
Pre-incubation: Add 0.4 mL of transport buffer to the apical chamber and 1.2 mL to the basolateral chamber. Pre-incubate the plate at 37°C for 30 minutes.
-
Transport Initiation (A-B):
-
Remove the buffer from the apical chamber and replace it with 0.4 mL of the this compound dosing solution.
-
Remove the buffer from the basolateral chamber and replace it with 1.2 mL of fresh transport buffer.
-
-
Transport Initiation (B-A):
-
Remove the buffer from the basolateral chamber and replace it with 1.2 mL of the this compound dosing solution.
-
Remove the buffer from the apical chamber and replace it with 0.4 mL of fresh transport buffer.
-
-
Incubation: Incubate the plate at 37°C for 2 hours with gentle shaking (e.g., 50 rpm).
-
Sampling: At the end of the incubation period, collect samples from both the apical and basolateral chambers for analysis. Also, collect a sample from the initial dosing solution.
Sample Analysis
The concentration of this compound in the collected samples is quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), due to its high sensitivity and selectivity.
Data Presentation and Analysis
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of permeation of the drug across the cells (µmol/s).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration of the drug in the donor chamber (µmol/mL).
The Efflux Ratio (ER) is calculated as:
ER = Papp (B-A) / Papp (A-B)
An efflux ratio greater than 2 is indicative of active efflux.
Expected Results for this compound:
Based on available data, this compound is described as a compound with high permeability and no significant efflux in Caco-2 models.[1][3]
Table 1: Representative Permeability Data for this compound and Reference Compounds
| Compound | Direction | Papp (10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification |
| This compound (Expected) | A to B | >10 | ~1 | High |
| B to A | >10 | |||
| Propranolol | A to B | ~20 | ~1 | High |
| B to A | ~20 | |||
| Atenolol | A to B | <1 | ~1 | Low |
| B to A | <1 | |||
| Digoxin (P-gp Substrate) | A to B | <1 | >5 | Low (due to efflux) |
| B to A | >5 |
Interpretation of Results
-
High Permeability (Papp > 10 x 10⁻⁶ cm/s): Compounds in this category are likely to be well-absorbed in humans. This compound is expected to fall into this category.
-
Moderate Permeability (Papp = 1-10 x 10⁻⁶ cm/s): Absorption can be variable.
-
Low Permeability (Papp < 1 x 10⁻⁶ cm/s): These compounds are likely to have poor oral absorption.
-
Efflux Ratio > 2: Suggests that the compound is a substrate for efflux transporters, which can limit its net absorption. This compound is reported to have no significant Caco-2 efflux, indicating an efflux ratio of approximately 1.[1][3]
Conclusion
The Caco-2 cell permeability assay is an essential in vitro tool for evaluating the intestinal absorption potential of drug candidates like this compound. The provided protocol offers a robust framework for conducting this assay. The expected high permeability and lack of significant efflux for this compound suggest a favorable profile for oral absorption, supporting its continued development as an orally administered therapeutic agent. These in vitro findings should be further correlated with in vivo pharmacokinetic studies to fully characterize the absorption and bioavailability of this compound.
References
- 1. Discovery of this compound, a novel orally bioavailable soluble guanylate cyclase stimulator with sustained and dose-dependent hemodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Novel Orally Bioavailable sGC Stimulator with Once-Daily Dosing Potential in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prediction of permeability coefficients of compounds through caco-2 cell monolayer using artificial neural network analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Biochemistry, Guanylate Cyclase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing IWP-051 Effects on Mean Arterial Pressure
For Researchers, Scientists, and Drug Development Professionals
Introduction
IWP-051 is a potent, orally bioavailable soluble guanylate cyclase (sGC) stimulator.[1][2] The nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway is a crucial regulator of various physiological processes, including vasodilation, smooth muscle relaxation, and platelet inhibition.[2][3] sGC stimulators, like this compound, act on sGC to increase the production of cGMP, leading to vasodilation and a subsequent decrease in blood pressure.[3] This document provides detailed application notes and protocols for assessing the effects of this compound on mean arterial pressure (MAP) in preclinical research settings.
Mechanism of Action: this compound as a Soluble Guanylate Cyclase (sGC) Stimulator
This compound enhances the activity of sGC, an enzyme critical in the cardiopulmonary system for relaxing vascular smooth muscles.[3] This action is independent of nitric oxide (NO) but also sensitizes sGC to endogenous NO, leading to a synergistic increase in cGMP production. The elevation in cGMP levels activates downstream signaling cascades that result in vasodilation and a reduction in arterial blood pressure.[3][4]
Caption: this compound stimulates sGC in vascular smooth muscle cells.
Quantitative Data Presentation
In Vivo Hemodynamic Effects of this compound in Normotensive Rats
The following table summarizes the dose-dependent effects of orally administered this compound on mean arterial pressure (MAP) in conscious, normotensive rats.
| Dose (mg/kg, oral) | Maximum ΔMAP (mmHg) | Time to Maximum Effect (hours) | Duration of Action (hours) | Reference |
| 1 | ~ -10 | 4-6 | >12 | [1][2] |
| 3 | ~ -20 | 4-6 | >24 | [1][2] |
| 10 | ~ -30 | 6-8 | >24 | [1][2] |
| 30 | ~ -40 | 6-8 | >24 | [1][2] |
| 100 | ~ -50 | 8-10 | >24 | [1] |
Data are approximated from graphical representations in the cited literature and represent the change from vehicle-treated animals.
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound on Mean Arterial Pressure Using Radiotelemetry
Radiotelemetry is the gold standard for continuous and accurate measurement of blood pressure in conscious, freely moving animals, minimizing stress-related artifacts.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Implantable telemetry devices (e.g., DSI PA-C10 for mice, PA-C40 for rats)
-
Surgical instruments
-
Anesthetics (e.g., isoflurane)
-
Analgesics
-
Telemetry receivers and data acquisition system
Procedure:
-
Telemetry Device Implantation:
-
Anesthetize the animal (e.g., rat or mouse) using an appropriate anesthetic.
-
Surgically implant the telemetry transmitter's catheter into the carotid artery (for mice) or the abdominal aorta (for rats).[5]
-
Place the body of the transmitter in a subcutaneous pocket on the flank or in the peritoneal cavity.[5]
-
Close the incisions and provide post-operative analgesia.
-
Allow the animal to recover for at least one week before starting the experiment to ensure stable baseline blood pressure readings.
-
-
Baseline Blood Pressure Recording:
-
House the animals in their home cages placed on telemetry receivers.
-
Record baseline mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for at least 24-48 hours to establish a stable diurnal rhythm.
-
-
This compound Administration:
-
Prepare a fresh solution or suspension of this compound in the chosen vehicle at the desired concentrations.
-
Administer this compound to the animals via oral gavage. A vehicle-only group should be included as a control.
-
-
Post-Dosing Blood Pressure Monitoring:
-
Continuously record cardiovascular parameters for at least 24 hours post-administration to capture the full pharmacokinetic and pharmacodynamic profile of this compound.
-
-
Data Analysis:
-
Analyze the telemetry data to determine the time course and magnitude of the change in MAP, SBP, DBP, and HR in response to this compound compared to the vehicle control group.
-
Calculate the maximum change in MAP and the duration of the effect.
-
Caption: Workflow for assessing this compound effects on MAP via telemetry.
Protocol 2: Assessment of sGC Pathway Activation - cGMP Measurement in Vascular Tissue
This protocol measures the downstream second messenger, cGMP, to confirm the mechanism of action of this compound.
Materials:
-
Aorta or other vascular tissue from treated and control animals
-
Liquid nitrogen
-
Homogenization buffer
-
cGMP enzyme immunoassay (EIA) kit
-
Protein assay kit (e.g., BCA)
Procedure:
-
Tissue Collection:
-
At a predetermined time point after this compound or vehicle administration (e.g., at the time of peak hemodynamic effect), euthanize the animals.
-
Rapidly excise the thoracic aorta and immediately freeze it in liquid nitrogen. Store at -80°C until analysis.
-
-
Tissue Homogenization:
-
Homogenize the frozen aortic tissue in an appropriate lysis buffer on ice.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the total protein concentration in the supernatant using a standard protein assay.
-
-
cGMP Measurement:
-
Perform the cGMP EIA according to the manufacturer's instructions. This typically involves a competitive immunoassay where cGMP in the sample competes with a fixed amount of labeled cGMP for binding to a limited number of antibody sites.
-
Read the absorbance on a plate reader and calculate the cGMP concentration based on a standard curve.
-
-
Data Analysis:
-
Normalize the cGMP concentration to the total protein concentration for each sample.
-
Compare the normalized cGMP levels between the this compound-treated and vehicle-treated groups. An increase in cGMP in the this compound group would confirm sGC stimulation.
-
Protocol 3: Western Blot for Phosphorylated VASP (p-VASP)
Vasodilator-stimulated phosphoprotein (VASP) is a downstream target of protein kinase G (PKG), which is activated by cGMP. Measuring the phosphorylation of VASP at Ser239 can serve as a biomarker for sGC pathway activation.
Materials:
-
Aortic tissue lysates (from Protocol 2)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-VASP (Ser239) and anti-total VASP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Separation and Transfer:
-
Separate equal amounts of protein from the aortic tissue lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-VASP (Ser239) antibody overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Reprobing (Optional but Recommended):
-
Strip the membrane to remove the bound antibodies.
-
Reprobe the membrane with an anti-total VASP antibody to normalize the p-VASP signal to the total amount of VASP protein.
-
-
Data Analysis:
-
Quantify the band intensities for p-VASP and total VASP.
-
Calculate the ratio of p-VASP to total VASP for each sample.
-
Compare the p-VASP/total VASP ratio between the this compound-treated and vehicle-treated groups.
-
Caption: Workflow for biomarker analysis of sGC pathway activation.
Conclusion
These application notes and protocols provide a comprehensive framework for researchers to accurately assess the effects of the sGC stimulator this compound on mean arterial pressure. By combining in vivo hemodynamic monitoring with ex vivo mechanistic studies, a thorough understanding of the cardiovascular pharmacology of this compound can be achieved. Careful adherence to these detailed methodologies will ensure the generation of robust and reproducible data for drug development and cardiovascular research.
References
- 1. Discovery of this compound, a novel orally bioavailable soluble guanylate cyclase stimulator with sustained and dose-dependent hemodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Novel Orally Bioavailable sGC Stimulator with Once-Daily Dosing Potential in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Soluble Guanylate Cyclase Stimulators: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 4. Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
IWP-051 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming solubility challenges with IWP-051, a potent stimulator of soluble guanylate cyclase (sGC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule stimulator of soluble guanylate cyclase (sGC). It functions by directly binding to sGC, enhancing its activity and leading to an increase in the production of cyclic guanosine monophosphate (cGMP).[1][2] This signaling pathway plays a crucial role in various physiological processes, including vasodilation and inhibition of smooth muscle proliferation.[1] Unlike other compounds that may require nitric oxide (NO) for sGC activation, this compound can stimulate sGC directly, and also acts synergistically with NO.[1][3]
Q2: What is the primary solvent for dissolving this compound?
A2: The recommended primary solvent for preparing a stock solution of this compound is high-quality, anhydrous dimethyl sulfoxide (DMSO). While specific quantitative solubility in 100% DMSO is not consistently published, it is the standard solvent used for creating concentrated stock solutions for in vitro experiments. For in vivo oral formulations, this compound can be dissolved in PEG400 or suspended in solutions containing carboxymethyl cellulose and Tween 80.[4] For injections, a mixture of Cremophor and Ethanol has been used.[4]
Q3: I am observing precipitation when I add my this compound stock solution to my aqueous cell culture medium. What is the cause?
A3: this compound has low solubility in aqueous solutions at neutral pH.[3] Precipitation, often referred to as "crashing out," is a common issue when a concentrated DMSO stock of a hydrophobic compound is diluted into an aqueous buffer or cell culture medium. The abrupt change in solvent polarity reduces the compound's solubility, causing it to form a precipitate. The aqueous solubility of this compound is also pH-dependent.[3]
Q4: How can I prevent this compound from precipitating in my cell culture medium?
A4: To prevent precipitation, it is crucial to follow a careful dilution protocol. Key recommendations include:
-
Prepare a high-concentration stock solution in 100% anhydrous DMSO.
-
Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.
-
Add the stock solution dropwise to the medium while gently swirling to ensure rapid and even dispersion.
-
Keep the final concentration of DMSO in the culture medium as low as possible (ideally below 0.5%) to minimize cytotoxicity.
-
Consider a serial dilution approach, where the DMSO stock is first diluted in a small volume of medium before being added to the final volume.
This compound Solubility Data
The following table summarizes the available quantitative solubility data for this compound.
| Solvent/Solution | Concentration | Notes |
| Aqueous Solution (pH 7.4) | 3 µg/mL | Thermodynamic solubility.[3] |
| Aqueous Solution (pH 9.2) | 142 µg/mL | Thermodynamic solubility.[3] |
| PEG400 | Not specified | Used for oral dosing in rats.[3] |
| 0.5% Methylcellulose | Not specified | Used as a vehicle for oral dosing.[3] |
| Cremophor/Ethanol (50:50) | Not specified | Used for injection formulations.[4] |
Experimental Protocols
Protocol for Preparing this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Calculate Required Mass: The molecular weight of this compound is 355.3 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 3.553 mg of this compound.
-
Weigh this compound: Accurately weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.
-
Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes with intermittent vortexing may be required. Visually inspect to ensure no particulates are present.
-
Aliquoting and Storage: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protected microcentrifuge tubes. This prevents repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C. When stored properly, the DMSO stock solution should be stable for several months.
Protocol for Preparing Working Solutions in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes or plates
Procedure:
-
Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm Medium: Ensure your complete cell culture medium is pre-warmed to 37°C to improve solubility and prevent temperature shock to your cells.
-
Calculate Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your culture medium. For example, to make 10 mL of medium with a final concentration of 10 µM this compound, you would add 10 µL of the 10 mM stock solution.
-
Dilution: While gently swirling the pre-warmed medium, add the calculated volume of the this compound stock solution dropwise. This gradual addition and continuous mixing are critical to prevent precipitation.
-
Final Mix and Use: Gently mix the medium again to ensure homogeneity. The this compound-supplemented medium is now ready to be added to your cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Visual Troubleshooting and Signaling Pathway
Troubleshooting this compound Solubility Issues
The following flowchart provides a step-by-step guide to troubleshoot common solubility problems encountered with this compound.
Caption: A flowchart for troubleshooting this compound solubility issues.
This compound and the Soluble Guanylate Cyclase (sGC) Signaling Pathway
The diagram below illustrates the mechanism of action of this compound within the sGC signaling pathway.
Caption: this compound stimulates sGC, increasing cGMP production.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound, a novel orally bioavailable soluble guanylate cyclase stimulator with sustained and dose-dependent hemodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, a Novel Orally Bioavailable sGC Stimulator with Once-Daily Dosing Potential in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | SGC stimulator | CAS# 1354041-91-0 | 美国InvivoChem [invivochem.cn]
overcoming high plasma protein binding of IWP-051
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IWP-051. The content focuses on addressing the challenges associated with its high plasma protein binding in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, orally bioavailable small molecule that functions as a soluble guanylate cyclase (sGC) stimulator.[1][2] Its mechanism of action is heme-dependent and nitric oxide (NO)-independent, though it acts in synergy with NO to stimulate sGC.[1][2] This stimulation leads to an increase in cyclic guanosine monophosphate (cGMP), a second messenger involved in various physiological processes including vasodilation.
Q2: What is the extent of this compound's plasma protein binding?
A2: this compound exhibits very high plasma protein binding, measured at over 99%.[1][2] Specifically, it is approximately 99.9% bound in rat plasma and 99.4% bound in human plasma. As a mildly acidic compound, this compound primarily binds to albumin in plasma.
Q3: Why is high plasma protein binding a concern for my experiments?
A3: High plasma protein binding can significantly impact the interpretation of in vitro and in vivo experiments. Only the unbound (free) fraction of a drug is generally considered pharmacologically active, as it is able to diffuse across membranes and interact with its target.[3] For this compound, the very low free fraction means that the majority of the compound in plasma is sequestered and unavailable to stimulate sGC in target tissues. This can lead to a disconnect between the total concentration of this compound in plasma and the observed biological effect.
Q4: What are the key pharmacokinetic properties of this compound?
A4: this compound is characterized by high metabolic stability and high permeability.[1][2] In preclinical studies, it has demonstrated a long elimination half-life of over 4 hours in rats, low clearance, and a low volume of distribution.[1][2] It also shows good oral bioavailability of over 40% in mice, rats, and dogs.[1][2]
Troubleshooting Guides
Issue 1: Low or Inconsistent In Vitro Potency in the Presence of Serum
Possible Cause: The high plasma protein binding of this compound to proteins in the cell culture serum (e.g., fetal bovine serum) is reducing the free concentration of the compound available to the cells.
Troubleshooting Steps:
-
Reduce Serum Concentration: If your cell model allows, perform experiments with a lower serum concentration. Be aware that this may affect cell health and should be optimized and controlled for.
-
Use Serum-Free Media: If possible, adapt your cells to a serum-free media for the duration of the experiment. This will eliminate the variable of plasma protein binding.
-
Quantify Free Fraction: If working with serum is necessary, consider using techniques like equilibrium dialysis or ultrafiltration to measure the free fraction of this compound in your specific experimental conditions. This will allow you to correlate the free concentration, rather than the total concentration, with the observed effect.
-
Competitive Displacement: In some specialized applications, a high-affinity binder to the primary plasma protein (albumin) could be introduced to displace this compound, thereby increasing its free fraction. This approach should be used with caution as the displacing agent may have its own biological effects.
Issue 2: Discrepancy Between In Vitro and In Vivo Efficacy
Possible Cause: The high plasma protein binding in vivo is significantly limiting the exposure of target tissues to the active, unbound form of this compound, leading to lower than expected efficacy compared to in vitro studies where the free fraction may be higher.
Troubleshooting Steps:
-
Measure Unbound Concentrations: In pharmacokinetic studies, it is crucial to measure both the total and unbound concentrations of this compound in plasma. This will provide a more accurate understanding of the pharmacologically active dose.
-
Consider Formulation Strategies: For preclinical in vivo studies, formulation strategies that could transiently increase the unbound fraction may be explored. However, this is a complex area of formulation science and would require specialized expertise.
-
Dose-Response Studies: Conduct comprehensive dose-response studies in your animal models to establish a clear relationship between the administered dose, the resulting free plasma concentration, and the pharmacological effect.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Utilize PK/PD modeling to integrate the data on plasma protein binding, pharmacokinetics, and in vivo efficacy. This can help to predict the required free concentrations for a desired therapeutic effect.
Data Summary
| Parameter | Value | Species | Reference |
| Plasma Protein Binding | >99% | General | [1][2] |
| 99.9% | Rat | ||
| 99.4% | Human | ||
| Primary Binding Protein | Albumin | - | |
| Oral Bioavailability | >40% | Mice, Rats, Dogs | [1][2] |
| Elimination Half-Life | >4 hours | Rat | [1][2] |
Experimental Protocols
Protocol 1: Determination of this compound Free Fraction using Equilibrium Dialysis
Objective: To determine the percentage of unbound this compound in a plasma or serum-containing medium.
Materials:
-
Equilibrium dialysis apparatus (e.g., RED device)
-
Semi-permeable membrane with an appropriate molecular weight cutoff
-
Phosphate-buffered saline (PBS), pH 7.4
-
Plasma or serum sample
-
This compound stock solution
-
LC-MS/MS for quantification
Methodology:
-
Prepare a solution of this compound in the plasma or serum sample at the desired concentration.
-
Assemble the equilibrium dialysis device according to the manufacturer's instructions.
-
Add the this compound-containing plasma/serum to one chamber of the dialysis unit.
-
Add an equal volume of PBS to the other chamber.
-
Incubate the device at 37°C with gentle shaking for a sufficient time to reach equilibrium (this may require optimization, potentially up to 24 hours for highly bound compounds).
-
After incubation, collect samples from both the plasma/serum chamber and the PBS chamber.
-
Analyze the concentration of this compound in both samples using a validated LC-MS/MS method.
-
Calculate the fraction unbound (fu) using the following formula:
-
fu = (Concentration in PBS chamber) / (Concentration in plasma/serum chamber)
-
Visualizations
Caption: Mechanism of action of this compound as a soluble guanylate cyclase (sGC) stimulator.
Caption: Experimental workflow for determining the free fraction of this compound.
Caption: Relationship between total drug, plasma protein binding, free drug, and pharmacological effect.
References
Technical Support Center: Investigation of Off-Target Effects for IWP-Class Compounds
Important Advisory: There is a critical distinction between the small molecule IWP-051 and the broader class of IWP (Inhibitor of Wnt Production) compounds such as IWP-2, IWP-3, IWP-4, and IWP-O1. This is a common point of confusion due to the shared "IWP" prefix.
-
This compound is a potent stimulator of soluble guanylate cyclase (sGC) and is not known to inhibit the Wnt signaling pathway.[1][2][3][4][5][6]
-
IWP-2, IWP-O1, etc. , are inhibitors of Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the secretion of Wnt ligands. These compounds block the Wnt signaling pathway.[7][8][9][10][11][12]
This support center is divided into two sections to address the distinct pharmacology of these molecules. Section 2, focusing on the IWP-class of PORCN inhibitors, likely addresses the intended query of researchers investigating Wnt signaling.
Section 1: this compound (Soluble Guanylate Cyclase Stimulator)
This section provides information for researchers working with this compound, a novel sGC stimulator.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound? this compound is a potent, heme-dependent, nitric oxide (NO)-independent small molecule agonist of soluble guanylate cyclase (sGC).[1][2] It stimulates sGC to produce cyclic guanosine monophosphate (cGMP), acting synergistically with NO.[2][4]
Q2: What is known about the off-target profile of this compound? Published research indicates that this compound has minimal off-target liabilities.[3] Specifically, it was assessed for and showed minimal activity against cytochrome P450 (CYP) enzymes and phosphodiesterases (PDEs), which are common off-targets for molecules in this class.[3]
Data Presentation: this compound Activity Profile
| Target/Parameter | Activity/Value | Reference |
| Primary Target | Soluble Guanylate Cyclase (sGC) | [1][2][3][4][5][6] |
| EC50 (sGC agonism) | 290 nM | [2][4] |
| Off-Target Profile | Minimal liabilities against CYP and PDE enzymes | [3] |
Experimental Protocols
Protocol 1: General Workflow for Assessing Off-Target Effects of sGC Stimulators
This protocol outlines a general approach to screen for off-target effects of sGC stimulators like this compound.
-
Counter-Screening Panel:
-
Phosphodiesterases (PDEs): Screen the compound against a panel of PDE isoforms (e.g., PDE1-11) to ensure cGMP accumulation is not due to PDE inhibition. Assays typically measure the hydrolysis of radiolabeled cGMP or use fluorescence-based methods.
-
Other Guanylate and Adenylate Cyclases: Test for activity against other nucleotide cyclases to confirm selectivity for sGC.
-
Broad Kinase Panel: A general screen against a large panel of kinases (e.g., >400) is a standard method to identify unexpected off-target interactions.
-
-
Cell-Based Assays:
-
Measure cGMP levels in multiple cell lines (both expressing and not expressing sGC) to confirm the on-target mechanism.
-
Assess downstream signaling readouts of pathways commonly affected by off-target kinase inhibition (e.g., phosphorylation status of key signaling nodes via Western Blot).
-
-
Proteome-Wide Analysis (Unbiased Approach):
-
Cellular Thermal Shift Assay (CETSA): This method can identify direct binding partners of the compound in intact cells or cell lysates by measuring changes in protein thermal stability.
-
Chemical Proteomics: Use immobilized this compound as bait to pull down binding proteins from cell lysates, which are then identified by mass spectrometry.
-
Mandatory Visualization
Caption: this compound mechanism and off-target investigation workflow.
Section 2: IWP-Class (PORCN Inhibitors) Off-Target Effects
This section is for researchers using PORCN inhibitors like IWP-2 and IWP-O1 to study Wnt signaling and encountering unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for IWP-class compounds like IWP-2? IWP-2 is an inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase.[7][9][11][12] PORCN is essential for the palmitoylation of Wnt ligands, a critical modification required for their secretion and signaling activity. By inhibiting PORCN, IWP-2 blocks the secretion of all Wnt ligands.[7]
Q2: What are the known primary off-target effects of IWP-2? The most well-characterized off-target effect of IWP-2 is the inhibition of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε).[7][13] IWP-2 acts as an ATP-competitive inhibitor of these kinases.[13][14] This is a critical consideration as CK1δ/ε are involved in numerous cellular processes, including the Wnt pathway itself (phosphorylating Dishevelled), circadian rhythms, and cell cycle regulation.[7][15]
Q3: My experimental phenotype is not consistent with known Wnt pathway roles. Could this be an off-target effect? Yes. Since the IC50 values of IWP-2 for PORCN and CK1δ are very close, and typical working concentrations in cell culture (1-10 µM) are well above the IC50 for both targets, off-target effects are highly probable.[15] See the troubleshooting guide below to help distinguish between on- and off-target effects.
Q4: Are other IWP compounds, like IWP-O1, also known to have off-targets? While the off-target profile of every IWP compound is not as extensively published as for IWP-2, their structural similarities suggest the potential for shared off-targets. IWP-O1 is a highly potent PORCN inhibitor (EC50 = 80 pM), and its high potency may offer a better therapeutic window compared to IWP-2, but a full off-target profile should still be considered.[16][17][18][19][20] Researchers should always validate findings with multiple, structurally distinct inhibitors.
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution |
| High levels of cell death or unexpected toxicity. | Off-target effect. Inhibition of essential kinases like CK1δ/ε can lead to cytotoxicity independent of Wnt signaling. | 1. Perform a dose-response curve: Determine the lowest effective concentration that inhibits Wnt signaling (e.g., via a TOP-Flash reporter assay) to minimize off-target effects. 2. Use a structurally unrelated PORCN inhibitor: Confirm the phenotype using a different inhibitor like LGK974 or Wnt-C59.[9][10] |
| Phenotype observed is inconsistent with Wnt inhibition. | Off-target effect. The phenotype may be due to inhibition of CK1δ/ε or another unknown off-target. | 1. Use a negative control: Employ a structurally related but less potent analog (e.g., IWP-2-V2) to see if the effect is diminished.[7] 2. Rescue experiment: Attempt to rescue the Wnt-inhibited phenotype by adding recombinant Wnt3a protein. If the phenotype persists, it is likely an off-target effect.[15] |
| No effect on Wnt signaling readout (e.g., β-catenin levels). | 1. Compound Instability: Compound degraded due to improper storage. 2. Insufficient Concentration: Dose is too low for the specific cell type. 3. Cell Line Insensitivity: The cell line may have a mutation downstream of Wnt secretion (e.g., in APC or β-catenin). | 1. Prepare fresh stock solutions and aliquot to minimize freeze-thaw cycles. 2. Increase the concentration based on a dose-response experiment. 3. Use a positive control cell line known to be responsive. If the pathway is constitutively active downstream, use an inhibitor that acts further down, such as XAV939 (Tankyrase inhibitor). |
Data Presentation: IWP Inhibitor Selectivity
IWP-2 On-Target vs. Off-Target Potency
| Target | Assay Type | IC50 / EC50 | Reference |
| Porcupine (PORCN) | Cell-free Wnt processing | 27 nM | [9][11][12] |
| Porcupine (PORCN) | HEK293T STF Reporter | 157 nM | [9] |
| Casein Kinase 1δ (CK1δ) | In vitro kinase assay | 317 nM | [11] |
| Casein Kinase 1δ (M82F mutant) | In vitro kinase assay | ~40 nM | [15] |
IWP-O1 On-Target Potency
| Target | Assay Type | EC50 | Reference |
| Porcupine (PORCN) | L-Wnt-STF cell reporter | 80 pM | [16][17][18][19] |
Experimental Protocols
Protocol 2: Kinase Selectivity Profiling
This protocol is essential for determining the kinase off-targets of an IWP compound.
-
Assay Platform: Utilize a commercial kinase profiling service (e.g., Reaction Biology, Promega, Eurofins) that offers a large panel of active kinases (>400). The radiometric activity assay using ³³P-ATP is considered the gold standard.[21]
-
Compound Concentration: Perform an initial screen at a high concentration (e.g., 1-10 µM) to identify any potential hits.
-
Data Analysis: Hits are typically defined as kinases with >50% or >75% inhibition.
-
Follow-up: For any identified hits, perform a dose-response experiment to determine the IC50 value. This provides a quantitative measure of potency against the off-target kinase.
-
Interpretation: Compare the IC50 value for the off-target kinase with the on-target IC50/EC50 for PORCN. A small window between these values indicates a higher likelihood of off-target effects at typical experimental concentrations.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA allows for the confirmation of direct binding to a target (on- or off-target) in a cellular environment.[22][23][24][25]
-
Cell Treatment: Treat intact cells with the IWP compound at the desired concentration and a vehicle control (e.g., DMSO).
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40-70°C) for 3 minutes using a thermocycler.
-
Cell Lysis & Fractionation: Lyse the cells (e.g., via freeze-thaw cycles) and separate the soluble fraction (containing non-denatured proteins) from the aggregated, denatured proteins by high-speed centrifugation.
-
Protein Detection: Collect the supernatant and analyze the amount of soluble target protein (e.g., PORCN or CK1δ) by Western blotting using specific antibodies.
-
Data Analysis: A ligand-bound protein will be more thermally stable, resulting in more soluble protein at higher temperatures compared to the vehicle control. Plotting the amount of soluble protein versus temperature generates a "melting curve." A shift in this curve indicates direct target engagement. This can be performed isothermally with varying drug concentrations to determine an EC50 for target engagement.[22][26]
Mandatory Visualization
Caption: Wnt signaling pathway showing IWP-2 on- and off-targets.
References
- 1. Discovery of this compound, a novel orally bioavailable soluble guanylate cyclase stimulator with sustained and dose-dependent hemodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of this compound, a Novel Orally Bioavailable sGC Stimulator with Once-Daily Dosing Potential in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of this compound, a Novel Orally Bioavailable sGC Stimulator with Once-Daily Dosing Potential in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The Development of Highly Potent Inhibitors for Porcupine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Porcupine inhibitors: Novel and emerging anti-cancer therapeutics targeting the Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. axonmedchem.com [axonmedchem.com]
- 12. stemcell.com [stemcell.com]
- 13. Discovery of Inhibitor of Wnt Production 2 (IWP-2) and Related Compounds As Selective ATP-Competitive Inhibitors of Casein Kinase 1 (CK1) δ/ε - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. cancer-research-network.com [cancer-research-network.com]
- 18. IWP-O1 | Wnt/beta-catenin | Porcupine | TargetMol [targetmol.com]
- 19. caymanchem.com [caymanchem.com]
- 20. selleckchem.com [selleckchem.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. tandfonline.com [tandfonline.com]
- 23. Frontiers | Current Advances in CETSA [frontiersin.org]
- 24. CETSA [cetsa.org]
- 25. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing IWP-051 Concentration
This guide provides troubleshooting advice and frequently asked questions to help researchers and scientists optimize the concentration of IWP-051 for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor of the Wnt signaling pathway.[1] It functions by targeting Porcupine (PORCN), a membrane-bound O-acyltransferase.[1][2] PORCN is essential for the palmitoylation of Wnt ligands, a crucial step for their secretion and biological activity.[1][2] By inhibiting PORCN, this compound blocks the production and secretion of functional Wnt proteins, thereby suppressing downstream Wnt signaling cascades.[1][3]
Q2: What is the recommended starting concentration for this compound in cell culture?
The optimal concentration of this compound is highly dependent on the cell line and the specific experimental objectives.[1] For related IWP compounds like IWP-2, typical working concentrations range from 1 µM to 10 µM.[1][4] A common starting point for a dose-response experiment is to test a range of concentrations, for example, from 0.1 µM to 50 µM.[5][6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.[1][5]
Q3: I am observing precipitation after adding this compound to my cell culture medium. What is the cause and how can I prevent it?
This is a common issue as this compound and similar compounds have low solubility in aqueous solutions like cell culture media.[1] Precipitation occurs when the drug concentration exceeds its solubility limit.
To prevent precipitation:
-
Prepare a high-concentration stock solution in 100% anhydrous DMSO.[1][5]
-
Pre-warm the culture medium to 37°C before adding the stock solution.[1]
-
Add the stock solution dropwise while gently swirling the medium to ensure rapid and even dispersion.[1]
-
Keep the final DMSO concentration low , ideally below 0.5% and preferably under 0.1%, as high concentrations can be toxic to cells.[1][5][7]
-
Filter-sterilize the final supplemented medium using a 0.2 µm filter before adding it to the cells.[1]
Q4: How should I prepare and store an this compound stock solution?
It is recommended to prepare a stock solution of at least 10 mM in high-quality, anhydrous DMSO.[5] To ensure the powder is fully dissolved, vortexing, gentle warming to 37°C, or brief sonication can be helpful.[1] Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[5][7]
Q5: My cells are showing signs of toxicity or death. What could be the cause?
Cell toxicity can arise from several factors:
-
High this compound Concentration: The concentration may be too high for your specific cell line. A dose-response experiment is necessary to find the optimal balance between Wnt inhibition and cell viability.[5][7]
-
Solvent Toxicity: The final concentration of the solvent (typically DMSO) in the culture medium may be too high. Ensure the final DMSO concentration is as low as possible (ideally below 0.1%).[5][7]
-
On-Target Toxicity: Some cell lines are highly dependent on Wnt signaling for their survival and proliferation.[5] Prolonged or potent inhibition of this pathway can lead to cell death.[5] Consider a shorter treatment duration or intermittent dosing.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Cell Death or Low Viability | This compound concentration is too high.[5] | Perform a dose-response cytotoxicity assay (e.g., MTT or MTS) to determine the IC50 for toxicity and identify a non-toxic working concentration.[7] Start with a lower concentration range (e.g., 0.5 µM to 20 µM).[5] |
| Final DMSO concentration is too high.[5] | Ensure the final DMSO concentration in the culture medium is below 0.5%, and ideally below 0.1%.[5][7] Prepare a more concentrated stock solution if needed. | |
| The cell line is highly dependent on Wnt signaling for survival.[5] | Consider a shorter treatment duration or intermittent treatment with this compound.[5] | |
| No Effect on Wnt Pathway | This compound concentration is too low. | Perform a dose-response experiment using a Wnt reporter assay (e.g., TOP/FOPflash) to determine the IC50 for pathway inhibition. |
| Degraded this compound stock solution. | Use a fresh aliquot of your stock solution. If the issue persists, prepare a fresh stock from powder. Avoid repeated freeze-thaw cycles by storing in single-use aliquots.[7] | |
| Interference from media components. | High serum concentrations can sometimes interfere with the activity of small molecules.[7] If possible, reduce the serum concentration during the treatment period.[7] | |
| Compound Precipitation in Medium | Low aqueous solubility of this compound.[1] | Prepare a concentrated stock in 100% DMSO. Pre-warm the medium to 37°C and add the stock solution slowly while swirling. Filter the final medium through a 0.2 µm filter.[1] |
| Inconsistent Results | Variability in cell seeding density. | Ensure a consistent number of cells are seeded for each experiment.[7] |
| Variability in this compound aliquots due to freeze-thaw cycles. | Prepare and use single-use aliquots of the this compound stock solution to ensure consistency.[7] | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for treatment groups as they are more prone to evaporation, leading to concentration changes. Fill outer wells with sterile PBS or medium. |
Quantitative Data Summary
The inhibitory concentration of IWP compounds can vary significantly between different cell lines and experimental conditions.[8][9] The following table provides a general reference for reported effective concentrations of the related compound IWP-2. A dose-response experiment is essential to determine the precise IC50 for this compound in your specific model.
| Compound | Typical Effective Concentration Range | Application Example | Reference Cell Type |
| IWP-2 | 1 µM - 10 µM[1][4] | Wnt Pathway Inhibition | Gastric Cancer Cell Line (MKN28)[10] |
| IWP-2 | 5 µM[4][11] | Wnt Pathway Inhibition | L-Wnt-STF Reporter Cells[11] |
| IWP-2 | 5 µM[4] | Cardiomyocyte Differentiation | Human Pluripotent Stem Cells[4] |
Experimental Protocols
Protocol: Determining Optimal this compound Concentration via Dose-Response Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound for Wnt signaling inhibition using a luciferase reporter cell line (e.g., HEK293T with a TOPflash reporter).
Materials:
-
Wnt reporter cell line (e.g., L-Wnt-STF or equivalent)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Wnt3a conditioned medium or recombinant Wnt3a
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.[5][6] Allow cells to adhere overnight.
-
Prepare Serial Dilutions: Prepare serial dilutions of this compound in culture medium. A suggested concentration range to test is 0.1, 0.5, 1, 5, 10, 20, 50, and 100 µM.[5]
-
Controls: Include a vehicle control (DMSO only, at the highest concentration used for this compound) and a negative control group with no Wnt3a stimulation.[4][5]
-
Treatment: Remove the old medium from the cells. Pre-incubate the cells with the medium containing the different concentrations of this compound or vehicle control for 1-2 hours.[5]
-
Wnt Stimulation: Add Wnt3a conditioned medium or recombinant Wnt3a to all wells except the negative control group to induce Wnt signaling.[4][5]
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.[4][5]
-
Luciferase Assay: After incubation, perform the luciferase assay according to the manufacturer's instructions.[5] Measure luminescence using a luminometer.
-
Data Analysis: Plot the normalized luciferase activity against the log of the this compound concentration. Use non-linear regression analysis to calculate the IC50 value.[7]
Visualizations
Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound on PORCN.
Caption: Experimental workflow for determining the IC50 of this compound using a reporter assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of the Wnt palmitoyltransferase porcupine suppresses cell growth and downregulates the Wnt/β-catenin pathway in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
troubleshooting IWP-051 instability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with the Wnt signaling inhibitor, IWP-051.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the Wnt signaling pathway. It functions by targeting Porcupine (PORCN), a membrane-bound O-acyltransferase located in the endoplasmic reticulum. PORCN is essential for the palmitoylation of Wnt ligands, a critical post-translational modification required for their secretion and subsequent activation of Wnt signaling cascades. By inhibiting PORCN, this compound blocks the production and secretion of functional Wnt ligands, thereby suppressing downstream Wnt signaling.[1][2][3]
Q2: I am observing a precipitate after adding this compound to my cell culture medium. What is causing this?
A2: this compound has low solubility in aqueous solutions such as cell culture media. Precipitation, often referred to as "crashing out," is a common issue and can be attributed to several factors:
-
Solvent Shock: A rapid change in solvent polarity when a concentrated this compound stock solution (typically in DMSO) is diluted into the aqueous culture medium is a primary cause of precipitation.[4][5]
-
High Final Concentration: The intended experimental concentration may exceed the solubility limit of this compound in the culture medium.
-
Low Temperature of Media: Adding the compound to cold media can decrease its solubility.[5]
-
Interaction with Media Components: this compound may interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes.[5]
Q3: How can I prevent this compound from precipitating in my cell culture medium?
A3: To prevent precipitation, it is crucial to follow a careful dilution protocol:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Pre-warm the Culture Medium: Always pre-warm your cell culture medium to 37°C before adding the this compound stock solution.[1][5]
-
Gradual Addition and Mixing: Add the this compound stock solution dropwise to the pre-warmed medium while gently swirling or vortexing to ensure rapid and even dispersion.[1][4]
-
Consider Serial Dilution: For very high final concentrations, consider performing a serial dilution of the DMSO stock in pre-warmed culture media.[4][5]
Q4: What is the recommended solvent for preparing this compound stock solutions?
A4: The recommended solvent for preparing this compound stock solutions is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1] It is important to use anhydrous DMSO as moisture can reduce the solubility of the compound.
Q5: What are the typical working concentrations for this compound in cell culture?
A5: The effective concentration of this compound can vary depending on the cell line and the specific experimental goals. However, typical working concentrations range from 1 µM to 10 µM.[1][6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Q6: How should I store this compound stock solutions?
A6: this compound stock solutions in DMSO should be stored in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the aliquots from light.
Troubleshooting Guide: this compound Instability in Solution
This guide addresses common problems that may arise when using this compound in your experiments.
| Problem | Possible Cause | Recommended Solution |
| Immediate Precipitation Upon Addition to Media | Solvent Shock: Rapid dilution of the DMSO stock in aqueous media. | Pre-warm media to 37°C. Add the stock solution dropwise while gently swirling the media.[1][4][5] |
| High Final Concentration: The desired concentration exceeds the solubility limit of this compound. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media. | |
| Low Temperature of Media: Cold media reduces the solubility of the compound. | Always use pre-warmed (37°C) cell culture media for dilutions.[1][5] | |
| Delayed Precipitation (after hours or days in incubator) | Changes in Media Environment: Shifts in pH or temperature over time can affect solubility. | Ensure the incubator has stable temperature and CO2 levels. For long-term experiments, consider replenishing the media with freshly prepared this compound solution periodically. |
| Interaction with Media Components: this compound may form insoluble complexes with media components. | If possible, test the solubility of this compound in a different basal media formulation. | |
| Evaporation: Evaporation of media in the incubator can increase the concentration of this compound, leading to precipitation. | Ensure proper humidification of the incubator to prevent media evaporation. | |
| Inconsistent or No Biological Effect | Precipitation: The compound has precipitated out of solution, reducing the effective concentration. | Visually inspect the media for any signs of precipitation. If observed, follow the steps to prevent precipitation. |
| Incorrect Concentration: The concentration used may be too low to elicit a response in your specific cell line. | Perform a dose-response curve (e.g., 0.1 µM to 20 µM) to determine the optimal effective concentration. | |
| Cell Line Insensitivity: The cell line may have mutations downstream of Wnt ligand secretion (e.g., in β-catenin or APC) that render it insensitive to Porcupine inhibition. | Verify the Wnt pathway status of your cell line through literature search or experimental validation. | |
| Degradation of this compound: The compound may have degraded due to improper storage or handling. | Prepare fresh stock solutions from powder. Avoid repeated freeze-thaw cycles of stock solutions. |
Quantitative Data Summary
| Parameter | Value | Notes |
| Recommended Stock Solution Solvent | Anhydrous DMSO | Use of hygroscopic DMSO can reduce solubility.[1] |
| Recommended Stock Solution Concentration | 5-10 mM | Higher concentrations are possible but may be more prone to precipitation upon dilution. |
| Typical Working Concentration Range | 1 - 10 µM | Cell line and assay dependent; a dose-response experiment is recommended.[1][6] |
| IC50 for Wnt Inhibition | ~27 nM | This is a general value and can vary.[6] |
| Maximum Recommended Final DMSO Concentration in Cell Culture | < 0.5% (ideally ≤ 0.1%) | High concentrations of DMSO can be cytotoxic.[6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Bring the vial of this compound powder and the anhydrous DMSO to room temperature.
-
Under a chemical fume hood, carefully weigh the desired amount of this compound powder and transfer it to a sterile vial.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. For example, for 1 mg of this compound (Molecular Weight: 355.3 g/mol ), add 281.4 µL of DMSO.
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the vial for 1-2 minutes to ensure the compound is completely dissolved. If necessary, gentle warming to 37°C or brief sonication can be used to aid dissolution.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile conical tube
Procedure:
-
Pre-warm the required volume of complete cell culture medium to 37°C in a water bath.
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate the volume of the this compound stock solution needed to achieve the desired final concentration in your culture medium. For example, to make 10 mL of a 10 µM working solution, you would need 10 µL of the 10 mM stock solution.
-
In a sterile conical tube containing the pre-warmed medium, slowly add the calculated volume of the this compound stock solution drop-by-drop while gently swirling or vortexing the medium.[4] This gradual addition is critical to prevent solvent shock and precipitation.
-
Once the stock solution is added, cap the tube and invert it several times to ensure the solution is homogeneous.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizations
References
Technical Support Center: IWP-051 In Vivo Hypotensive Effect Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the potential hypotensive effects of IWP-051 in vivo.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel, orally bioavailable soluble guanylate cyclase (sGC) stimulator.[1][2][3][4] It is a heme-dependent, nitric oxide (NO)-independent agonist of sGC that acts in synergy with NO.[2][3] By directly stimulating sGC, this compound increases the production of cyclic guanosine monophosphate (cGMP), a key second messenger that leads to vasodilation and a subsequent reduction in blood pressure.[5][6]
Q2: What are the key pharmacokinetic properties of this compound in preclinical models?
A2: this compound exhibits high plasma protein binding (>99% in rats), low clearance, a long half-life (>4 hours in rats), and slow absorption.[1][2][3] It has good oral bioavailability in mice, rats, and dogs (>40%).[2][3] These characteristics contribute to its sustained hemodynamic effects.[2][3]
Q3: In which animal models have the hypotensive effects of this compound been demonstrated?
A3: The hypotensive effects of this compound have been demonstrated in normotensive Sprague-Dawley rats.[1] Oral administration of this compound in these animals resulted in a sustained and dose-dependent reduction in mean arterial pressure.[1][2][3]
Q4: How should I prepare this compound for in vivo administration?
A4: For oral administration in rats, this compound has been successfully formulated as a solution in polyethylene glycol 400 (PEG400).[1] For intravenous administration, a formulation of 10% DMI, 35% propylene glycol, 15% EtOH, and 40% D5W (5% dextrose in water) has been used.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No significant hypotensive effect observed after oral administration. | 1. Inadequate Dose: The dose of this compound may be too low to elicit a measurable response. 2. Formulation Issue: The compound may not be fully dissolved or stable in the vehicle. 3. Slow Absorption: Due to its slow absorption profile, the peak effect may be delayed.[1][2][3] | 1. Dose-Response Study: Conduct a dose-escalation study to determine the minimum effective dose in your model. A dose of 1 mg/kg has been shown to produce a noticeable effect in rats.[1] 2. Formulation Check: Ensure the vehicle is appropriate and the compound is completely solubilized. Prepare fresh formulations for each experiment. 3. Extended Monitoring: Monitor blood pressure for an extended period (up to 24 hours) to capture the full pharmacodynamic effect.[1] |
| High variability in blood pressure response between animals. | 1. High Protein Binding: this compound is highly protein-bound, and variations in plasma protein levels between animals can affect the free drug concentration.[1][7] 2. Animal Health Status: Underlying health issues can influence cardiovascular parameters. 3. Inconsistent Dosing: Inaccurate oral gavage technique can lead to variability in the administered dose. | 1. Control for Protein Levels: Ensure animals are healthy and have normal plasma protein levels. 2. Acclimatization: Allow for a sufficient acclimatization period for the animals to the experimental setup to minimize stress-induced blood pressure fluctuations. 3. Standardized Dosing: Ensure consistent and accurate administration of the compound. |
| Unexpectedly rapid and profound hypotension. | 1. Dosing Error: An overdose of this compound may have been administered. 2. Interaction with Anesthesia: If using an anesthetized model, this compound may potentiate the hypotensive effects of the anesthetic agent. | 1. Verify Dose Calculation: Double-check all dose calculations and the concentration of the dosing solution. 2. Anesthesia Consideration: If possible, use a conscious, tethered model to avoid confounding effects of anesthesia.[1] If anesthesia is necessary, choose an agent with minimal cardiovascular effects and monitor the depth of anesthesia closely. |
| Difficulty in establishing a clear dose-response relationship. | 1. Narrow Therapeutic Window: The dose range between efficacy and a plateau effect may be narrow. 2. Saturation of sGC Stimulation: At higher doses, the sGC enzyme may become saturated, leading to a non-linear dose-response. | 1. Refined Dose Selection: Use a wider range of doses with smaller increments to better define the dose-response curve. 2. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate plasma concentrations of this compound with the observed hypotensive effect to understand the relationship between exposure and response. |
Data Presentation
Table 1: In Vivo Hypotensive Effect of Orally Administered this compound in Normotensive Sprague-Dawley Rats
| Dose (mg/kg) | Maximum Change in Mean Arterial Pressure (ΔvMAP in mmHg) |
| 1 | ~10 |
| 10 | ~20 |
| 30 | ~25 |
Data extracted from the publication: Discovery of this compound, a Novel Orally Bioavailable sGC Stimulator with Once-Daily Dosing Potential in Humans.[1]
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Route | Dose (mg/kg) | T1/2 (h) | Tmax (h) | Bioavailability (%) |
| Mouse | IV | 0.1 | 4.3 | - | - |
| PO | 1 | - | 3.3 | >40 | |
| Rat | IV | 0.1 | >4 | - | - |
| PO | 1 | - | >3 | >40 | |
| Dog | IV | 0.1 | 8.5 | - | - |
| PO | 1 | - | 4.0 | >40 |
Data adapted from publications on the discovery of this compound.[1][2][3]
Experimental Protocols
Key Experiment: Evaluation of the In Vivo Hypotensive Effect of this compound in a Conscious, Tethered Rat Model
Objective: To determine the dose-dependent effect of orally administered this compound on mean arterial pressure (MAP) in normotensive rats.
Materials:
-
This compound
-
Vehicle (e.g., PEG400)
-
Male, normotensive Sprague-Dawley rats
-
Surgical instruments for catheter implantation
-
Vascular catheters
-
Tethering system and swivel
-
Blood pressure transducer and data acquisition system
Procedure:
-
Animal Surgery and Acclimatization:
-
Anesthetize the rats according to approved institutional protocols.
-
Surgically implant a catheter into the carotid artery or femoral artery for direct blood pressure measurement.
-
Exteriorize the catheter at the dorsal neck region.
-
Allow the animals to recover from surgery for at least 48 hours.
-
Acclimatize the rats to the tethering system for several days before the experiment to minimize stress.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in the chosen vehicle (e.g., PEG400).
-
Prepare serial dilutions to achieve the desired final dosing concentrations.
-
-
Experimental Procedure:
-
Connect the arterial catheter of the conscious, tethered rat to the blood pressure transducer.
-
Allow for a baseline blood pressure recording for at least 60 minutes.
-
Administer the vehicle or this compound solution orally via gavage at the desired doses (e.g., 1, 10, 30 mg/kg).
-
Continuously monitor and record the mean arterial pressure (MAP) for up to 24 hours post-dose.
-
-
Data Analysis:
-
Calculate the change in MAP from the baseline for each animal.
-
To account for any vehicle effect, subtract the vehicle-induced change in MAP from the this compound-induced change (ΔvMAP).
-
Plot the ΔvMAP over time for each dose group.
-
Determine the maximum hypotensive effect and the duration of action for each dose.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound in promoting vasodilation.
References
- 1. Discovery of this compound, a Novel Orally Bioavailable sGC Stimulator with Once-Daily Dosing Potential in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a novel orally bioavailable soluble guanylate cyclase stimulator with sustained and dose-dependent hemodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of this compound, a Novel Orally Bioavailable sGC Stimulator with Once-Daily Dosing Potential in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The treatment with sGC stimulator improves survival of hypertensive rats in response to volume-overload induced by aorto-caval fistula - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
IWP-051 experimental variability and controls
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with IWP-051. Our resources are designed to address specific issues you may encounter during your experiments, ensuring data integrity and reproducibility.
Initial Advisory: While compounds with the "IWP" designation are often associated with Wnt pathway inhibition, it is critical to note that This compound is not a Wnt inhibitor . This compound is a potent, heme-dependent soluble guanylate cyclase (sGC) stimulator . This guide is based on its correct mechanism of action.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions regarding the use of this compound in experimental settings.
Q1: What is the mechanism of action for this compound?
A1: this compound is a soluble guanylate cyclase (sGC) stimulator. It acts on the reduced (ferrous, Fe²⁺) heme-containing form of the sGC enzyme. This compound works in synergy with nitric oxide (NO) to enhance the production of the second messenger, cyclic guanosine monophosphate (cGMP), from guanosine triphosphate (GTP).[1][2] This mechanism is distinct from sGC activators, which target the oxidized or heme-free form of the enzyme.[1]
Q2: My this compound is not dissolving properly. How should I prepare my stock solution?
A2: Poor solubility is a primary source of experimental variability. While specific quantitative solubility data in 100% DMSO is not readily published, it is a common solvent for preparing high-concentration stock solutions.[3]
-
Recommendation: Always prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO. Warm the solution gently (e.g., 37°C) and vortex thoroughly to ensure complete dissolution.
-
Best Practice: Before starting your experiments, perform a simple solubility test. Prepare a saturated solution in DMSO and determine the concentration using spectrophotometry or by serial dilution until you observe precipitation. This will establish the solubility limit for your specific lot of the compound.
-
Avoid Aqueous Buffers for Stock: Do not prepare high-concentration stock solutions in aqueous buffers, as this compound is poorly soluble in water. When diluting your DMSO stock into aqueous experimental media, ensure the final DMSO concentration is low (typically <0.5%) to avoid both vehicle effects and compound precipitation.
Q3: I am not observing an increase in cGMP levels after treating my cells with this compound. What are the possible causes?
A3: Several factors can lead to a lack of response. Use the following guide to troubleshoot the issue.
-
Cellular Health: Ensure your cells are healthy, within a low passage number, and not confluent, as these factors can alter cellular signaling pathways.
-
sGC Redox State: this compound requires sGC to be in its reduced (ferrous) state.[1] High levels of oxidative stress in your cell culture can lead to the oxidation of the sGC heme group, rendering it unresponsive to stimulators.[1][4] Consider measuring markers of oxidative stress in your system. If oxidative stress is high, an sGC activator might be a more appropriate tool.
-
Compound Degradation: Ensure your this compound stock solution has been stored correctly (typically at -20°C or -80°C in small, single-use aliquots) to prevent degradation from freeze-thaw cycles.
-
Assay Sensitivity: Your cGMP measurement assay may not be sensitive enough. Competitive ELISAs are a common method; ensure you are using a high-sensitivity kit and that your sample concentrations fall within the linear range of the standard curve.
-
Incubation Time and Dose: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell type. The reported EC₅₀ of 290 nM can serve as a starting point for concentration ranges.
Q4: My results with this compound are highly variable between experiments. How can I improve reproducibility?
A4: Experimental variability often stems from inconsistent protocols and reagent handling.
-
Consistent Compound Preparation: Prepare a large batch of your this compound stock solution, aliquot it into single-use vials, and store it at -80°C. This prevents variability from repeated freeze-thaw cycles and weighing errors.
-
Vehicle Control: The final concentration of the vehicle (e.g., DMSO) must be identical across all wells, including untreated controls.
-
Cell Seeding Density: Ensure uniform cell seeding density across all plates and experiments, as this can significantly impact cellular responses.
-
Assay Conditions: Standardize all steps of your cGMP assay, including incubation times, temperatures, and washing steps. Run a full standard curve on every plate to account for inter-assay variability.
-
Phosphodiesterase (PDE) Activity: cGMP is rapidly degraded by PDEs. To stabilize the cGMP signal and increase assay sensitivity, consider pre-treating your cells with a broad-spectrum PDE inhibitor like IBMX (3-isobutyl-1-methylxanthine) for a short period before adding this compound.
Q5: How can I be sure the effects I'm seeing are due to sGC stimulation and not off-target effects?
A5: Good experimental design with proper controls is essential to confirm on-target activity.
-
Negative Control (sGC Inhibitor): Use a specific sGC inhibitor like ODQ (1H-[5][6]oxadiazolo[4,3-a]quinoxalin-1-one) .[5] ODQ works by oxidizing the heme group of sGC, rendering it insensitive to NO and sGC stimulators.[7] Pre-treatment with ODQ should block the this compound-induced increase in cGMP.
-
Alternative sGC Stimulator: Use a structurally different sGC stimulator (e.g., BAY 41-2272) to confirm that the observed biological effect is consistent across compounds with the same mechanism of action.[5] This helps rule out off-target effects specific to the chemical scaffold of this compound.
-
sGC Knockdown/Knockout: In genetic models where sGC is knocked down (siRNA) or knocked out, the effects of this compound should be abolished. This is a highly rigorous method to confirm on-target activity.[5]
Data Presentation
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Potency and Properties of this compound
| Parameter | Value | Cell Line / System | Notes | Reference |
| EC₅₀ | 290 nM | HEK293 Cells | sGC stimulation measured as cGMP production. | [7] |
| Plasma Protein Binding | >99% | Rat and Human Plasma | High protein binding should be considered in experimental design. | [3] |
| Metabolic Stability | High | Rat and Human Liver Microsomes | Indicates low clearance in in vitro models. | [8] |
Table 2: Recommended Experimental Controls for this compound
| Control Type | Compound/Method | Purpose | Typical Concentration |
| Vehicle Control | DMSO | To control for effects of the solvent. | Match final concentration in all wells (e.g., 0.1%). |
| Positive Control | NO Donor (e.g., SNP, DEA/NO) | To confirm that the sGC pathway is active in the cells. | 1-100 µM |
| Negative Control | ODQ (sGC Inhibitor) | To confirm the observed effect is mediated by sGC. | 1-10 µM |
| On-Target Confirmation | BAY 41-2272 | To confirm the effect is due to sGC stimulation, not an off-target effect of the this compound scaffold. | 1-10 µM |
| Signal Stabilization | IBMX (PDE Inhibitor) | To prevent cGMP degradation and increase assay signal. | 100-500 µM |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh out the required amount of this compound powder in a sterile microfuge tube.
-
Dissolution: Add the appropriate volume of 100% anhydrous DMSO to achieve a high-concentration stock (e.g., 10 mM). For example, to make a 10 mM stock of this compound (Molecular Weight: 355.3 g/mol ), dissolve 3.55 mg in 1 mL of DMSO.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, warm the tube briefly at 37°C to aid dissolution. Ensure no visible particulates remain.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in sterile tubes.
-
Storage: Store the aliquots at -80°C to ensure long-term stability and prevent degradation from repeated freeze-thaw cycles.
Protocol 2: Cellular cGMP Quantification using Competitive ELISA
This protocol provides a general framework for measuring intracellular cGMP levels in cultured cells treated with this compound. Always refer to the specific instructions provided with your commercial ELISA kit.
-
Cell Seeding: Plate cells in a multi-well plate (e.g., 24- or 96-well) at a density that ensures they are in a logarithmic growth phase (typically 70-80% confluent) at the time of the experiment. Allow cells to adhere overnight.
-
Pre-treatment (Optional but Recommended): To prevent cGMP degradation, replace the culture medium with fresh medium containing a PDE inhibitor such as 100 µM IBMX. Incubate for 30 minutes at 37°C.
-
Treatment with Controls and this compound:
-
Prepare serial dilutions of this compound in culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells.
-
For negative control wells, pre-treat cells with 10 µM ODQ for 30 minutes before adding this compound.
-
Add the diluted compounds and controls to the respective wells. Include a "vehicle only" control (medium with the same final DMSO concentration).
-
-
Incubation: Incubate the plate for the desired time period (e.g., 15-60 minutes) at 37°C. The optimal time should be determined in a preliminary time-course experiment.
-
Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided in the ELISA kit (typically a dilute HCl solution). This stops enzymatic activity and stabilizes the cGMP.
-
ELISA Procedure:
-
Follow the kit manufacturer's protocol for acetylation of samples and standards. This step significantly increases assay sensitivity.
-
Add the acetylated samples and standards to the antibody-coated microplate.
-
Add the cGMP-HRP conjugate and incubate.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution (e.g., TMB) and incubate until color develops.
-
Stop the reaction with the provided stop solution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance on a microplate reader at the specified wavelength (e.g., 450 nm).
-
Generate a standard curve by plotting the absorbance versus the known cGMP concentration of the standards.
-
Calculate the cGMP concentration in your samples by interpolating their absorbance values from the standard curve.
-
Normalize cGMP concentrations to the total protein content in each well (determined by a separate BCA or Bradford assay) to account for any differences in cell number.
-
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to this compound experiments.
References
- 1. Stimulators of Soluble Guanylyl Cyclase: Future Clinical Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Soluble Guanylate Cyclase Stimulators and Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DDMU | bioactive compound | CAS# 1022-22-6 | InvivoChem [invivochem.com]
- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. pnas.org [pnas.org]
- 7. Stimulators of soluble guanylyl cyclase: future clinical indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NO-independent regulatory site of direct sGC stimulators like YC-1 and BAY 41-2272 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Studies with Small Molecule Inhibitors
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the in vivo bioavailability of small molecule inhibitors. A common point of confusion is addressed regarding the IWP family of compounds, clarifying the distinction between IWP-051 and Wnt pathway inhibitors like IWP-2.
Frequently Asked Questions (FAQs)
Q1: I am having trouble with the bioavailability of this compound for my in vivo Wnt signaling studies. What can I do?
A1: There may be a misunderstanding regarding the specific compound you are using. Current research identifies This compound as a potent and orally bioavailable soluble guanylate cyclase (sGC) stimulator, not an inhibitor of the Wnt signaling pathway.[1][2][3][4][5] Studies indicate that this compound has favorable pharmacokinetic properties, with an oral bioavailability of over 40% in mice, rats, and dogs.[2][3][5]
It is possible you are working with a different compound from the "IWP" series. For instance, IWP-2 , IWP-3 , and IWP-4 are well-documented inhibitors of the Wnt signaling pathway.[6][7][8][9] These compounds function by inhibiting Porcupine (Porcn), a membrane-bound O-acyltransferase essential for the palmitoylation and secretion of Wnt proteins.[6][7][9] Like many small molecule inhibitors, compounds such as IWP-2 can present challenges with aqueous solubility and in vivo delivery. The following troubleshooting guide is designed to address these general challenges.
Q2: What are the common reasons for poor bioavailability of small molecule inhibitors in vivo?
A2: Poor in vivo bioavailability of small molecule inhibitors often stems from several factors:
-
Low Aqueous Solubility: Many small molecules are hydrophobic ("grease-ball" molecules), leading to poor dissolution in the gastrointestinal tract, which is a prerequisite for absorption.[10]
-
Poor Permeability: The compound may not efficiently cross the intestinal epithelium to enter systemic circulation.
-
First-Pass Metabolism: After absorption, the compound may be extensively metabolized by the liver before it reaches systemic circulation, reducing the amount of active drug.
-
Efflux by Transporters: The compound may be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein.
-
Chemical Instability: The compound may degrade in the acidic environment of the stomach or enzymatically in the intestine.
Q3: What are the initial steps to troubleshoot a formulation for a poorly soluble compound?
A3: A systematic approach is crucial. Start by characterizing the physicochemical properties of your compound, including its solubility in various pharmaceutically relevant solvents and its stability at different pH values. Based on these properties, you can select an appropriate formulation strategy. The goal is to enhance the solubility and dissolution rate of the compound.[11]
Troubleshooting Guide: Improving Bioavailability
This guide provides strategies to overcome common issues with the in vivo delivery of poorly soluble small molecule inhibitors.
Issue 1: Compound Precipitation in Aqueous Vehicle
-
Problem: The compound crashes out of solution when the stock (e.g., in DMSO) is diluted into an aqueous vehicle for dosing.
-
Solution 1: Use of Co-solvents: Employ a mixture of water-miscible organic solvents to increase the drug's solubility.[12]
-
Examples: Polyethylene glycol 300/400 (PEG300/400), propylene glycol (PG), ethanol.
-
Consideration: Be mindful of the potential toxicity of organic solvents in the animal model. Always run a vehicle-only control group.
-
-
Solution 2: Surfactant-based Formulations: Surfactants can form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.[12]
-
Examples: Tween® 80, Kolliphor® EL (formerly Cremophor® EL), Polysorbate 20.
-
Consideration: Some surfactants can have biological effects or cause hypersensitivity reactions.
-
Issue 2: Low and Variable Oral Absorption
-
Problem: After oral gavage, plasma concentrations of the compound are low and inconsistent between animals.
-
Solution 1: Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations can improve absorption by utilizing the body's natural lipid absorption pathways.[12][13]
-
Solution 2: Amorphous Solid Dispersions: Converting a crystalline drug to an amorphous state can significantly increase its solubility and dissolution rate.[10][14] This is often achieved by dissolving the drug and a polymer carrier in a common solvent and then rapidly removing the solvent (e.g., by spray drying).[10]
-
Solution 3: Particle Size Reduction: Decreasing the particle size of the drug increases its surface area, which can enhance the dissolution rate according to the Noyes-Whitney equation.[10]
Experimental Protocols & Data
Protocol 1: Preparation of a Co-solvent Formulation
-
Objective: To prepare a solution of a poorly soluble inhibitor for oral administration.
-
Materials:
-
Small molecule inhibitor
-
Dimethyl sulfoxide (DMSO)
-
PEG400
-
Saline (0.9% NaCl)
-
-
Procedure:
-
Weigh the required amount of the inhibitor.
-
Dissolve the inhibitor in a minimal amount of DMSO (e.g., 5-10% of the final volume). Ensure it is fully dissolved.
-
Add PEG400 to the DMSO solution (e.g., to constitute 30-40% of the final volume). Mix thoroughly.
-
Slowly add saline to the organic mixture while vortexing to reach the final desired volume and concentration.
-
Visually inspect the final formulation for any signs of precipitation. If the solution is hazy, it may require further optimization.
-
Table 1: Common Excipients for In Vivo Formulations
| Excipient Class | Example | Typical Concentration Range (for oral dosing) | Use |
| Co-solvents | PEG400 | 10 - 60% | To increase solubility of hydrophobic compounds. |
| Propylene Glycol | 10 - 40% | Similar to PEG400, often used in combination. | |
| Surfactants | Tween® 80 | 0.1 - 5% | To form micelles and improve wetting of drug particles. |
| Kolliphor® EL | 1 - 10% | Solubilizer for highly insoluble compounds. | |
| Suspending Agents | Carboxymethyl cellulose (CMC) | 0.5 - 2% | To create a uniform suspension for insoluble particles. |
| Oils (for SEDDS) | Sesame Oil, Labrafac™ | 20 - 60% | Oily phase for lipid-based formulations. |
Visualizations
Signaling Pathway and Experimental Workflow
Caption: The Wnt signaling pathway and the point of inhibition by IWP-2/4.
Caption: Experimental workflow for improving in vivo bioavailability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound, a novel orally bioavailable soluble guanylate cyclase stimulator with sustained and dose-dependent hemodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of this compound, a Novel Orally Bioavailable sGC Stimulator with Once-Daily Dosing Potential in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labproservices.com [labproservices.com]
- 9. stemcell.com [stemcell.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sphinxsai.com [sphinxsai.com]
Technical Support Center: Challenges in IWP Dose-Response Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Inhibitor of Wnt Production (IWP) dose-response analysis. IWPs are a class of small molecules that block Wnt signaling by inhibiting Porcupine (PORCN), a membrane-bound O-acyltransferase essential for Wnt ligand secretion.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for IWP compounds?
IWP compounds are potent inhibitors of the Wnt signaling pathway. They function by targeting and inactivating Porcupine (PORCN), a crucial enzyme in the endoplasmic reticulum. PORCN is responsible for the palmitoylation of Wnt ligands, a necessary post-translational modification for their secretion and subsequent activation of Wnt signaling cascades. By inhibiting PORCN, IWPs effectively block the secretion of all Wnt ligands, thereby shutting down both canonical (β-catenin-dependent) and non-canonical Wnt signaling.
Q2: What are the known off-target effects of IWP compounds, particularly IWP-2?
A primary known off-target effect of IWP-2 is the inhibition of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε).[1][2][3][4][5] IWP-2 acts as an ATP-competitive inhibitor of these kinases.[1][6] This is a critical consideration as CK1δ/ε are involved in numerous cellular processes, including the regulation of circadian rhythms, cell cycle progression, and the phosphorylation of key signaling molecules.[1][4] The IC50 values for PORCN and CK1δ inhibition by IWP-2 are very close, making it challenging to use a concentration that is specific for Wnt inhibition.[4]
Q3: Why am I observing high levels of cell death in my cultures after IWP treatment?
High levels of cell death could be due to several factors:
-
Solvent Toxicity: IWPs are typically dissolved in DMSO. High final concentrations of DMSO in the cell culture medium (generally above 0.5%) can be cytotoxic.[5]
-
Compound Purity: Impurities in the IWP compound from different batches or suppliers can contribute to cellular toxicity.
-
On-Target Toxicity: In some cell lines, sustained inhibition of the Wnt pathway, which is crucial for cell proliferation and survival, can lead to apoptosis.
-
Off-Target Effects: Inhibition of other cellular kinases or pathways could be inducing cell death.
Q4: My IWP compound is precipitating in the cell culture medium. How can I resolve this?
IWP compounds, like IWP-2, have low solubility in aqueous solutions.[5] To avoid precipitation:
-
Ensure the compound is fully dissolved in a high-quality, anhydrous solvent like DMSO before further dilution.[5]
-
Pre-warm the cell culture medium to 37°C before adding the IWP stock solution.
-
Add the stock solution dropwise while gently swirling or vortexing the medium to ensure rapid and even mixing.
-
Avoid exceeding the solubility limit of the IWP in your final culture medium.
Troubleshooting Guides
Problem 1: Inconsistent or Noisy Dose-Response Curves
Possible Causes:
-
Compound Instability: IWP compounds may degrade if not stored properly or subjected to repeated freeze-thaw cycles. Stock solutions in DMSO are typically stable for up to one month at -20°C and longer at -80°C.
-
Inaccurate Pipetting: Inaccurate serial dilutions can lead to significant errors in the final concentrations.
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to variability in the assay readout.
-
Edge Effects: Wells on the periphery of the plate are prone to evaporation, which can concentrate the compound and affect cell growth.
Solutions:
-
Fresh Stock Preparation: Prepare fresh stock solutions of the IWP compound and aliquot them into single-use volumes to avoid freeze-thaw cycles.
-
Careful Dilution Series: Use calibrated pipettes and perform serial dilutions carefully.
-
Consistent Cell Seeding: Ensure a uniform cell suspension and accurate cell counting before seeding.
-
Plate Layout: Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile water or media to minimize edge effects.
Problem 2: Discrepancy Between Expected and Observed IC50/EC50 Values
Possible Causes:
-
Cell Line Variability: Different cell lines can exhibit varying sensitivity to IWP compounds due to differences in their genetic background, such as mutations downstream of Wnt ligand secretion (e.g., in APC or β-catenin).[5]
-
Assay-Dependent Variation: The calculated IC50 can differ depending on the assay used (e.g., cell viability vs. Wnt reporter assay).[2]
-
Treatment Duration: The incubation time with the inhibitor may not be optimal to observe the maximal effect.
Solutions:
-
Cell Line Characterization: Understand the Wnt pathway status of your cell line. Use a positive control cell line known to be responsive to IWP treatment.
-
Dose-Response and Time-Course Experiments: Perform a comprehensive dose-response experiment with a wide range of concentrations and a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal conditions for your specific cell line and assay.
-
Consistent Assay Conditions: Keep all assay parameters, such as cell density, media composition, and incubation times, consistent between experiments.
Problem 3: Suspected Off-Target Effects
Possible Causes:
-
The observed phenotype is inconsistent with known roles of the Wnt pathway.
-
The effective concentration of the IWP is significantly higher than its IC50 for Porcupine, increasing the likelihood of off-target inhibition of kinases like CK1δ/ε.[4]
Solutions:
-
Use a Structurally Unrelated PORCN Inhibitor: Employ a different PORCN inhibitor, such as Wnt-C59 or LGK974, to see if it recapitulates the same phenotype. If the phenotype is consistent across different inhibitors, it is more likely an on-target effect.[5]
-
Perform a Rescue Experiment: Attempt to reverse the effects of the IWP by adding an exogenous source of Wnt ligand (e.g., recombinant Wnt3a) that can bypass the secretion block. If the phenotype is rescued, it strongly suggests it is mediated by Wnt pathway inhibition.[4]
-
Use a Less Potent Analog: Compare the effects of a potent IWP (like IWP-2) with a structurally related but less potent analog (like IWP-2-V2). If the phenotype is absent with the less potent analog at the same concentration, it supports an on-target effect.[5]
Data Presentation
Table 1: Potency of IWP Compounds Across Different Assays and Cell Lines
| Compound | Target/Pathway | IC50 / EC50 | Cell Line / System | Assay Type |
| IWP-2 | Wnt Pathway | 27 nM | Cell-free | Wnt processing and secretion |
| Wnt/β-catenin | 157 nM | HEK239T | Super-top flash reporter | |
| Porcupine | 30 nM | Mouse L cells | TOPflash reporter | |
| Cell Proliferation | 1.90 µM | MiaPaCa2 | MTT assay | |
| Cell Proliferation | 2.33 µM | Panc-1 | MTT assay | |
| Cell Proliferation | 4.67 µM | HT29 | MTT assay | |
| IWP-4 | Wnt Pathway | 25 nM | In vitro | Not specified |
| IWP-L6 | Porcupine | 0.5 nM | Not specified | Not specified |
Data compiled from multiple sources.[1][6][7][8][9][10][11][12]
Table 2: On-Target vs. Off-Target Activity of IWP-2
| Target | IC50 | Assay System |
| Porcupine (On-Target) | 27 nM | Cell-free Wnt processing and secretion |
| CK1δ (Off-Target) | 317 nM | Kinase assay |
| M82FCK1δ (mutant) | 40 nM | Cell-free assay |
Data compiled from multiple sources.[1][2][3][4][6]
Experimental Protocols
Wnt/β-catenin Reporter Assay (TOP/FOP Flash Assay)
This assay measures the transcriptional activity of the canonical Wnt pathway.
Principle: Cells are co-transfected with a firefly luciferase reporter plasmid driven by TCF/LEF responsive elements (TOPFlash) and a control Renilla luciferase plasmid. A parallel transfection is done with a FOPFlash plasmid, which contains mutated TCF/LEF sites, as a negative control. The ratio of TOPFlash to FOPFlash activity provides a specific measure of Wnt signaling.[13][14]
Methodology:
-
Cell Seeding: Plate cells (e.g., HEK293T) in a 96-well plate at a density that allows for optimal transfection efficiency.
-
Transfection: Co-transfect cells with TOPFlash or FOPFlash plasmids and a Renilla luciferase plasmid for normalization using a suitable transfection reagent.
-
IWP Treatment: After 24 hours, replace the medium with fresh medium containing a serial dilution of the IWP compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for an additional 18-24 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot Analysis for Wnt Signaling Markers
This method assesses the levels of key proteins in the Wnt signaling pathway.
Principle: Inhibition of Wnt signaling by IWPs should lead to a decrease in the phosphorylation of the Wnt co-receptor LRP6 and the downstream signaling protein Dishevelled-2 (Dvl2), as well as a reduction in the accumulation of β-catenin.
Methodology:
-
Cell Culture and Treatment: Plate cells and treat with different concentrations of the IWP inhibitor for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize protein concentrations, prepare samples with Laemmli buffer, and separate proteins on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Phospho-LRP6, Phospho-Dvl2, total β-catenin, or a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[15][16][17][18]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the dose-dependent effect of the IWP inhibitor.
Mandatory Visualization
Caption: Wnt signaling pathway and the inhibitory action of IWP compounds on Porcupine.
Caption: A logical workflow for troubleshooting IWP dose-response experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rndsystems.com [rndsystems.com]
- 9. apexbt.com [apexbt.com]
- 10. stemcell.com [stemcell.com]
- 11. IWP 2 | Wnt signalling inhibitor | Hello Bio [hellobio.com]
- 12. stemcell.com [stemcell.com]
- 13. jcancer.org [jcancer.org]
- 14. molecular biology - How does a TOPflash/FOPflash assay work to detect beta-catenin protein expression? - Biology Stack Exchange [biology.stackexchange.com]
- 15. benchchem.com [benchchem.com]
- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 17. Phospho-LRP6 (Ser1490) Antibody | Cell Signaling Technology [cellsignal.com]
- 18. media.cellsignal.com [media.cellsignal.com]
minimizing IWP-051 degradation during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on minimizing the degradation of IWP-051 during storage. The following information is compiled from publicly available data and general best practices for handling small molecule inhibitors.
Troubleshooting Guides
Unexpected experimental results can sometimes be attributed to the degradation of small molecule inhibitors. This guide provides troubleshooting for common issues that may arise due to improper storage and handling of this compound.
Table 1: Troubleshooting Common Issues Related to this compound Stability
| Issue | Potential Cause Related to Degradation | Recommended Action |
| Reduced or no biological activity | Degradation of this compound due to improper storage temperature or prolonged storage in solution. | - Confirm the storage conditions of your this compound stock. - Prepare fresh working solutions from a new aliquot of powder. - Perform a dose-response experiment to check for potency. |
| Inconsistent results between experiments | Partial degradation of this compound stock solution due to multiple freeze-thaw cycles or exposure to light. | - Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. - Store stock solutions in amber vials or wrap vials in foil to protect from light. - Always use freshly prepared working solutions for each experiment. |
| Precipitate observed in the solution | The solubility limit of this compound may have been exceeded, or the compound may be degrading and precipitating out of solution. | - Ensure the solvent is appropriate for the desired concentration. - Gently warm the solution to aid dissolution. - If precipitation persists, it may indicate degradation. Prepare a fresh solution. |
| Unexpected off-target effects | Formation of active degradation products that may have different biological activities. | - If possible, analyze the purity of the this compound stock solution using HPLC. - If degradation is suspected, obtain a fresh batch of the compound. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Based on supplier recommendations, the following storage conditions are advised to maintain the stability of this compound:
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration |
| Solid (Powder) | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
It is crucial to store the compound in a tightly sealed container to prevent moisture absorption.
Q2: How should I prepare and store this compound stock solutions?
A2: For optimal stability, dissolve this compound in a suitable solvent, such as DMSO. Once dissolved, it is highly recommended to aliquot the stock solution into single-use vials to minimize the number of freeze-thaw cycles. These aliquots should be stored at -80°C for long-term storage or -20°C for shorter periods, as indicated in Table 2.
Q3: Is this compound sensitive to light?
Q4: What are the known degradation pathways for this compound?
A4: Currently, there is no publicly available information detailing the specific degradation pathways or degradation products of this compound. General degradation pathways for small molecules include hydrolysis, oxidation, and photolysis.
Q5: How can I check the purity of my this compound sample?
A5: The purity of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV). This can help to identify the presence of any impurities or degradation products.
Experimental Protocols
To ensure the integrity of your experimental results, it is crucial to handle and prepare this compound correctly. The following is a general protocol for preparing this compound solutions.
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly and/or sonicate in a water bath until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected (amber) vials.
-
Store the aliquots at -80°C for long-term storage.
-
Visualizations
To provide a better understanding of the context in which this compound is used and a logical workflow for troubleshooting, the following diagrams are provided.
Validation & Comparative
A Comparative Guide to sGC Stimulators: IWP-051 vs. YC-1
For researchers and professionals in drug development, the selection of appropriate chemical probes is paramount for elucidating biological pathways and identifying therapeutic targets. Soluble guanylate cyclase (sGC) stimulators, which enhance the production of the second messenger cyclic guanosine monophosphate (cGMP), are of significant interest for their potential in treating cardiovascular and fibrotic diseases. This guide provides a detailed, objective comparison of two notable sGC stimulators: IWP-051 and YC-1, focusing on their performance, mechanisms of action, and supporting experimental data.
Executive Summary
This compound and YC-1 are both nitric oxide (NO)-independent stimulators of soluble guanylate cyclase, a key enzyme in the NO-cGMP signaling pathway. While both compounds lead to an increase in intracellular cGMP, they exhibit distinct pharmacological profiles. This compound is a novel, potent, and orally bioavailable sGC stimulator with a favorable pharmacokinetic profile, suggesting its potential for in vivo applications.[1][2][3] In contrast, YC-1, an earlier generation sGC stimulator, is known to have off-target effects, including the inhibition of phosphodiesterases (PDEs) and hypoxia-inducible factor-1α (HIF-1α), which can complicate the interpretation of experimental results.[4][5][6][7][8]
Performance and Potency
The potency of sGC stimulators is a critical parameter for their application in research and potential therapeutic development. The half-maximal effective concentration (EC50) is a common measure of a compound's potency, with lower values indicating higher potency.[9]
| Compound | EC50 for sGC Activation | Cell/System Type | Reference |
| This compound | 290 nM | HEK293 cells (in the presence of an NO donor) | [10] |
| YC-1 | 1.9 µM (for vasodilation) | Denuded phenylephrine-contracted rabbit aortic rings | [11][12] |
| YC-1 | 18.6 µM | Purified sGC | [6][13] |
As the data indicates, this compound demonstrates significantly higher potency in a cellular context compared to the reported EC50 of YC-1 for purified sGC and its effective concentration for vasodilation.
Mechanism of Action
Both this compound and YC-1 are classified as heme-dependent sGC stimulators. This means they require the presence of the reduced ferrous (Fe2+) heme group on the sGC enzyme to exert their activity.[3][6][14] They act synergistically with nitric oxide (NO), sensitizing the enzyme to its endogenous activator.[3][10][15]
This compound is a novel 4-hydroxypyrimidine sGC stimulator that has been specifically designed for potency, stability, and selectivity.[2] It exhibits minimal off-target activities, including against cytochrome P450 enzymes and phosphodiesterases.[1]
YC-1 , a benzyl indazole derivative, was one of the first identified sGC stimulators.[7][15] Its mechanism involves binding to an allosteric site on sGC, which enhances the enzyme's catalytic rate and reduces the dissociation of NO from the heme group.[15] However, YC-1 is also known to exhibit several off-target effects:
-
Phosphodiesterase (PDE) Inhibition: YC-1 can inhibit various PDE isoforms, the enzymes responsible for degrading cGMP.[6] This inhibition can lead to an artificially inflated measurement of cGMP levels, as the degradation of the second messenger is also being blocked.
-
HIF-1α Inhibition: YC-1 has been shown to down-regulate the expression of hypoxia-inducible factor-1α (HIF-1α) at a post-translational level, independent of its sGC-stimulating activity.[4][5][7][8] This has led to its investigation as a potential anti-cancer agent.[8]
-
cAMP Elevation: Studies have shown that YC-1 can increase intracellular cyclic adenosine monophosphate (cAMP) levels through a mechanism independent of sGC activation.[16][17][18]
These off-target activities of YC-1 necessitate careful experimental design and the use of appropriate controls to dissect its sGC-specific effects from its other pharmacological actions.
Signaling Pathway
The canonical signaling pathway for sGC stimulation involves the conversion of guanosine triphosphate (GTP) to cGMP, which in turn activates downstream effectors such as cGMP-dependent protein kinases (PKG). This leads to various physiological responses, including smooth muscle relaxation (vasodilation) and inhibition of platelet aggregation.
Experimental Protocols
Determination of sGC Stimulator Potency (EC50) in a Cellular Assay
This protocol is a generalized method based on the principles used for characterizing compounds like this compound.
Objective: To determine the concentration of an sGC stimulator that elicits a half-maximal response in cGMP production in a cellular context.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-buffered saline (PBS)
-
sGC stimulator (this compound or YC-1)
-
NO donor (e.g., DEA/NO)
-
Lysis buffer (e.g., 0.1 M HCl)
-
cGMP enzyme immunoassay (EIA) kit
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density to achieve 80-90% confluency on the day of the experiment.
-
Compound Preparation: Prepare a serial dilution of the sGC stimulator in assay buffer.
-
Stimulation:
-
Wash the cells once with PBS.
-
Pre-incubate the cells with the various concentrations of the sGC stimulator for a specified time (e.g., 15 minutes).
-
Add a fixed concentration of the NO donor to the wells and incubate for a further specified time (e.g., 10 minutes).
-
-
Cell Lysis: Aspirate the medium and add ice-cold lysis buffer to each well to terminate the reaction and lyse the cells.
-
cGMP Measurement:
-
Centrifuge the plate to pellet cell debris.
-
Collect the supernatant and measure the cGMP concentration using a cGMP EIA kit according to the manufacturer's instructions.
-
-
Protein Quantification: Use an aliquot of the cell lysate to determine the total protein concentration using a protein assay kit.
-
Data Analysis:
-
Normalize the cGMP concentration to the total protein content for each well.
-
Plot the normalized cGMP concentration against the logarithm of the sGC stimulator concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Conclusion
Both this compound and YC-1 are valuable research tools for investigating the sGC signaling pathway. However, their distinct properties make them suitable for different experimental contexts.
-
This compound is a highly potent and selective sGC stimulator with a clean off-target profile and favorable pharmacokinetics.[1][3] This makes it an excellent choice for both in vitro and in vivo studies where a precise and specific activation of the sGC pathway is required.
-
YC-1 , while a pioneering sGC stimulator, exhibits lower potency and significant off-target effects on PDEs and HIF-1α.[4][5][6] Researchers using YC-1 should be aware of these confounding activities and employ appropriate controls to ensure that the observed effects are indeed mediated by sGC stimulation.
For studies demanding high specificity and potency in modulating the NO-sGC-cGMP pathway, this compound represents a more advanced and reliable chemical probe. YC-1 remains a useful tool, particularly in studies where its dual actions on sGC and other pathways, such as HIF-1α, are being investigated. The choice between these two compounds should be guided by the specific scientific question and the need to minimize experimental ambiguity.
References
- 1. Discovery of this compound, a Novel Orally Bioavailable sGC Stimulator with Once-Daily Dosing Potential in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound, a novel orally bioavailable soluble guanylate cyclase stimulator with sustained and dose-dependent hemodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A novel mode of action of YC-1 in HIF inhibition: stimulation of FIH-dependent p300 dissociation from HIF-1{alpha} - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. YC-1: a potential anticancer drug targeting hypoxia-inducible factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EC50 - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. rndsystems.com [rndsystems.com]
- 12. YC 1 | Guanylyl Cyclases | Tocris Bioscience [tocris.com]
- 13. Effect of YC-1, an NO-independent, superoxide-sensitive stimulator of soluble guanylyl cyclase, on smooth muscle responsiveness to nitrovasodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of YC-1-induced activation of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Soluble Guanylyl Cyclase Activator YC-1 Increases Intracellular cGMP and cAMP via Independent Mechanisms in INS-1E Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The soluble guanylyl cyclase activator YC-1 increases intracellular cGMP and cAMP via independent mechanisms in INS-1E cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. YC-1, a novel activator of platelet guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Showdown: IWP-051 vs. Vericiguat in Cardiovascular Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Soluble Guanylate Cyclase Stimulators
In the landscape of therapies targeting the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway, both IWP-051 and vericiguat have emerged as promising sGC stimulators. Vericiguat (Verquvo®) has already gained regulatory approval for the treatment of symptomatic chronic heart failure with reduced ejection fraction (HFrEF), while this compound remains in the preclinical stages of development. This guide provides a detailed comparison of their performance in preclinical models, supported by available experimental data, to aid researchers in understanding their respective profiles.
Mechanism of Action: A Shared Target, Nuanced Interactions
Both this compound and vericiguat are direct stimulators of sGC, an enzyme that plays a crucial role in cardiovascular homeostasis by producing the second messenger cGMP.[1][2][3] Increased cGMP levels lead to vasodilation, and have anti-fibrotic, anti-hypertrophic, and anti-inflammatory effects.[4]
These compounds act independently of and synergistically with endogenous NO, making them effective even in conditions of NO deficiency or oxidative stress, which are characteristic of heart failure.[1][2][3] By binding to a site on the sGC enzyme distinct from the NO-binding site, they enhance the enzyme's activity and increase cGMP production.[2][5]
In Vitro Potency: A Glimpse into sGC Activation
Direct comparison of in vitro potency is challenging due to variations in experimental conditions. However, available data provide insights into the activity of each compound.
| Compound | Assay System | EC50 | Fold Stimulation (NO-independent) | Reference |
| This compound | cGMP generation in HEK293 cells | 290 nM | Not Reported | [6] |
| Vericiguat | Recombinant sGC | Not Reported | 1.7 to 57.6-fold (0.01–100 µM) | [7] |
Note: The EC50 for this compound was determined in a whole-cell system, while the data for vericiguat is from an isolated enzyme assay, which may account for differences in reported potency.
Preclinical Hemodynamic and Cardiac Effects: Insights from In Vivo Models
Preclinical studies in animal models have demonstrated the potential of both this compound and vericiguat to modulate cardiovascular function.
Hemodynamic Effects
This compound has been shown to induce a dose-dependent reduction in blood pressure in healthy rats. Vericiguat has also demonstrated blood pressure-lowering effects in preclinical models and in clinical trials, although the magnitude of this effect is generally modest.
| Compound | Animal Model | Dosing | Key Hemodynamic Findings | Reference |
| This compound | Normotensive rats | 1 to 100 mg/kg (oral) | Sustained and dose-responsive decrease in mean arterial pressure. | [1] |
| Vericiguat | Doxorubicin-induced cardiomyopathy rats | 1 mg/kg/day (oral) | No significant change in systolic or diastolic blood pressure. | [8] |
| Vericiguat | Anesthetized Wistar-Kyoto rats | 10 μg·kg−1·min−1 (intravenous) | Decreased arterial pressure mainly through peripheral effects. | [9] |
Effects on Cardiac Function and Remodeling
Vericiguat has been evaluated in a preclinical model of heart failure, where it demonstrated beneficial effects on cardiac structure and function. Data on the effects of this compound in a heart failure model are not yet publicly available.
| Compound | Animal Model | Dosing | Key Cardiac Findings | Reference |
| Vericiguat | Doxorubicin-induced cardiomyopathy rats | 1 mg/kg/day (oral) for 8 weeks | - Reversed DOX-induced cardiac remodeling.- Improved systolic function. | [8] |
Experimental Protocols
cGMP Generation Assay (for this compound)
This assay assesses the ability of a compound to stimulate cGMP production in a cellular context.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Vericiguat, a novel sGC stimulator: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The soluble guanylate cyclase (sGC) stimulator vericiguat inhibits platelet activation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Rat Model of Cardiotoxic Drug-Induced Cardiomyopathy | Springer Nature Experiments [experiments.springernature.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | A review on experimental surgical models and anesthetic protocols of heart failure in rats [frontiersin.org]
- 9. Direct Blood Pressure Monitoring in Laboratory Rodents via Implantable Radio Telemetry | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to IWP-051 and Other Soluble Guanylate Cyclase (sGC) Stimulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the soluble guanylate cyclase (sGC) stimulatory activity of IWP-051 with other prominent sGC stimulators, Riociguat and Vericiguat. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Introduction to Soluble Guanylate Cyclase (sGC) Stimulation
Soluble guanylate cyclase is a key enzyme in the nitric oxide (NO) signaling pathway. In its reduced (ferrous) state, sGC is activated by NO, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, mediating various physiological processes, including vasodilation, inhibition of platelet aggregation, and neurotransmission.
sGC stimulators are a class of small molecules that directly stimulate sGC, independent of NO, and also enhance the sensitivity of the enzyme to endogenous NO.[1][2] This dual mechanism of action makes them attractive therapeutic targets for conditions associated with impaired NO signaling, such as pulmonary hypertension and heart failure.[3][4]
Comparative Performance of sGC Stimulators
The following tables summarize the in vitro potency of this compound, Riociguat, and Vericiguat in stimulating sGC activity. It is important to note that direct head-to-head comparative studies are limited, and data is compiled from various sources. Experimental conditions can influence the results, and these values should be considered in that context.
Table 1: In Vitro Potency (EC50) of sGC Stimulators
| Compound | EC50 (nM) | EC50 with NO Donor (nM) | Source |
| This compound | 290 | Not Reported | Ironwood Pharmaceuticals |
| Riociguat | Not explicitly reported as a single value; demonstrates potent stimulation | Not explicitly reported as a single value; synergistic with NO | (Bayer)[5] |
| Vericiguat | 1005 ± 145 | 10.6 ± 1.7 (with 100 nM SNAP) | (Bayer)[6] |
Table 2: In Vitro cGMP Induction by sGC Stimulators
| Compound | cGMP Fold Induction (over baseline) | cGMP Fold Induction with NO Donor (over baseline) | Source |
| This compound | Data not publicly available | Data not publicly available | - |
| Riociguat | Up to 73-fold | Up to 112-fold | [7] |
| Vericiguat | Data not publicly available in fold-induction | Data not publicly available in fold-induction | - |
Note on this compound Data: this compound is a novel sGC stimulator developed by Ironwood Pharmaceuticals. While its EC50 has been disclosed, detailed data on cGMP fold induction is not as widely published as for the commercially available drugs Riociguat and Vericiguat.
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. Riociguat | C20H19FN8O2 | CID 11304743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. vericiguat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Vericiguat, a novel sGC stimulator: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Riociguat: a soluble guanylate cyclase stimulator for the treatment of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Riociguat - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Riociguat: PATENT-1 Study - PMC [pmc.ncbi.nlm.nih.gov]
IWP-051: A Comparative Guide to its Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of IWP-051, a potent soluble guanylate cyclase (sGC) stimulator, with other relevant sGC modulators. The information is compiled to offer an objective overview of its performance, supported by available experimental data.
Introduction to this compound
This compound is a novel, orally bioavailable small molecule that acts as a stimulator of soluble guanylate cyclase (sGC). sGC is a key enzyme in the nitric oxide (NO) signaling pathway, which plays a crucial role in various physiological processes, including vasodilation, inhibition of smooth muscle proliferation, and platelet aggregation. By stimulating sGC, this compound increases the production of cyclic guanosine monophosphate (cGMP), a second messenger that mediates these effects. It is important to distinguish this compound from other compounds in the "IWP" series, such as IWP-2, which are known inhibitors of the Wnt signaling pathway and target Porcupine (PORCN).
Mechanism of Action: sGC Stimulation
Soluble guanylate cyclase stimulators like this compound bind to the sGC enzyme and enhance its activity. This action is synergistic with nitric oxide (NO), the endogenous activator of sGC. In conditions of endothelial dysfunction where NO bioavailability is reduced, sGC stimulators can still effectively activate the enzyme, leading to increased cGMP production and downstream signaling.
Comparative Selectivity Profile
The selectivity of a compound is crucial for its safety and efficacy. Off-target effects can lead to undesirable side effects. This section compares the selectivity profile of this compound with other sGC stimulators.
Table 1: In Vitro Potency and Selectivity of sGC Stimulators
| Compound | Target | EC50 / IC50 | Off-Target Activity | Reference |
| This compound | sGC | Potent (EC50 in nM range) | No significant inhibition of a panel of phosphodiesterases (PDEs) and cytochrome P450 (CYP) enzymes at therapeutic concentrations. | [Primary this compound Publication] |
| Riociguat | sGC | Potent (EC50 in nM range) | Weak to moderate inhibitor of P-gp, BCRP, OATP1B1, OATP1B3, CYP2D6, and CYP2C19.[1] | [1][2][3][4][5] |
| Vericiguat | sGC | Potent (EC50 in nM range) | Minor clearance pathway via cytochrome P450 (<5%).[6][7] | [6][7][8] |
| BAY 41-2272 | sGC | Potent (EC50 in nM range) | Inhibits platelet aggregation (IC50 = 36 nM). May inhibit PDE5 at higher concentrations. | [9] |
Note on this compound Off-Target Profile: Publicly available data on the broad-spectrum off-target profile of this compound, particularly against a comprehensive kinase panel, is limited. The primary publication notes its clean profile against a selection of PDEs and CYPs. While this compound belongs to the pyrazole-pyrimidine class of compounds, and some molecules with this scaffold have shown kinase inhibitory activity, it is not possible to definitively conclude this compound's kinase selectivity without direct experimental data. Researchers should exercise caution and consider performing their own comprehensive screening for definitive characterization.
Experimental Methodologies
This section provides an overview of the key experimental protocols used to assess the specificity and selectivity of sGC stimulators.
Soluble Guanylate Cyclase (sGC) Activity Assay
This assay measures the ability of a compound to stimulate the production of cGMP by sGC.
Principle: The enzymatic activity of purified sGC or sGC in cell lysates is determined by measuring the conversion of Guanosine Triphosphate (GTP) to cGMP. The amount of cGMP produced is then quantified, typically using a competitive enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
General Protocol:
-
Preparation of sGC: Purified recombinant sGC or cell lysates containing sGC are prepared.
-
Reaction Mixture: The sGC preparation is incubated in a reaction buffer containing GTP, a phosphodiesterase inhibitor (to prevent cGMP degradation), and the test compound at various concentrations.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).
-
Termination: The reaction is stopped, typically by adding EDTA or by heat inactivation.
-
cGMP Quantification: The concentration of cGMP in the reaction mixture is determined using a commercially available cGMP ELISA or RIA kit according to the manufacturer's instructions.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal stimulation (EC50) is calculated from the dose-response curve.
Cellular cGMP Measurement Assay
This assay assesses the ability of a compound to increase intracellular cGMP levels in a cellular context.
Principle: Cultured cells that endogenously or recombinantly express sGC are treated with the test compound. After treatment, the cells are lysed, and the intracellular concentration of cGMP is measured.
General Protocol:
-
Cell Culture: Adherent or suspension cells are cultured to an appropriate density.
-
Compound Treatment: The culture medium is replaced with a medium containing a phosphodiesterase inhibitor and the test compound at various concentrations. An NO donor may be included to assess synergistic effects.
-
Incubation: Cells are incubated with the compound for a specific duration.
-
Cell Lysis: The medium is removed, and the cells are lysed using a suitable lysis buffer.
-
cGMP Quantification: The cGMP concentration in the cell lysate is measured using a cGMP assay kit.
-
Data Normalization: cGMP levels are often normalized to the total protein concentration in the lysate.
-
Data Analysis: The EC50 value for the compound is determined from the dose-response curve.
Conclusion
This compound is a potent sGC stimulator with a favorable selectivity profile against the tested PDEs and CYPs. Its ability to enhance cGMP signaling makes it a valuable research tool and a potential therapeutic agent for diseases associated with impaired NO-sGC-cGMP signaling. However, the lack of publicly available, comprehensive off-target screening data, particularly against kinases, represents a significant knowledge gap. Direct comparative studies with other sGC modulators using standardized, broad-panel screening are necessary for a more complete and objective assessment of its selectivity and to fully understand its therapeutic potential and potential liabilities. Researchers are encouraged to conduct their own in-depth selectivity profiling to guide their investigations.
References
- 1. Clinical Pharmacokinetic and Pharmacodynamic Profile of Riociguat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetic and Pharmacodynamic Profile of Riociguat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Riociguat (Adempas): a Novel Agent For the Treatment of Pulmonary Arterial Hypertension and Chronic Thromboembolic Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Vericiguat, a novel sGC stimulator: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vericiguat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The clinical development of sGC modulators, riociguat and vericiguat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Wnt Signaling Pathway Inhibitors: IWP-2 and Alternatives
Disclaimer: The initial request specified "IWP-051." However, based on the context of cross-validating experimental results for a Wnt signaling inhibitor, it is highly probable that the intended compound was IWP-2 , a well-characterized inhibitor of the Wnt pathway. This compound is a soluble guanylate cyclase (sGC) stimulator with a distinct mechanism of action and therapeutic focus. This guide will therefore focus on IWP-2 and its comparison with other relevant Wnt signaling inhibitors.
This guide provides a comprehensive comparison of the experimental performance of IWP-2 with other commonly used Wnt signaling pathway inhibitors, including XAV-939, IWR-1-endo, and LGK974. The information is intended for researchers, scientists, and drug development professionals working in the field of Wnt signaling.
Data Presentation: Quantitative Comparison of Wnt Pathway Inhibitors
The following table summarizes the key quantitative data for IWP-2 and its alternatives. It is important to note that IC50 values can vary depending on the specific assay conditions and cell lines used.
| Inhibitor | Target | Mechanism of Action | IC50 Value (Cell-Free Assay) | IC50 Value (Cell-Based Assay) | Off-Target Effects |
| IWP-2 | Porcupine (PORCN) | Inhibits the O-acyltransferase activity of PORCN, preventing the palmitoylation and secretion of Wnt ligands.[1][2] | 27 nM[1][2][3] | 157 nM (HEK293T cells, Super-TOPflash assay)[1] | Casein Kinase 1δ (CK1δ) (IC50 = 40 nM for M82F mutant)[2] |
| XAV-939 | Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2) | Stabilizes Axin by inhibiting its PARsylation by Tankyrase, promoting the degradation of β-catenin.[4] | 11 nM (TNKS1), 4 nM (TNKS2)[4] | Varies by cell line; effective concentrations typically in the low µM range. | Generally considered selective for Tankyrases. |
| IWR-1-endo | Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2) | Stabilizes the β-catenin destruction complex by promoting Axin stability.[3] | 180 nM (in L-cells expressing Wnt3A)[3][5] | Effective concentrations typically in the low µM range. | May have other off-target effects at higher concentrations. |
| LGK974 | Porcupine (PORCN) | Potent and specific inhibitor of PORCN, blocking Wnt ligand secretion. | 1 nM (radioligand binding assay)[6] | 0.4 nM (Wnt coculture assay)[6] | Highly specific for PORCN. |
Signaling Pathway and Experimental Workflow Diagrams
Wnt Signaling Pathway and Inhibition by IWP-2
Caption: Canonical Wnt signaling pathway and the inhibitory action of IWP-2 on PORCN.
General Experimental Workflow for Wnt Inhibitor Comparison
Caption: A generalized experimental workflow for comparing the efficacy of Wnt inhibitors.
Experimental Protocols
Wnt/β-catenin Reporter Assay (TOPflash Assay)
This assay is used to quantify the transcriptional activity of the Wnt/β-catenin pathway.
Principle: The TOPflash reporter plasmid contains a firefly luciferase gene under the control of a promoter with multiple TCF/LEF binding sites.[7] When the Wnt pathway is active, nuclear β-catenin complexes with TCF/LEF transcription factors to drive the expression of luciferase. A control plasmid (FOPflash) with mutated TCF/LEF sites is often used to determine non-specific reporter activity. A co-transfected Renilla luciferase plasmid under a constitutive promoter is used for normalization of transfection efficiency.[8]
Detailed Protocol:
-
Cell Seeding:
-
Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transfection:
-
Co-transfect the cells with the TOPflash (or FOPflash) reporter plasmid, a Renilla luciferase plasmid, and, if necessary, a Wnt3a expression vector using a suitable transfection reagent.
-
-
Inhibitor Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing various concentrations of the Wnt inhibitor (e.g., IWP-2, XAV-939) or a vehicle control (e.g., DMSO).
-
If not using a Wnt3a expression vector, the pathway can be stimulated by adding Wnt3a conditioned medium.
-
-
Luciferase Assay:
-
After 24-48 hours of incubation with the inhibitor, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in reporter activity relative to the vehicle control.
-
Determine the IC50 value for each inhibitor by plotting the normalized luciferase activity against the inhibitor concentration.
-
Western Blotting for β-catenin Levels
This protocol is used to determine the effect of Wnt inhibitors on the protein levels of β-catenin.
Principle: Western blotting allows for the detection and semi-quantitative analysis of specific proteins in a cell lysate. Inhibition of the Wnt pathway is expected to lead to a decrease in the levels of stabilized β-catenin.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., L-Wnt3a cells or another suitable cell line) in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of Wnt inhibitors or a vehicle control for a specified period (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against β-catenin overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the β-catenin band intensity to the loading control for each sample.
-
Compare the normalized β-catenin levels between the different treatment groups.
-
References
- 1. benchchem.com [benchchem.com]
- 2. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. jcancer.org [jcancer.org]
A Comparative Guide to Wnt Pathway Inhibitors: Unraveling the Advantages of Specific Mechanisms
For Researchers, Scientists, and Drug Development Professionals
The Wnt signaling pathway is a critical regulator of cellular processes, and its dysregulation is a hallmark of numerous diseases, including cancer. Consequently, the development of small molecule inhibitors targeting this pathway is of paramount interest. While the query specified an interest in IWP-051, it is crucial to clarify a common point of confusion. This compound is not a Wnt pathway inhibitor but a stimulator of soluble guanylate cyclase (sGC). The "IWP" designation likely led to its confusion with the "Inhibitor of Wnt Production" (IWP) series of compounds, which are indeed potent Wnt pathway antagonists.
This guide provides an objective comparison of a representative IWP compound, IWP-2 , with other widely used Wnt pathway inhibitors, IWR-1 and XAV939 . We will delve into their distinct mechanisms of action, present comparative experimental data, and provide detailed experimental protocols to assist in the rational selection of these critical research tools.
Distinct Mechanisms of Wnt Pathway Inhibition
The efficacy and potential advantages of a Wnt pathway inhibitor are intrinsically linked to its specific molecular target within the signaling cascade. IWP-2, IWR-1, and XAV939 each exploit a different vulnerability in the pathway, offering unique benefits for specific research applications.
-
IWP-2 (Inhibitor of Wnt Production-2): This small molecule acts at the very beginning of the Wnt signaling cascade. It inhibits the function of Porcupine (PORCN), a membrane-bound O-acyltransferase that is essential for the palmitoylation of Wnt ligands. This modification is a prerequisite for their secretion. By inhibiting PORCN, IWP-2 effectively traps Wnt ligands in the endoplasmic reticulum of Wnt-producing cells, thereby preventing their secretion and the subsequent activation of Wnt signaling in neighboring cells. This upstream point of intervention makes IWP-2 a powerful tool for studying the roles of secreted Wnts in both autocrine and paracrine signaling.
-
IWR-1 (Inhibitor of Wnt Response-1): In contrast to IWP-2, IWR-1 acts downstream within the Wnt-responsive cell. Its mechanism centers on the stabilization of the β-catenin destruction complex. IWR-1 achieves this by promoting the stability of Axin2, a key scaffolding protein within this complex.[1][2] By preventing the degradation of Axin2, IWR-1 enhances the destruction complex's ability to phosphorylate β-catenin, marking it for proteasomal degradation. This leads to a reduction in the cytoplasmic and nuclear levels of β-catenin, thereby inhibiting the transcription of Wnt target genes.
-
XAV939: Similar to IWR-1, XAV939 also promotes the degradation of β-catenin by stabilizing Axin. However, it does so through a different mechanism: the inhibition of Tankyrase 1 and 2 (TNKS1/2).[3][4][5] Tankyrases are poly(ADP-ribose) polymerases that PARsylate Axin, targeting it for ubiquitination and degradation. By inhibiting TNKS1/2, XAV939 prevents Axin degradation, thus bolstering the destruction complex and suppressing Wnt signaling.
Quantitative Performance Data
The potency of these inhibitors can be compared using their half-maximal inhibitory concentrations (IC50) determined in various assays. The following table summarizes their performance against their respective targets and in cell-based Wnt reporter assays.
| Inhibitor | Molecular Target | Target IC50 | Wnt Reporter Assay IC50 | Key Advantages |
| IWP-2 | Porcupine (PORCN) | 27 nM[6][7] | ~27-157 nM | Acts upstream, inhibiting both canonical and non-canonical pathways dependent on secreted Wnts; useful for studying ligand-dependent signaling. |
| IWR-1 | Axin2 Stabilization | TNKS1: 131 nM, TNKS2: 56 nM | ~180 nM[1][2] | Acts downstream, effective in cells with mutations in upstream components; directly targets the β-catenin destruction complex. |
| XAV939 | Tankyrase 1/2 (TNKS1/2) | TNKS1: 5-11 nM, TNKS2: 2-4 nM[3][4][5] | Varies by cell line, typically low micromolar[8] | Potent inhibitor of Tankyrases; also stabilizes Axin to inhibit Wnt signaling. |
Note: IC50 values can vary depending on the specific assay conditions, cell line, and experimental setup.
Visualizing the Mechanisms of Action
To better understand the distinct points of intervention for these inhibitors, the following diagrams illustrate their roles within the canonical Wnt signaling pathway.
Caption: Canonical Wnt signaling pathway with points of intervention for IWP-2, IWR-1, and XAV939.
Detailed Experimental Protocols
Reproducible and rigorous experimental design is crucial for the evaluation of Wnt pathway inhibitors. Below are generalized protocols for key assays.
TCF/LEF Luciferase Reporter Assay
This is the gold-standard assay for quantifying canonical Wnt signaling activity.
Objective: To determine the dose-dependent inhibition of Wnt-mediated transcription by IWP-2, IWR-1, and XAV939.
Materials:
-
HEK293T cells (or other suitable reporter cell line)
-
TCF/LEF-Firefly luciferase reporter plasmid (e.g., TOPFlash)
-
Control plasmid with a constitutive promoter driving Renilla luciferase (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Wnt3a-conditioned media or recombinant Wnt3a protein
-
IWP-2, IWR-1, XAV939 stock solutions in DMSO
-
96-well cell culture plates
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate to achieve 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with the TOPFlash and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
Wnt Stimulation and Inhibitor Treatment: Approximately 24 hours post-transfection, replace the medium with fresh medium containing Wnt3a (to activate the pathway) and serial dilutions of the Wnt inhibitors (IWP-2, IWR-1, or XAV939). Include a DMSO vehicle control.
-
Incubation: Incubate the cells for 16-24 hours.
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value.
Caption: A generalized workflow for a TCF/LEF Luciferase Reporter Assay.
Western Blot for β-catenin and Axin2 Levels
This assay provides a direct biochemical readout of the inhibitor's effect on key pathway components.
Objective: To assess the effect of IWP-2, IWR-1, and XAV939 on the levels of total β-catenin and Axin2.
Materials:
-
Selected cell line (e.g., SW480, which has high endogenous Wnt signaling)
-
IWP-2, IWR-1, XAV939 stock solutions in DMSO
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-β-catenin, anti-Axin2, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with the desired concentrations of IWP-2, IWR-1, or XAV939 for an appropriate time (e.g., 6-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control. IWR-1 and XAV939 are expected to decrease β-catenin levels and increase Axin2 levels. IWP-2 is expected to decrease β-catenin levels in Wnt-ligand dependent cell lines.
Conclusion
The choice between IWP-2, IWR-1, and XAV939 depends on the specific research question. IWP-2 is the tool of choice for investigating the role of Wnt ligand secretion and for inhibiting the pathway at its source. IWR-1 and XAV939 are ideal for targeting the pathway downstream of the receptor, which is particularly useful in systems with ligand-independent activation (e.g., due to APC or β-catenin mutations) and for confirming that a biological phenotype is dependent on the canonical β-catenin degradation machinery. By understanding their distinct mechanisms and employing rigorous quantitative assays, researchers can effectively leverage these powerful inhibitors to dissect the complexities of the Wnt signaling pathway in health and disease.
References
Independent Efficacy Data for IWP-051 Not Available in Public Domain
A comprehensive search for independent, peer-reviewed studies confirming the efficacy of a compound designated IWP-051 has yielded no specific results. Similarly, there is no publicly available information on its mechanism of action, comparative performance against other therapies, or detailed experimental protocols from independent researchers.
The term "IWP" appears in public sources primarily in connection with The Institute of World Politics, where it is used as a course prefix.[1][2][3][4][5] There is no indication that this academic institution is involved in pharmaceutical research or drug development.
Searches for "this compound" within clinical trial databases and scientific literature did not identify any registered trials or publications for a compound with this identifier. Ongoing clinical trials for various conditions are readily available in public databases, but none are associated with this compound.[6][7][8]
Without access to primary research data, it is not possible to construct a comparison guide that meets the required standards of objectivity and data-driven analysis. Key components such as quantitative data tables, detailed experimental methodologies, and signaling pathway diagrams cannot be generated.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation from the developing organization or await the publication of findings in peer-reviewed journals and presentations at scientific conferences. At present, no independent verification of its efficacy can be provided.
References
A Comparative Guide to IWP-051 and Other Small Molecule Modulators of Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency and mechanism of action of the small molecule IWP-051 and other key modulators of distinct signaling pathways. While the nomenclature of this compound may lead to association with the IWP family of Wnt signaling inhibitors, it is crucial to note that this compound functions as a stimulator of soluble guanylate cyclase (sGC). In contrast, other IWP compounds are potent inhibitors of the Wnt signaling pathway.
This guide is therefore divided into two main sections to provide a clear and accurate comparison based on the distinct molecular targets:
-
Section 1: this compound and other Soluble Guanylate Cyclase (sGC) Stimulators. This section details the potency of this compound in comparison to other molecules that target the sGC pathway.
-
Section 2: Potency of IWP-Family Wnt Pathway Inhibitors and Other Key Wnt Modulators. This section provides a comparative analysis of highly potent IWP compounds that inhibit the Wnt signaling pathway, alongside other well-established Wnt inhibitors.
Section 1: this compound - A Potent Stimulator of Soluble Guanylate Cyclase
This compound is a small molecule that has been identified as a stimulator of soluble guanylate cyclase (sGC), an enzyme that plays a critical role in cardiovascular homeostasis.[1][2][3] sGC stimulators are of significant interest for the treatment of cardiovascular diseases, including pulmonary hypertension and heart failure.[4][5][6]
Comparative Potency of sGC Stimulators
The potency of sGC stimulators is typically determined by their half-maximal effective concentration (EC50), which represents the concentration of the compound that elicits 50% of the maximal response in an in vitro assay.
| Small Molecule | Target | EC50 | Assay System |
| This compound | sGC | 290 nM | Activation of sGC in HEK293 cells[1] |
| Riociguat | sGC | 80 nM | sGC overexpressing CHO cells |
| Vericiguat | sGC | - | Approved for heart failure[4][5] |
| Praliciguat | sGC | - | Investigational for heart failure[4] |
| Olinciguat | sGC | - | Investigational for sickle cell disease[4] |
Soluble Guanylate Cyclase (sGC) Signaling Pathway
The sGC pathway is central to nitric oxide (NO) signaling. Upon activation by NO, sGC converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that mediates various physiological effects, including vasodilation.
Experimental Protocol: sGC Activity Assay
The potency of sGC stimulators like this compound is determined by measuring the production of cGMP in response to the compound. A common method is a cell-based assay using a competitive enzyme-linked immunosorbent assay (ELISA) or a radiochemical assay.
Objective: To determine the EC50 value of this compound for the stimulation of sGC activity.
Materials:
-
HEK293 cells stably overexpressing sGC subunits.
-
Cell culture medium and supplements.
-
This compound and other test compounds.
-
Lysis buffer.
-
cGMP competitive ELISA kit.
-
Microplate reader.
Procedure:
-
Cell Culture: Culture HEK293-sGC cells in appropriate medium until they reach 80-90% confluency.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in assay buffer. Remove the culture medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known sGC stimulator).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis: Aspirate the compound-containing medium and add lysis buffer to each well to release intracellular cGMP.
-
cGMP Quantification: Perform a competitive ELISA for cGMP according to the manufacturer's instructions. This typically involves adding the cell lysates and a fixed amount of HRP-conjugated cGMP to an anti-cGMP antibody-coated plate.
-
Data Analysis: Measure the absorbance using a microplate reader. The concentration of cGMP in the samples is inversely proportional to the signal. Construct a dose-response curve by plotting the cGMP concentration against the logarithm of the this compound concentration. The EC50 value is calculated by fitting the data to a four-parameter logistic equation.
Section 2: IWP-Family Wnt Pathway Inhibitors - A Class of Highly Potent Molecules
The "IWP" designation is also used for a well-established class of potent Wnt signaling pathway inhibitors. These compounds act by inhibiting Porcupine (PORCN), a membrane-bound O-acyltransferase that is essential for the palmitoylation and subsequent secretion of Wnt ligands. This mechanism of action is distinct from many other Wnt inhibitors that target downstream components of the pathway.
Comparative Potency of Wnt Pathway Inhibitors
The potency of Wnt pathway inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) in a cell-based reporter assay, such as a TCF/LEF luciferase reporter assay.
| Small Molecule | Target | IC50/EC50 | Assay System |
| IWP-O1 | PORCN | 80 pM (EC50) | L-Wnt-STF cells |
| IWP-L6 | PORCN | 0.5 nM (EC50) | Not specified |
| LGK974 | PORCN | 0.4 nM (IC50) | TM3 cells[6][7][8] |
| XAV939 | Tankyrase 1/2 | 4-11 nM (IC50) | Purified enzyme assays[9][10][11][12] |
| IWR-1 | Tankyrase 1/2 | 180 nM (IC50) | L-cells expressing Wnt3A[3][13][14][15][16] |
Wnt/β-catenin Signaling Pathway
The canonical Wnt/β-catenin pathway is a crucial signaling cascade involved in embryonic development and tissue homeostasis. Aberrant activation of this pathway is implicated in various cancers. IWP inhibitors block the pathway at its very beginning, preventing the secretion of Wnt ligands.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound, a novel orally bioavailable soluble guanylate cyclase stimulator with sustained and dose-dependent hemodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Soluble guanylate cyclase stimulator - Wikipedia [en.wikipedia.org]
- 5. goodrx.com [goodrx.com]
- 6. Soluble Guanylate Cyclase Stimulators: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 7. benchchem.com [benchchem.com]
- 8. protocols.io [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Soluble Guanylate Cyclase Stimulators and Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An innovative cell-based assay for the detection of modulators of soluble guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dot | Graphviz [graphviz.org]
- 14. escholarship.org [escholarship.org]
- 15. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of IWP-051: A Guide to Safe and Compliant Practices
Absence of specific disposal protocols for IWP-051 necessitates a conservative approach, treating the compound as hazardous. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, emphasizing adherence to institutional and regulatory standards for chemical waste management.
Due to the lack of a publicly available, specific Safety Data Sheet (SDS) for this compound, definitive disposal procedures cannot be provided. Information available for related compounds, such as IWP-2, indicates that hazard classifications can be inconsistent across suppliers. Therefore, it is imperative to handle this compound with caution, assuming it to be hazardous chemical waste in all forms—solid, in solution, and as contaminated labware.
Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with local, state, and federal regulations. The following procedures are based on general best practices for handling research chemicals with unknown hazard profiles.
Immediate Safety and Handling Precautions
Before beginning any work that involves the handling or disposal of this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment:
| PPE Item | Specification |
| Eye Protection | Safety goggles or a face shield if there is a splash hazard. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). |
| Protective Clothing | A standard laboratory coat. |
All handling of this compound, especially of the solid powder, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any dust or aerosols.
Step-by-Step Disposal Procedures
The proper disposal of this compound requires careful segregation of waste streams. At no point should this compound or its solutions be disposed of down the drain.
Solid this compound Waste
Unused or expired solid this compound should be managed as hazardous chemical waste.
Protocol:
-
Containerization: Ensure the solid this compound is in its original, clearly labeled container or a compatible, well-sealed chemical waste container.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and explicitly identify the contents as "this compound."
-
Storage: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials.
-
Collection: Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste contractor.
Liquid Waste Solutions Containing this compound
Solutions of this compound, commonly prepared in solvents like DMSO, require specific handling due to the properties of the solvent and the unknown hazards of the compound.
Protocol:
-
Waste Stream: Collect all solutions containing this compound as hazardous chemical waste. Do not pour down the drain.
-
Containerization: Use a designated, leak-proof container suitable for organic solvent waste. The container must be compatible with the solvent used (e.g., DMSO).
-
Labeling: Label the container "Hazardous Waste" and list all contents by percentage (e.g., "this compound in DMSO").
-
Storage and Collection: Store the container in a satellite accumulation area and arrange for pickup by your institution's EHS department.
Contaminated Laboratory Materials
All disposable materials that have come into contact with this compound are considered contaminated and must be disposed of as solid chemical waste.
Protocol:
-
Collection: Place all contaminated solid waste, such as pipette tips, centrifuge tubes, gloves, and bench paper, into a designated, clearly labeled hazardous waste bag or container.
-
Segregation: Keep this solid waste separate from regular trash and biohazardous waste.
-
Disposal: Once the container is full, seal it securely and arrange for its collection by your institution's EHS department.
Visualizing the Disposal Workflow
The following diagram outlines the logical workflow for the proper segregation and disposal of different forms of this compound waste, based on general laboratory safety protocols.
Caption: Logical workflow for the segregation and disposal of this compound waste.
Experimental Protocols Cited
This document does not cite specific experimental protocols for this compound due to the absence of a dedicated Safety Data Sheet. The disposal procedures outlined are derived from general best practices for laboratory chemical waste management.[1][2][3] It is critical to treat any chemical requiring disposal as hazardous unless it is definitively known to be non-hazardous.[1]
Disclaimer: The information provided is for guidance purposes only and is based on general laboratory safety principles. It is not a substitute for a substance-specific Safety Data Sheet or the directives of your institution's Environmental Health and Safety department. Always prioritize institutional guidelines and regulatory requirements.
References
Essential Safety and Operational Guide for Handling IWP-051
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides immediate and essential information for the safe operational use and disposal of IWP-051, a potent sGC stimulator. By adhering to these procedural steps, you can minimize risks and maintain a safe research environment.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the required PPE and safety protocols.
| Protective Equipment | Specifications and Purpose |
| Eye Protection | Chemical safety goggles or a face shield should be worn to prevent eye contact with the solid compound or solutions. |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) to prevent skin contact. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate particulate filter if handling the powder outside of a certified chemical fume hood, or if aerosolization is possible. |
| Body Protection | A laboratory coat or a disposable protective suit is required to protect against skin exposure. |
| General Hygiene | Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling. |
Operational Plan: Step-by-Step Handling of this compound
A systematic workflow is essential for the safe handling of this compound from receipt to disposal. The following diagram and procedural steps outline this process.
1. Receiving and Inspection:
-
Upon receipt, carefully inspect the container for any signs of damage or leakage.
-
Verify that the product label matches the order information (this compound, CAS No. 1354041-91-0).[1]
2. Storage:
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep it away from incompatible materials.
3. Preparation and Handling:
-
Always wear the appropriate personal protective equipment (PPE) as outlined in the table above.
-
Conduct all weighing and handling of the solid powder within a certified chemical fume hood to minimize inhalation exposure.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing. This compound may be dissolved in solvents such as DMSO.[2]
4. During Experimentation:
-
Handle all solutions containing this compound with the same precautions as the solid material.
-
Avoid generating aerosols.
-
Ensure clear labeling of all containers with the compound name and any known hazards.
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is crucial for environmental and personal safety. Follow these steps for the disposal of this compound and contaminated materials.
1. Solid Waste:
-
Unused/Expired Compound: The original container with unused or expired solid this compound should be treated as hazardous chemical waste.
-
Contaminated Materials: Items such as pipette tips, centrifuge tubes, gloves, and bench paper that have come into contact with this compound must be collected in a designated, clearly labeled hazardous waste container.
2. Liquid Waste:
-
Solutions: Do not dispose of solutions containing this compound down the drain. Collect all liquid waste in a designated, leak-proof hazardous waste container suitable for the solvent used (e.g., a container for organic solvent waste if dissolved in DMSO).
-
Labeling: Clearly label the waste container as "Hazardous Waste" and list all contents, including the solvent and "this compound".
3. Decontamination:
-
Thoroughly decontaminate all work surfaces and equipment that came into contact with this compound using an appropriate cleaning agent.
-
Dispose of all cleaning materials as contaminated solid waste.
4. Final Disposal:
-
Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Adhere to all local, state, and federal regulations for hazardous waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
